6-Heptenoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
hept-6-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-2-3-4-5-6-7(8)9/h2H,1,3-6H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWNJOXUVHRXHSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80149769 | |
| Record name | Hept-6-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80149769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1119-60-4 | |
| Record name | 6-Heptenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1119-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Heptenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001119604 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hept-6-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80149769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hept-6-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.985 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-HEPTENOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TZY1TN97UH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Unfolding Story of Unsaturated Fatty Acids: A Technical Guide to Their History, Discovery, and Core Experimental Methodologies
A comprehensive overview for researchers, scientists, and drug development professionals on the pivotal discoveries, foundational experimental techniques, and key signaling pathways related to unsaturated fatty acids.
This in-depth guide navigates the historical landscape of unsaturated fatty acid research, from the initial characterization of fats to the profound discovery of their essential roles in physiology. It provides a technical examination of the experimental methodologies that have been instrumental in advancing our understanding, and details the critical signaling pathways that are a focus of modern drug development.
A Historical Odyssey: From Simple Fats to Essential Nutrients
The journey to our current understanding of unsaturated fatty acids is a story of scientific inquiry spanning centuries, marked by paradigm shifts in nutritional science.
The Dawn of Lipid Chemistry: Michel Chevreul's Foundational Work
In the early 19th century, the French chemist Michel Eugène Chevreul laid the groundwork for lipid chemistry.[1][2] Through his meticulous investigations of animal fats and soaps, he was the first to demonstrate that fats are composed of a glycerol (B35011) backbone esterified with what he termed "fatty acids."[1][2] Chevreul's pioneering work, published in his 1823 treatise "Recherches chimiques sur les corps gras d'origine animale," introduced the concept of fatty acids to the scientific world.[1] He successfully isolated and named several fatty acids, including oleic acid, stearic acid, and butyric acid.[1]
A Paradigm Shift: The Discovery of Essential Fatty Acids by Burr and Burr
For decades following Chevreul's work, fats were largely considered by the scientific community to be solely a source of calories, interchangeable with carbohydrates.[3][4] This prevailing view was dramatically overturned in the late 1920s and early 1930s by the groundbreaking research of George and Mildred Burr at the University of Minnesota.[3][4][5][6] Their experiments, detailed in their seminal papers in the Journal of Biological Chemistry in 1929 and 1930, demonstrated that certain fatty acids are essential for health and cannot be synthesized by the body.[3][4][5]
The Burrs' experiments involved feeding rats highly purified, fat-free diets.[7] The rats on these diets developed a deficiency syndrome characterized by poor growth, scaly skin, kidney damage, and ultimately, death.[4][7] They discovered that supplementing the diet with small amounts of lard could cure this syndrome.[7] Further investigation revealed that the curative component was not the saturated fatty acids, but rather the unsaturated fatty acids, specifically linoleic acid.[7] This led them to coin the term "essential fatty acids."[3] Their work established that fats have a role beyond simple energy provision and are vital for physiological functions.[3]
The Rise of Omega-3 and Omega-6 Fatty Acids
Following the Burrs' discovery, research into essential fatty acids expanded to differentiate between various types of unsaturated fatty acids. This led to the identification and characterization of the omega-6 and omega-3 families of polyunsaturated fatty acids. Linoleic acid was identified as the parent compound of the omega-6 series, while α-linolenic acid was recognized as the parent of the omega-3 series. Subsequent research elucidated the conversion of these parent fatty acids into longer-chain, more unsaturated fatty acids with critical biological roles, such as arachidonic acid (from omega-6) and eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) (from omega-3).
The Story of Trans Fats: From Innovation to Health Concern
The early 20th century saw the development of partial hydrogenation, a process that converts liquid vegetable oils into semi-solid fats by adding hydrogen atoms. This innovation, patented by German chemist Wilhelm Normann, led to the widespread use of trans fats in margarines, shortenings, and processed foods due to their desirable texture and long shelf life. For many years, trans fats were considered a healthier alternative to saturated animal fats. However, by the 1990s, a growing body of evidence from epidemiological and clinical studies revealed a strong link between the consumption of artificial trans fats and an increased risk of cardiovascular disease. This led to a global effort to remove industrially-produced trans fats from the food supply.
Foundational Experimental Protocols
The advancement of our knowledge of unsaturated fatty acids has been intrinsically linked to the development of sophisticated analytical techniques. This section details the core methodologies, from historical approaches to modern high-throughput analyses.
Historical Methods of Fatty Acid Isolation and Characterization (Chevreul)
Michel Chevreul's success in isolating and identifying fatty acids in the early 19th century was a testament to his meticulous and systematic experimental approach, which combined several key techniques.[1][2]
-
Saponification: Chevreul's investigations began with the saponification of fats, a process where fats are treated with an alkali (like potassium hydroxide) to yield glycerol and fatty acid salts (soap).[8]
-
Acidification: The resulting soap was then treated with a strong acid (e.g., hydrochloric acid) to protonate the fatty acid salts, causing the free fatty acids to separate as an oily layer.
-
Fractional Crystallization: Chevreul exploited the different melting points and solubilities of the fatty acids to separate them. By dissolving the mixed fatty acids in hot alcohol and allowing the solution to cool slowly, he could selectively crystallize the more saturated, higher-melting-point fatty acids like stearic acid, while the more unsaturated, lower-melting-point fatty acids like oleic acid remained in solution.[1]
-
Pressing: The crystallized fatty acids were then separated from the liquid fraction by pressing, a technique that physically squeezed the liquid oils from the solid fat crystals.
-
Melting Point Determination: A key innovation of Chevreul was his use of the melting point as a criterion for purity.[1] He recognized that a pure substance has a sharp, defined melting point, and he used this property to assess the effectiveness of his separation techniques.
The Burr and Burr Essential Fatty Acid Deficiency Model
The pivotal experiments conducted by George and Mildred Burr that led to the discovery of essential fatty acids relied on a carefully controlled animal model.
-
Diet Formulation: The core of their methodology was the formulation of a highly purified, fat-free diet. This diet typically consisted of purified casein (as a protein source), sucrose (B13894) (as a carbohydrate source), and a salt mixture.[7] Vitamins known at the time were also supplemented.
-
Animal Model: Young, growing rats were the chosen animal model for these studies. Their rapid growth and development made them sensitive to the absence of essential nutrients.
-
Induction of Deficiency: The rats were fed the fat-free diet for an extended period, leading to the development of a characteristic deficiency syndrome.
-
Symptomology and Quantitative Assessment: The Burrs meticulously documented the symptoms of the deficiency, which included retarded growth, scaly skin and tail, kidney lesions, and increased water consumption.[4][7] They used growth curves to quantitatively assess the effects of different dietary interventions.
-
Supplementation Studies: To identify the curative factor, the fat-free diet was supplemented with various fats and fatty acid fractions. Through this systematic approach, they were able to demonstrate that saturated fatty acids were ineffective, while unsaturated fatty acids, particularly linoleic acid, could reverse the deficiency symptoms.[7]
Modern Analytical Techniques for Unsaturated Fatty Acid Analysis
Contemporary research on unsaturated fatty acids employs a range of sophisticated analytical techniques that allow for precise identification and quantification.
GC-MS is a cornerstone technique for the analysis of fatty acids.
-
Principle: Fatty acids are first converted into volatile derivatives, typically fatty acid methyl esters (FAMEs), through a process called derivatization. These FAMEs are then vaporized and separated based on their boiling points and interactions with the stationary phase of a gas chromatography column. The separated compounds then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for their identification and quantification.
-
Sample Preparation:
-
Lipid Extraction: Lipids are extracted from the biological sample using a solvent system, often a mixture of chloroform (B151607) and methanol.
-
Saponification and Derivatization: The extracted lipids are saponified to release the fatty acids, which are then esterified (e.g., with methanolic HCl or BF3-methanol) to form FAMEs.
-
Extraction of Derivatives: The FAMEs are then extracted into an organic solvent (e.g., hexane) for injection into the GC-MS.
-
-
Instrumentation and Analysis:
-
Gas Chromatograph: A capillary column with a suitable stationary phase is used for separation. The oven temperature is programmed to ramp up, allowing for the sequential elution of FAMEs with different chain lengths and degrees of unsaturation.
-
Mass Spectrometer: As the FAMEs elute from the GC column, they are ionized (commonly by electron ionization) and the resulting fragmentation patterns are analyzed. These patterns are unique to each FAME and can be compared to spectral libraries for identification. Quantification is typically achieved by comparing the peak areas of the analytes to those of internal standards.[9][10]
-
NMR spectroscopy is a powerful non-destructive technique for the structural elucidation of unsaturated fatty acids.[11]
-
Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies are sensitive to the chemical environment of the nuclei, providing detailed information about the molecular structure.
-
Sample Preparation: A key advantage of NMR is the minimal sample preparation required. The lipid sample is simply dissolved in a suitable deuterated solvent.[11]
-
¹H NMR: Proton NMR provides information on the number and types of hydrogen atoms in the molecule. Specific resonances can be used to quantify the relative amounts of oleic, linoleic, and linolenic acids by integrating the signals from their olefinic, allylic, and bis-allylic protons.[12][13][14]
-
¹³C NMR: Carbon-13 NMR provides information on the carbon skeleton of the fatty acids. It can be used to determine the fatty acid composition and to identify the position of double bonds.[12]
-
2D NMR Techniques: Two-dimensional NMR techniques, such as COSY and HSQC, can be used to establish the connectivity between protons and carbons, providing unambiguous structural assignments.[11]
Pinpointing the exact location of double bonds within an unsaturated fatty acid is crucial for understanding its biological function. Several mass spectrometry-based techniques have been developed for this purpose.
-
Principle: These methods involve chemically modifying the double bond to create a site-specific fragmentation upon collision-induced dissociation (CID) in the mass spectrometer. The masses of the resulting fragment ions reveal the original position of the double bond.
-
Methodologies:
-
Ozonalysis: The sample is exposed to ozone, which cleaves the double bonds, and the resulting products are analyzed by mass spectrometry.[15]
-
Epoxidation: The double bonds are converted to epoxides using reagents like meta-chloroperoxybenzoic acid (m-CPBA).[16] Subsequent fragmentation in the mass spectrometer occurs at the epoxide ring, allowing for the localization of the original double bond.[16]
-
Permanganate (B83412) Oxidation: Treatment with potassium permanganate converts the double bonds into α-hydroxy ketones, which produce diagnostic fragments upon CID.[17]
-
Quantitative Data on Unsaturated Fatty Acids
The physical and chemical properties of unsaturated fatty acids, as well as their distribution in nature, are critical to their biological roles and applications.
Physical and Chemical Properties of Common Unsaturated Fatty Acids
| Fatty Acid | Chemical Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Monounsaturated | ||||
| Oleic Acid | C₁₈H₃₄O₂ | 282.47 | 13.4 | 360 |
| Palmitoleic Acid | C₁₆H₃₀O₂ | 254.41 | 0.5 | 162 (at 0.1 mmHg) |
| Erucic Acid | C₂₂H₄₂O₂ | 338.57 | 33.8 | 381.5 |
| Polyunsaturated | ||||
| Linoleic Acid | C₁₈H₃₂O₂ | 280.45 | -5 | 230 (at 16 mmHg) |
| α-Linolenic Acid | C₁₈H₃₀O₂ | 278.43 | -11 | 232 (at 17 mmHg) |
| Arachidonic Acid | C₂₀H₃₂O₂ | 304.47 | -49.5 | 169-171 (at 0.15 mmHg) |
| Eicosapentaenoic Acid (EPA) | C₂₀H₃₀O₂ | 302.45 | -54 | 188 (at 0.2 mmHg) |
| Docosahexaenoic Acid (DHA) | C₂₂H₃₂O₂ | 328.49 | -44 | 205 (at 0.02 mmHg) |
Note: Melting and boiling points can vary slightly depending on the source and measurement conditions.[18][19][20][21]
Fatty Acid Composition of Common Edible Oils
| Oil | Saturated (%) | Monounsaturated (%) | Polyunsaturated (%) |
| Canola Oil | 7 | 63 | 28 |
| Olive Oil | 14 | 73 | 11 |
| Sunflower Oil | 10 | 20 | 66 |
| Soybean Oil | 16 | 23 | 58 |
| Corn Oil | 13 | 28 | 55 |
| Peanut Oil | 17 | 46 | 32 |
| Coconut Oil | 87 | 6 | 2 |
| Palm Oil | 49 | 37 | 9 |
| Flaxseed Oil | 9 | 18 | 73 |
Source: USDA National Nutrient Database and other scientific literature.[22][23][24][25]
Key Signaling Pathways Involving Unsaturated Fatty Acids
Unsaturated fatty acids, particularly the long-chain omega-3 and omega-6 fatty acids, are precursors to a vast array of potent signaling molecules that regulate numerous physiological and pathophysiological processes, with inflammation being a key area of interest for drug development.
The Eicosanoid Synthesis Pathway
Eicosanoids are a large family of signaling molecules derived from 20-carbon polyunsaturated fatty acids. The balance between the different classes of eicosanoids plays a critical role in modulating inflammation.[26][27]
-
Omega-6 Derived Eicosanoids (from Arachidonic Acid):
-
Prostaglandins (B1171923) (PGs) and Thromboxanes (TXs): Synthesized via the cyclooxygenase (COX) pathway. Prostaglandins like PGE₂ are potent mediators of inflammation, pain, and fever.[28][29][30][31][32] Thromboxane A₂ is a powerful vasoconstrictor and promoter of platelet aggregation.
-
Leukotrienes (LTs): Synthesized via the lipoxygenase (LOX) pathway. Leukotrienes like LTB₄ are potent chemoattractants for neutrophils, while the cysteinyl leukotrienes (LTC₄, LTD₄, LTE₄) are powerful bronchoconstrictors and are key mediators in asthma.[28][29][30][31][32][33]
-
-
Omega-3 Derived Eicosanoids (from Eicosapentaenoic Acid - EPA):
-
EPA competes with arachidonic acid for the same enzymes (COX and LOX).
-
The eicosanoids derived from EPA (e.g., PGE₃, TXA₃, LTB₅) are generally less potent inflammatory mediators than their arachidonic acid-derived counterparts. This competition is a key mechanism by which omega-3 fatty acids exert their anti-inflammatory effects.
-
-
Specialized Pro-resolving Mediators (SPMs):
-
In addition to producing less inflammatory eicosanoids, omega-3 fatty acids (both EPA and DHA) are also precursors to a class of molecules known as specialized pro-resolving mediators, which include resolvins, protectins, and maresins.[34] These molecules are actively involved in the resolution of inflammation, a process that is crucial for tissue repair and a return to homeostasis.
-
Caption: Eicosanoid Synthesis Pathway.
Experimental Workflow for Fatty Acid Analysis
The following diagram illustrates a typical experimental workflow for the analysis of fatty acids from a biological sample using GC-MS.
Caption: GC-MS Workflow for Fatty Acid Analysis.
Conclusion
The journey from Chevreul's initial characterization of fatty acids to the modern understanding of their complex signaling roles is a testament to the power of scientific inquiry. The discovery of essential fatty acids by Burr and Burr fundamentally reshaped nutritional science, and ongoing research into the nuanced roles of omega-3 and omega-6 fatty acids continues to open new avenues for therapeutic intervention in a host of inflammatory and metabolic diseases. The sophisticated analytical techniques now at our disposal allow for an unprecedented level of detail in the characterization of these vital molecules, paving the way for future discoveries in this dynamic field. This guide provides a solid foundation for researchers and drug development professionals to appreciate the historical context, understand the core experimental methodologies, and engage with the key signaling pathways that are central to the science of unsaturated fatty acids.
References
- 1. ocl-journal.org [ocl-journal.org]
- 2. Contribution of Chevreul to lipid chemistry | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of essential fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Essential fatty acids: the work of George and Mildred Burr - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. Essential Fatty Acids: The Work of George and Mildred Burr - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ocl-journal.org [ocl-journal.org]
- 9. lipidmaps.org [lipidmaps.org]
- 10. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. lib3.dss.go.th [lib3.dss.go.th]
- 13. aocs.org [aocs.org]
- 14. researchgate.net [researchgate.net]
- 15. Carbon–carbon double bond position elucidation in fatty acids using ozone-coupled direct analysis in real time mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 16. Identification of Double Bond Position Isomers in Unsaturated Lipids by m-CPBA Epoxidation and Mass Spectrometry Fragmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. scribd.com [scribd.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. isarpublisher.com [isarpublisher.com]
- 21. researchgate.net [researchgate.net]
- 22. agrojournal.org [agrojournal.org]
- 23. Table 3. [Fat Composition of Oils, Lard, Butter, and Margarine]. - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Chemical Compositions and Essential Fatty Acid Analysis of Selected Vegetable Oils and Fats | MDPI [mdpi.com]
- 25. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 26. researchgate.net [researchgate.net]
- 27. Eicosanoid - Wikipedia [en.wikipedia.org]
- 28. researchgate.net [researchgate.net]
- 29. Roles of prostaglandins and leukotrienes in acute inflammation caused by bacterial infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. taylorfrancis.com [taylorfrancis.com]
- 33. The Role of Leukotriene Receptor Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Eicosanoids: Biosynthesis, Metabolism, Disease Implications and Analytical Method - Creative Proteomics [creative-proteomics.com]
spectroscopic properties of terminal alkenoic acids
An In-depth Technical Guide to the Spectroscopic Properties of Terminal Alkenoic Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
Terminal alkenoic acids, characterized by a vinyl group at one end of an aliphatic chain and a carboxylic acid at the other, are a significant class of organic molecules with applications ranging from polymer chemistry to pharmaceutical intermediates. A thorough understanding of their structure is paramount, and this is achieved primarily through a combination of spectroscopic techniques. This technical guide provides a comprehensive overview of the key , including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. It presents characteristic quantitative data in tabular format, details common experimental protocols, and illustrates analytical workflows to serve as a practical resource for researchers in the field.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of terminal alkenoic acids, providing detailed information about the carbon skeleton and the chemical environment of each proton.
¹H NMR Spectroscopy
In ¹H NMR spectra, the protons of a terminal alkenoic acid are found in distinct regions. The vinyl protons are significantly deshielded and appear downfield due to the anisotropic effect of the π-system[1][2]. The carboxylic acid proton is the most deshielded, typically appearing as a broad singlet far downfield[3][4][5]. Protons on the carbon alpha to the carboxyl group are also deshielded to a lesser extent[5].
Table 1: Typical ¹H NMR Chemical Shifts and Coupling Constants for Terminal Alkenoic Acids
| Proton Type | Structure | Chemical Shift (δ) ppm | Multiplicity | Typical Coupling Constants (J) in Hz |
| Carboxylic Acid | R-COOH | 10.0 - 12.0 | broad singlet | - |
| Internal Vinylic | R-CH =CH₂ | 5.7 - 5.9 | ddt | Jtrans = 11-18 Hz, Jcis = 6-14 Hz, Jallylic = 4-10 Hz |
| Terminal Vinylic (trans) | R-CH=CH H | 5.2 - 5.3 | ddt | Jtrans = 11-18 Hz, Jgeminal = 0-3 Hz, Jallylic ≈ 1.5 Hz |
| Terminal Vinylic (cis) | R-CH=CHH | 5.1 - 5.2 | ddt | Jcis = 6-14 Hz, Jgeminal = 0-3 Hz, Jallylic ≈ 1.0 Hz |
| Allylic | R-CH ₂-CH=CH₂ | 2.0 - 2.3 | m | - |
| Alpha to COOH | R-CH ₂-COOH | 2.2 - 2.5 | t | J ≈ 7 Hz |
| Methylene Chain | -(CH ₂)- | 1.2 - 1.6 | m | - |
Data compiled from[1][4][5][6][7].
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides a count of unique carbon atoms and information about their hybridization and electronic environment. The carbonyl carbon of the carboxylic acid is highly deshielded and appears significantly downfield[3][5]. The sp² carbons of the terminal alkene are also found in a characteristic downfield region, clearly distinct from the sp³ carbons of the aliphatic chain[1][8].
Table 2: Typical ¹³C NMR Chemical Shifts for Terminal Alkenoic Acids
| Carbon Type | Structure | Chemical Shift (δ) ppm |
| Carboxylic Acid | R-C OOH | 170 - 185 |
| Internal Vinylic | R-C H=CH₂ | 135 - 140 |
| Terminal Vinylic | R-CH=C H₂ | 115 - 120 |
| Alpha to COOH | R-C H₂-COOH | 30 - 40 |
| Allylic | R-C H₂-CH=CH₂ | 30 - 35 |
| Methylene Chain | -(C H₂)- | 20 - 35 |
Data compiled from[1][3][5][8][9][10].
Experimental Protocol for NMR Spectroscopy
A standard protocol for acquiring NMR spectra of a terminal alkenoic acid is as follows[11][12][13]:
-
Sample Preparation :
-
Accurately weigh 5-10 mg of the terminal alkenoic acid.
-
Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃). CDCl₃ is a common choice as it is a good solvent for fatty acids[11].
-
Add a small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the resulting solution into a 5 mm NMR tube.
-
-
Data Acquisition :
-
Insert the sample into the NMR spectrometer. Allow the sample temperature to equilibrate for 10-15 minutes[12].
-
Perform locking and shimming procedures to optimize the magnetic field homogeneity[12].
-
For ¹H NMR : Use a standard single-pulse experiment. A spectral width of 0-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds are typical[11].
-
For ¹³C NMR : Use a proton-decoupled single-pulse experiment. A spectral width of 0-200 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds are common parameters[11].
-
-
Data Processing :
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Apply a baseline correction.
-
Calibrate the spectrum using the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H spectrum to determine the relative proton counts for each resonance[11].
-
Caption: Experimental workflow for NMR analysis of terminal alkenoic acids.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For terminal alkenoic acids, the spectrum is dominated by strong, characteristic absorptions from the carboxylic acid and the terminal alkene moieties[14][15]. The O-H stretch of the carboxylic acid is particularly notable, appearing as a very broad band due to hydrogen bonding, often overlapping with C-H stretches[14][16][17].
Table 3: Characteristic IR Absorption Bands for Terminal Alkenoic Acids
| Functional Group | Bond Vibration | Frequency Range (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H stretch | 2500 - 3300 | Strong, Very Broad |
| Alkene / Alkane | C-H stretch (sp²) | 3010 - 3100 | Medium, Sharp |
| Alkane | C-H stretch (sp³) | 2850 - 2960 | Strong, Sharp |
| Carboxylic Acid | C=O stretch | 1700 - 1725 | Strong, Sharp |
| Alkene | C=C stretch | 1640 - 1650 | Medium to Weak |
| Carboxylic Acid | C-O stretch | 1210 - 1320 | Strong |
| Alkene (out-of-plane bend) | =C-H bend | 990 and 910 | Strong |
Data compiled from[14][16][17][18][19][20].
Experimental Protocol for IR Spectroscopy
-
Sample Preparation (Neat Liquid) :
-
If the alkenoic acid is a liquid, a simple and common method is to prepare a thin film.
-
Place one or two drops of the neat liquid sample onto the surface of a salt plate (e.g., NaCl or KBr).
-
Place a second salt plate on top and gently press to create a thin, uniform liquid film.
-
-
Data Acquisition :
-
Place the salt plate assembly into the sample holder of the IR spectrometer.
-
Acquire a background spectrum of the empty spectrometer to subtract atmospheric H₂O and CO₂ absorptions.
-
Acquire the sample spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Analysis :
-
Identify the key absorption bands and compare their frequencies (in cm⁻¹) to correlation tables to confirm the presence of the carboxylic acid and terminal alkene functional groups.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For straight-chain carboxylic acids, the molecular ion peak (M⁺) is often weak but detectable[21]. Characteristic fragmentations include the loss of hydroxyl (-OH, M-17) and carboxyl (-COOH, M-45) groups[3][5]. A prominent peak resulting from McLafferty rearrangement is often observed if the alkyl chain is sufficiently long (containing a γ-hydrogen)[21][22].
Table 4: Common Mass Fragments for Terminal Alkenoic Acids
| Fragmentation Process | Lost Fragment | Resulting m/z | Notes |
| Molecular Ion | - | [M]⁺ | Often weak. |
| Alpha Cleavage | •OH | [M-17]⁺ | Loss of the hydroxyl radical. |
| Alpha Cleavage | •COOH | [M-45]⁺ | Loss of the carboxyl radical. |
| McLafferty Rearrangement | Neutral Alkene | Varies (e.g., 60 for pentenoic acid) | Requires a γ-hydrogen. Often the base peak. |
Data compiled from[3][5][21][22].
Experimental Protocol for GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for analyzing volatile compounds like shorter-chain alkenoic acids. The analysis is often complicated by the polarity of the carboxylic acid group, which necessitates derivatization to a more volatile ester, typically a fatty acid methyl ester (FAME)[23][24].
-
Sample Preparation (Derivatization to FAME) :
-
To approximately 150 mg of the acid, add 4 mL of methanolic NaOH and reflux for 5 minutes until the sample dissolves[25].
-
Add 5 mL of a BF₃-methanol solution and reflux again for 5 minutes[25].
-
Add NaCl solution to separate the layers and extract the FAMEs with an organic solvent like hexane (B92381) or petroleum ether[25].
-
The organic layer containing the FAME is collected for analysis[26].
-
-
GC-MS Analysis :
-
Inject 1 µL of the FAME solution into the GC-MS system[25].
-
Gas Chromatography : The sample is vaporized and separated on a capillary column (e.g., TR-FAME column)[25]. The oven temperature is programmed to ramp up to ensure separation of components (e.g., initial hold at 50-80°C, ramp up to 250°C)[25]. Helium is typically used as the carrier gas[25].
-
Mass Spectrometry : As components elute from the GC column, they enter the mass spectrometer. Standard electron ionization (EI) at 70 eV is used to fragment the molecules[25]. The mass analyzer scans a mass range (e.g., 45-600 m/z) to detect the molecular ion and fragment ions.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule. Terminal alkenoic acids lack extended conjugation. Their primary chromophores are the isolated C=C double bond and the C=O of the carboxyl group. These groups undergo π → π* and n → π* transitions, respectively[27]. These transitions occur at short wavelengths, typically below the range of standard laboratory spectrophotometers (>200 nm)[27][28]. Therefore, UV-Vis is less useful for detailed structural elucidation of simple terminal alkenoic acids compared to other spectroscopic methods but can confirm the absence of extended conjugation.
Table 5: Electronic Transitions for Terminal Alkenoic Acids
| Chromophore | Transition | Typical λmax (nm) |
| Alkene (C=C) | π → π | ~170 - 190 |
| Carbonyl (C=O) | n → π | ~200 - 210 |
Data compiled from[27][29][30].
Integrated Spectroscopic Analysis
No single technique provides all the necessary information for unambiguous structure determination. An integrated approach is essential, where data from different spectroscopic methods are combined to build a complete picture of the molecule's structure.
Caption: Integrated workflow for the structural elucidation of terminal alkenoic acids.
Conclusion
The spectroscopic characterization of terminal alkenoic acids is a systematic process that relies on the complementary information provided by NMR, IR, and Mass Spectrometry. ¹H and ¹³C NMR reveal the precise connectivity of the carbon-hydrogen framework. IR spectroscopy rapidly confirms the presence of the key carboxylic acid and terminal alkene functional groups. Mass spectrometry establishes the molecular weight and offers structural clues through predictable fragmentation patterns. While UV-Vis spectroscopy is of limited utility, it confirms the lack of extended conjugation. By employing these techniques in concert, researchers can confidently determine and verify the structure of these important molecules.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]
- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. web.pdx.edu [web.pdx.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. scribd.com [scribd.com]
- 11. benchchem.com [benchchem.com]
- 12. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubsapp.acs.org [pubsapp.acs.org]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. echemi.com [echemi.com]
- 16. spectroscopyonline.com [spectroscopyonline.com]
- 17. personal.utdallas.edu [personal.utdallas.edu]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum | dummies [dummies.com]
- 20. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 21. youtube.com [youtube.com]
- 22. youtube.com [youtube.com]
- 23. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Fatty Acids Analysis by Gas Chromatography - Impact Solutions [impact-solutions.co.uk]
- 25. Nutrient Profiling and Evaluation of Fish As a Dietary Component [cifri.res.in]
- 26. researchgate.net [researchgate.net]
- 27. uobabylon.edu.iq [uobabylon.edu.iq]
- 28. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
- 29. masterorganicchemistry.com [masterorganicchemistry.com]
- 30. chem.libretexts.org [chem.libretexts.org]
Conformational Analysis of 6-Heptenoic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Heptenoic acid, a terminal unsaturated fatty acid, possesses significant conformational flexibility that dictates its physicochemical properties and biological activity. A thorough understanding of its conformational landscape is crucial for applications in drug design and materials science, where molecular shape and intermolecular interactions are paramount. This technical guide provides a comprehensive analysis of the conformational preferences of this compound, drawing upon extrapolated data from computational and experimental studies of analogous molecules. Key dihedral angles, relative energies of stable conformers, and rotational barriers are summarized. Detailed experimental and computational protocols are provided to facilitate further research in this area.
Introduction
The spatial arrangement of atoms in a molecule, or its conformation, plays a pivotal role in its chemical reactivity and biological function. For flexible molecules like this compound, which features a seven-carbon chain with a terminal double bond and a carboxylic acid group, a multitude of conformations are accessible through rotation around its single bonds. The relative energies of these conformers determine their population at a given temperature and, consequently, the macroscopic properties of the substance.
This guide synthesizes information from theoretical studies on shorter-chain analogues, such as but-3-enoic acid and 4-pentenoic acid, to construct a detailed conformational profile of this compound. The analysis focuses on the key torsional angles that define the overall shape of the molecule: the dihedral angles of the alkyl chain and the orientation of the carboxylic acid group.
Conformational Landscape of this compound
The conformational space of this compound is primarily defined by the rotation around the C-C single bonds of the alkyl chain and the C-C and C-O bonds of the carboxyl group. Based on computational studies of analogous unsaturated carboxylic acids, several low-energy conformers can be predicted.
The nomenclature used to describe the conformers is based on the dihedral angles of the backbone and the carboxylic acid group, where 'c' denotes cis (~0°), 't' denotes trans (~180°), and 'g' denotes gauche (~±60°).
Key Dihedral Angles
The principal degrees of freedom that govern the conformation of this compound are:
-
τ1 (C1-C2-C3-C4)
-
τ2 (C2-C3-C4-C5)
-
τ3 (C3-C4-C5-C6)
-
τ4 (C4-C5-C6=C7)
-
τ5 (C4-C5-C(O)-O)
-
τ6 (H-O-C(O)-C)
Predicted Low-Energy Conformers
By extrapolating from studies on but-3-enoic acid and considering the energetic preferences of alkane chains, we can predict the likely low-energy conformers of this compound. The carboxylic acid group is expected to predominantly adopt a syn conformation (τ6 ≈ 0°) in the gas phase due to a stabilizing intramolecular hydrogen bond. The alkyl chain will likely favor staggered (anti and gauche) arrangements to minimize steric strain.
Below is a table summarizing the predicted stable conformers and their estimated relative energies, based on calculations for but-3-enoic acid at the B3LYP/6-311++G(3df,3pd) level of theory.[1] The additional methylene (B1212753) groups in this compound will introduce more possible conformers, but the foundational preferences are expected to be similar.
| Conformer ID | Key Dihedral Angles (τ1, τ2, τ3, τ4, τ5, τ6) | Predicted Relative Energy (kcal/mol) |
| I | (g, t, t, c, c, c) | 0.00 |
| II | (g, t, t, c, g, c) | ~0.44 |
| III | (g, t, t, t, c, c) | ~1.88 |
Note: The dihedral angles are qualitative descriptors (gauche, trans, cis) extrapolated from shorter-chain analogues. The relative energies are based on but-3-enoic acid and serve as an estimate for the energy differences between conformations of the initial part of the this compound chain.
Experimental and Computational Methodologies
The conformational analysis of flexible molecules like this compound relies on a combination of experimental techniques and computational modeling.
Computational Chemistry Protocol
A robust computational approach to explore the conformational space of this compound involves a multi-step process to identify and characterize low-energy conformers.
Protocol for Conformational Search and Energy Calculation:
-
Initial Structure Generation: A starting 3D geometry of this compound is built using molecular modeling software.
-
Conformational Search: A systematic or stochastic conformational search is performed to explore the potential energy surface. This is achieved by systematically rotating key dihedral angles (τ1-τ6). Common methods include:
-
Systematic Search: Rotating each dihedral angle by a defined increment (e.g., 30° or 60°).
-
Stochastic/Monte Carlo Search: Randomly sampling different dihedral angles.
-
-
Geometry Optimization and Energy Minimization: Each generated conformer is then subjected to geometry optimization using a suitable level of theory. A common and reliable method is Density Functional Theory (DFT) with a functional such as B3LYP and a reasonably large basis set (e.g., 6-311++G(d,p) or larger).[1]
-
Frequency Calculations: For each optimized geometry, vibrational frequency calculations are performed at the same level of theory to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain zero-point vibrational energy (ZPVE) corrections.
-
Relative Energy Calculation: The total electronic energy, including the ZPVE correction, is calculated for each stable conformer. The relative energy of each conformer is then determined by taking the difference in energy with respect to the global minimum (the most stable conformer).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful experimental technique for studying molecular conformation in solution. By analyzing coupling constants and Nuclear Overhauser Effects (NOEs), information about dihedral angles and inter-proton distances can be obtained.
Generalized Protocol for NMR Conformational Analysis:
-
Sample Preparation:
-
Dissolve a high-purity sample of this compound (5-10 mg) in a deuterated solvent (e.g., CDCl₃, acetone-d₆, or D₂O) to a concentration of approximately 10-50 mM.
-
Transfer the solution to a high-precision NMR tube.
-
-
Data Acquisition:
-
Acquire one-dimensional (1D) ¹H and ¹³C NMR spectra to assign all proton and carbon signals.
-
Perform two-dimensional (2D) NMR experiments:
-
COSY (Correlation Spectroscopy): To establish proton-proton scalar coupling networks and aid in signal assignment.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, further aiding in assignment.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To measure through-space correlations between protons that are close in proximity (typically < 5 Å), providing crucial distance constraints for conformational analysis.
-
-
-
Data Analysis:
-
Integrate cross-peaks in the NOESY/ROESY spectra to determine NOE intensities, which can be related to inter-proton distances.
-
Measure vicinal proton-proton coupling constants (³JHH) from high-resolution 1D ¹H spectra or 2D J-resolved spectra.
-
Use the Karplus equation to relate the measured ³JHH values to the corresponding dihedral angles.
-
Combine the distance and dihedral angle constraints with computational modeling (e.g., restrained molecular dynamics) to determine the population-averaged conformation in solution.
-
Signaling Pathways and Logical Relationships
The conformation of this compound is a result of a delicate balance of intramolecular forces. The following diagram illustrates the logical relationship between these forces and the resulting molecular geometry.
Conclusion
The conformational analysis of this compound reveals a complex potential energy surface with multiple low-energy conformers. By drawing parallels with shorter-chain analogues, it is predicted that the molecule will exhibit a preference for staggered conformations in its alkyl chain and a syn arrangement of the carboxylic acid group, particularly in the gas phase. The provided computational and experimental protocols offer a robust framework for researchers to further investigate and refine the conformational landscape of this and other flexible fatty acids. A detailed understanding of these conformational preferences is indispensable for predicting the molecule's interactions in biological systems and for the rational design of novel therapeutics and materials.
References
An In-depth Technical Guide to 6-Heptenoic Acid: Physical and Chemical Properties for Researchers and Drug Development Professionals
Introduction
6-Heptenoic acid, a monounsaturated fatty acid, serves as a valuable building block in organic synthesis and holds potential for various applications in research and drug development. Its terminal double bond and carboxylic acid functionality make it a versatile precursor for the synthesis of more complex molecules, including lactones and other biologically active compounds. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, complete with experimental protocols and graphical representations to support laboratory work and theoretical investigations.
Core Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented below. These values have been compiled from various sources and represent the most current and reliable data available.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₂O₂ | [1] |
| Molecular Weight | 128.17 g/mol | [1] |
| CAS Number | 1119-60-4 | [1] |
| Appearance | Liquid | |
| Melting Point | -6.5 °C | |
| Boiling Point | 222-224 °C (at 760 mmHg) 116-117 °C (at 15 Torr) | [2] |
| Density | 0.946 g/mL at 25 °C | |
| Refractive Index (n²⁰/D) | 1.439 | |
| Solubility | Miscible with water | [3] |
| pKa | 4.75 ± 0.10 (Predicted) | [4] |
| Flash Point | 113 °C (closed cup) | [5] |
| InChI | InChI=1S/C7H12O2/c1-2-3-4-5-6-7(8)9/h2H,1,3-6H2,(H,8,9) | [1] |
| InChIKey | RWNJOXUVHRXHSD-UHFFFAOYSA-N | [1] |
| Canonical SMILES | C=CCCCCC(=O)O | [1] |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of this compound. Below are links to publicly available spectral data.
-
¹H NMR Spectrum: Available at ChemicalBook.[6]
-
¹³C NMR Spectrum: Available through PubChem.[1]
-
IR Spectrum: Available at the NIST WebBook and PubChem.[1][7]
-
Mass Spectrum: Available at the NIST WebBook.[7]
Experimental Protocols
Detailed experimental methodologies are essential for reproducing and verifying the physical and chemical properties of this compound. The following sections outline general procedures for key analytical techniques.
Boiling Point Determination (Microscale Reflux Method)
The boiling point of a liquid is a key physical constant used for its identification and purity assessment. A microscale reflux apparatus provides an accurate method for this determination.
Procedure:
-
Place approximately 2-3 mL of this compound into a small, clean, and dry test tube or a 5-mL conical vial.
-
Add a boiling chip to ensure smooth boiling.
-
Clamp the tube or vial to a stand and insert a thermometer using a thermometer adapter. The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side arm of the condenser.
-
Attach a condenser to the apparatus and connect it to a cold water source.
-
Gently heat the sample using a sand bath or a heating mantle.
-
Record the temperature at which the liquid boils and a stable ring of condensate is observed refluxing in the condenser. This stable temperature is the boiling point.[6]
-
Record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.
Infrared (IR) Spectroscopy (Neat Liquid)
IR spectroscopy is used to identify the functional groups present in a molecule. For a liquid sample like this compound, the "neat" method is straightforward.
Procedure:
-
Ensure the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer is clean. If necessary, clean it with a solvent like isopropanol (B130326) and allow it to dry completely.
-
Acquire a background spectrum of the empty ATR crystal.
-
Place a small drop of this compound directly onto the center of the ATR crystal.
-
Acquire the IR spectrum of the sample.
-
After the measurement, clean the ATR crystal thoroughly with an appropriate solvent.
-
The resulting spectrum should show characteristic peaks for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1710 cm⁻¹), the C=C stretch of the alkene (~1640 cm⁻¹), and the C-H stretches of the alkyl chain and the vinyl group.[1][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms in a molecule.
Procedure for ¹H and ¹³C NMR:
-
Prepare the NMR sample by dissolving approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if required.
-
Place the NMR tube in the spectrometer's probe.
-
Acquire the ¹H NMR spectrum. The spectrum will show distinct signals for the vinyl protons, the protons alpha to the carbonyl group, and the other methylene (B1212753) protons in the chain.
-
Acquire the ¹³C NMR spectrum. This will show signals for the carbonyl carbon, the two sp² hybridized carbons of the double bond, and the sp³ hybridized carbons of the alkyl chain.
-
Process the spectra (phasing, baseline correction, and integration for ¹H NMR) to obtain the final presentable spectra.[9]
Chemical Reactivity and Synthesis
This compound is a reactive molecule due to the presence of both a carboxylic acid and a terminal alkene. It can undergo reactions typical of these functional groups, such as esterification, amide formation, and addition reactions at the double bond. A notable reaction is its iodolactonization to form 6-(iodomethyl)-hexanolide.[3]
The synthesis of ω-unsaturated acids like this compound can be achieved through various methods, including the pyrolysis of the corresponding lactone (ω-heptanolactone).[3]
Mandatory Visualizations
Experimental Workflow: Synthesis and Characterization of this compound
The following diagram illustrates a general workflow for the synthesis and subsequent characterization of this compound.
Caption: Workflow for the synthesis and characterization of this compound.
Logical Relationship: Key Properties and Analytical Methods
This diagram shows the logical connection between the core properties of this compound and the analytical techniques used to determine them.
Caption: Relationship between properties and analytical methods for this compound.
Safety Information
This compound is classified as a corrosive substance. It can cause severe skin burns and eye damage.[1][10][11][12] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or under a chemical fume hood.[10] In case of contact, flush the affected area with copious amounts of water and seek medical attention.
Conclusion
This technical guide provides a thorough overview of the physical and chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. The tabulated data, detailed experimental protocols, and illustrative diagrams offer a practical resource for the synthesis, characterization, and application of this versatile fatty acid. Adherence to safety protocols is paramount when working with this corrosive compound.
References
- 1. This compound | C7H12O2 | CID 70705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. This compound [webbook.nist.gov]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. webassign.net [webassign.net]
- 9. magritek.com [magritek.com]
- 10. 6-Heptynoic acid(30964-00-2) 1H NMR [m.chemicalbook.com]
- 11. This compound(1119-60-4) 1H NMR spectrum [chemicalbook.com]
- 12. This compound [webbook.nist.gov]
An In-depth Technical Guide to 6-Heptenoic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Heptenoic acid, a monounsaturated fatty acid, serves as a versatile building block in organic synthesis and holds potential in various research and development applications, particularly in the pharmaceutical industry. Its terminal double bond and carboxylic acid functionality make it a valuable precursor for the synthesis of more complex molecules, including lactones and other bioactive compounds. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and a key reaction, and its molecular structure and identifiers.
Molecular Structure and Identifiers
The molecular structure of this compound consists of a seven-carbon chain with a terminal double bond between the sixth and seventh carbon atoms and a carboxylic acid group at the first carbon.
Molecular Formula: C₇H₁₂O₂[1]
Synonyms: 6-Heptanoic acid, Hept-6-enoic acid[1]
Molecular Weight: 128.17 g/mol [1][2]
Molecular Structure Diagram
Caption: Molecular structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Weight | 128.17 g/mol | [1][2] |
| Appearance | Clear colorless liquid | [3] |
| Melting Point | -6.5 °C | [2] |
| Boiling Point | 222-224 °C | [2] |
| Density | 0.946 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.439 | [2] |
| Flash Point | 113 °C (closed cup) | [2][4] |
| SMILES | OC(=O)CCCCC=C | [2] |
| InChI | 1S/C7H12O2/c1-2-3-4-5-6-7(8)9/h2H,1,3-6H2,(H,8,9) | [2] |
| InChIKey | RWNJOXUVHRXHSD-UHFFFAOYSA-N | [2] |
Experimental Protocols
Synthesis of this compound via Malonic Ester Synthesis
This protocol outlines a general and reliable method for the synthesis of this compound starting from diethyl malonate and 5-bromo-1-pentene. The malonic ester synthesis is a classic method for forming carboxylic acids.[5][6][7][8]
Materials:
-
Diethyl malonate
-
Sodium ethoxide
-
5-Bromo-1-pentene
-
Absolute ethanol (B145695)
-
Diethyl ether
-
Sodium hydroxide
-
Hydrochloric acid
-
Anhydrous sodium sulfate
Procedure:
-
Enolate Formation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere. Diethyl malonate is then added dropwise to the cooled solution with stirring to form the sodium salt of diethyl malonate.
-
Alkylation: 5-Bromo-1-pentene is added dropwise to the solution of the diethyl malonate enolate. The reaction mixture is then refluxed for several hours to ensure complete alkylation.
-
Work-up: After cooling, the excess ethanol is removed under reduced pressure. The residue is partitioned between diethyl ether and water. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. The solvent is then evaporated to yield the crude diethyl 5-pentenylmalonate.
-
Hydrolysis and Decarboxylation: The crude ester is hydrolyzed by refluxing with a solution of sodium hydroxide. After cooling, the solution is acidified with hydrochloric acid. The resulting dicarboxylic acid is then heated to induce decarboxylation, yielding this compound.
-
Purification: The crude this compound can be purified by distillation under reduced pressure.
Iodolactonization of this compound
This compound can be used to prepare 6-(iodomethyl)-hexanolide through an iodolactonization reaction.[2][3] This intramolecular cyclization is a useful method for the synthesis of lactones.
Materials:
-
This compound
-
Iodine
-
Potassium iodide
-
Sodium bicarbonate
-
Dichloromethane
-
Sodium thiosulfate (B1220275) solution
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: this compound is dissolved in a solution of sodium bicarbonate in water.
-
Addition of Iodine: A solution of iodine and potassium iodide in water is added dropwise to the stirred solution of the carboxylate salt at room temperature. The reaction is typically carried out in the dark to prevent the decomposition of the iodine reagent.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, the mixture is extracted with dichloromethane. The organic layer is washed with a solution of sodium thiosulfate to remove excess iodine, followed by a wash with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 6-(iodomethyl)-hexanolide, which can be further purified by column chromatography.
Application in Synthesis: Experimental Workflow
The synthesis of 6-(iodomethyl)-hexanolide from this compound is a key transformation that highlights the utility of this unsaturated fatty acid as a synthetic intermediate. The workflow for this process is depicted below.
Caption: Experimental workflow for the iodolactonization of this compound.
Conclusion
This compound is a valuable and versatile chemical building block with well-defined properties. The synthetic routes to this compound, such as the malonic ester synthesis, are robust and allow for its preparation in a laboratory setting. Its utility is further demonstrated by its application in transformations like iodolactonization to produce functionalized lactones, which are important scaffolds in medicinal chemistry and natural product synthesis. This guide provides essential technical information for researchers and professionals working in organic synthesis and drug development, facilitating the effective use of this compound in their scientific endeavors.
References
- 1. This compound | C7H12O2 | CID 70705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-ヘプテン酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound, 96% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. 6-Heptynoic acid 90 30964-00-2 [sigmaaldrich.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]
- 7. Malonic Ester Synthesis [organic-chemistry.org]
- 8. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
A Deep Dive into the Conformational Landscapes of Short-Chain Fatty Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Short-chain fatty acids (SCFAs), primarily acetic, propionic, and butyric acids, are carboxylic acids with aliphatic tails of fewer than six carbons. Produced in the gut by microbial fermentation of dietary fiber, these molecules are not only key energy sources for colonocytes but also crucial signaling molecules that modulate a wide array of physiological processes, including immune responses, metabolic regulation, and gut-brain communication. Their biological activity is intimately linked to their three-dimensional structure and conformational flexibility. This technical guide provides an in-depth exploration of the theoretical conformational analysis of SCFAs, detailing the computational and experimental methodologies used to elucidate their structural preferences and the biological implications of their conformational dynamics.
Theoretical and Computational Approaches to SCFA Conformational Analysis
The conformational landscape of a molecule is defined by the relative energies of its different spatial arrangements, or conformers, which arise from rotation about single bonds. Theoretical and computational chemistry provides powerful tools to explore these landscapes, predict the most stable conformers, and determine the energy barriers between them.
Computational Methods
A variety of computational methods are employed to study SCFA conformations, ranging from computationally inexpensive molecular mechanics to highly accurate but demanding ab initio quantum mechanical methods.
-
Ab Initio Methods: These methods solve the electronic Schrödinger equation without empirical parameters. Key ab initio methods for SCFA analysis include:
-
Hartree-Fock (HF) Theory: A foundational method that provides a good starting point but does not account for electron correlation, which can be important for accurately determining relative conformer energies.
-
Møller-Plesset Perturbation Theory (MP2): This method incorporates electron correlation and often provides more accurate results than HF for conformational energies.[1]
-
Coupled Cluster (CC) Theory: A highly accurate but computationally expensive method, often used as a "gold standard" for benchmarking other methods.
-
-
Density Functional Theory (DFT): DFT methods calculate the electron density of a system to determine its energy. They offer a good balance of accuracy and computational cost, making them widely used for conformational analysis.
-
B3LYP: A popular hybrid functional that combines HF exchange with DFT exchange and correlation. While widely used, studies on butyric acid have shown that it may incorrectly predict the most stable conformer compared to higher-level methods like MP2.
-
-
Basis Sets: The choice of basis set, which is a set of mathematical functions used to describe the atomic orbitals, is crucial for the accuracy of quantum mechanical calculations. Pople-style basis sets (e.g., 6-31G*) and Dunning's correlation-consistent basis sets (e.g., cc-pVTZ) are commonly used for SCFAs.[1]
Computational Workflow
The theoretical conformational analysis of an SCFA typically follows a systematic workflow to identify and characterize its stable conformers. This process involves an initial conformational search followed by geometry optimization and frequency calculations.
Conformational Landscape of Acetic, Propionic, and Butyric Acids
Acetic Acid
The conformational flexibility of acetic acid is primarily determined by the rotation around the C-O single bond, leading to two main conformers: syn and anti.
| Conformer | O=C-O-H Dihedral Angle | Relative Energy (kcal/mol) | Rotational Barrier (kcal/mol) |
| syn (or cis) | ~0° | 0.0 | \multirow{2}{*}{~11-14} |
| anti (or trans) | ~180° | 4.0 - 6.0 |
Note: Relative energies and rotational barriers can vary depending on the computational method and solvent environment.
The syn conformer, where the hydroxyl hydrogen is eclipsed with the carbonyl oxygen, is the more stable form due to a stabilizing intramolecular hydrogen bond-like interaction. The energy barrier for rotation from the syn to the anti conformer is significant, in the range of 11-14 kcal/mol in the gas phase. Solvation can reduce this barrier to around 11 kcal/mol.
Propionic Acid
Propionic acid exhibits additional conformational isomerism due to rotation around the Cα-Cβ bond. This leads to cis (or synperiplanar) and gauche conformers. The cis conformer, where the methyl group is eclipsed with the carbonyl group, is the most stable.
| Conformer | C-C-C=O Dihedral Angle | O=C-O-H Dihedral Angle | Relative Energy (kJ/mol) |
| cis | ~0° | ~0° | 0.0 |
| gauche | ~120° | ~0° | > 4.0 |
Butyric Acid
Butyric acid has a more complex conformational landscape with multiple rotatable bonds. The nomenclature for its conformers often uses a sequence of letters (T for trans, G for gauche) to describe the dihedral angles of the carbon backbone. Studies have shown that at least three conformers can be trapped in noble gas matrices.[2][3] High-level MP2 calculations suggest that a non-planar conformer (G±TT) is the most stable, in contrast to B3LYP results which favor a planar conformer (TTT).[2][3]
| Conformer | τ1 (C-C-C-C) | τ2 (C-C-C=O) | τ3 (O=C-O-H) | Relative Energy (kJ/mol) (MP2/cc-pVTZ) |
| G±TT | gauche (±) | trans | trans | 0.0 |
| TTT | trans | trans | trans | 0.46 |
| G±G±T | gauche (±) | gauche (±) | trans | > 2.0 |
Experimental Methods for Conformational Analysis
Experimental techniques provide crucial validation for theoretical predictions and offer insights into the behavior of SCFAs in different environments.
Matrix Isolation Infrared Spectroscopy
Methodology: In this technique, SCFA molecules are co-deposited with an excess of an inert gas (e.g., argon or neon) onto a cryogenic surface (typically at temperatures below 20 K).[2][3] This traps individual molecules in a solid matrix, preventing intermolecular interactions and allowing for the study of their isolated properties. The sample is then analyzed by Fourier-transform infrared (FTIR) spectroscopy. By comparing the experimental vibrational spectra with those predicted computationally for different conformers, the conformers present in the matrix can be identified.
Experimental Protocol:
-
Sample Preparation: The SCFA is vaporized and mixed with a large excess of a noble gas (e.g., Ar, Ne) in a specific ratio (e.g., 1:1000).
-
Deposition: The gas mixture is slowly deposited onto a cold (e.g., 3-20 K) CsI or KBr window within a high-vacuum cryostat.
-
Spectroscopic Measurement: Infrared spectra are recorded using an FTIR spectrometer.
-
Annealing: The matrix can be warmed by a few degrees to allow for conformational relaxation to the most stable form, which can help in assigning spectral features.
Pulsed Nozzle Fourier Transform Microwave Spectroscopy
Methodology: This high-resolution spectroscopic technique provides precise information about the rotational constants of a molecule, which are directly related to its geometry. A gaseous sample is introduced into a vacuum chamber through a pulsed nozzle, creating a supersonic jet where the molecules are cooled to very low rotational temperatures. The cold molecules are then irradiated with a short pulse of microwave radiation, and their subsequent free induction decay is detected and Fourier-transformed to obtain the rotational spectrum.
Experimental Protocol:
-
Sample Introduction: The SCFA is seeded in a carrier gas (e.g., argon) and pulsed into a high-vacuum chamber through a supersonic nozzle.
-
Microwave Excitation: The resulting supersonic jet is passed through a Fabry-Pérot cavity where it is irradiated with a short, high-power microwave pulse.
-
Detection: The coherent emission from the polarized molecules is detected, digitized, and Fourier-transformed to yield the rotational spectrum with very high resolution.
-
Analysis: The rotational constants are determined from the spectrum and compared with theoretical values for different conformers to identify the observed species.
Biological Significance: SCFA Signaling Pathways
SCFAs exert many of their biological effects by activating G-protein coupled receptors (GPCRs), primarily GPR41 (also known as FFAR3), GPR43 (FFAR2), and GPR109A (also known as HCAR2). These receptors are expressed on various cell types, including intestinal epithelial cells and immune cells.
GPR43 Signaling
GPR43 is activated by acetate (B1210297) and propionate (B1217596) and couples to both Gi/o and Gq proteins. Its activation can lead to the inhibition of adenylyl cyclase (AC), reducing intracellular cyclic AMP (cAMP) levels, and the activation of phospholipase C (PLC), which increases intracellular calcium concentrations.
GPR41 Signaling
GPR41 is preferentially activated by propionate and also couples to Gi/o proteins, leading to the inhibition of cAMP production. It plays a role in regulating the secretion of hormones like leptin from adipocytes.
References
The Dawn of Essentiality: A Technical Guide to the Discovery and Historical Significance of ω-Unsaturated Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal discovery of ω-unsaturated fatty acids and their profound historical significance in the realms of biochemistry, nutrition, and medicine. We delve into the foundational experiments that overturned established scientific dogma, detail the methodologies that paved the way for our current understanding, and illuminate the intricate signaling pathways that underscore their therapeutic potential.
From Energetic Filler to Essential Nutrient: A Paradigm Shift
In the early 20th century, the scientific consensus held that dietary fats served merely as a source of calories, interchangeable with carbohydrates.[1][2] This view was challenged by the groundbreaking work of George and Mildred Burr, whose meticulous experiments in the late 1920s revealed the indispensable nature of certain fatty acids for maintaining health.[1][2][3][4] Their research laid the groundwork for the concept of "essential fatty acids" (EFAs), nutrients that the body cannot synthesize and must be obtained from the diet.[3][4]
The Burrs' seminal research, conducted on rats fed a highly purified, fat-free diet, meticulously documented the severe consequences of fatty acid deficiency.[3][5] These findings, published in their landmark 1929 and 1930 papers in the Journal of Biological Chemistry, marked a turning point in nutritional science.[1][2]
Key Experiments by Burr and Burr
The cornerstone of the discovery of essential fatty acids rests on a series of meticulously designed animal studies. The following sections detail the experimental protocols and quantitative outcomes of these pivotal investigations.
Experimental Protocols:
Burr and Burr's 1929 Study: A New Deficiency Disease Produced by the Rigid Exclusion of Fat from the Diet
-
Objective: To investigate the effects of a diet rigorously devoid of fat on the growth and health of rats.[3][5]
-
Animal Model: Albino rats were used for the study.
-
Dietary Regimen:
-
Basal Diet (Fat-Free): A highly purified diet was formulated consisting of:
-
Sucrose (repurified to remove any traces of fat)
-
Casein (repurified)
-
A salt mixture (details of the specific salt mixture are outlined in the original publication)
-
Vitamins A and D were supplied via cod liver oil initially, and later through other purified sources to avoid confounding variables from the fat content of the oil. Vitamin B was provided by a separate source.
-
-
Control/Treatment Groups:
-
Group 1: Maintained on the basal fat-free diet.
-
Group 2: Received the basal diet supplemented with varying amounts of lard or other fats to observe the curative effects.
-
-
-
Methodology:
-
Rats were weaned and placed on the strictly fat-free diet.
-
Detailed records of food consumption, body weight, and overall health were maintained.
-
Symptoms of any deficiency were carefully observed and documented, including changes in skin, fur, and tail appearance, as well as signs of kidney distress.[5]
-
For the treatment groups, small, measured amounts of fat (e.g., lard) were added to the daily diet of rats showing deficiency symptoms.
-
The curative effects of the fat supplementation were monitored and recorded.
-
-
Key Observations:
-
Rats on the fat-free diet exhibited a characteristic set of deficiency symptoms, including retarded growth, scaly skin, inflamed and scaly tails, kidney damage, and ultimately, death.[3][5]
-
The addition of small amounts of lard to the diet of deficient rats led to a rapid reversal of these symptoms and a resumption of growth.[3]
-
Burr and Burr's 1930 Study: On the Nature and Rôle of the Fatty Acids Essential in Nutrition
-
Objective: To identify the specific component within fats responsible for the curative effects observed in the previous study and to characterize the essential fatty acids.[1][2]
-
Animal Model: Albino rats exhibiting the characteristic fat-deficiency symptoms from the 1929 study.
-
Dietary Regimen and Supplementation:
-
The same basal fat-free diet was used to induce deficiency.
-
Deficient rats were then supplemented with various purified fatty acids and fat sources, including:
-
Saturated fatty acids (e.g., stearic acid, palmitic acid)
-
Unsaturated fatty acids (e.g., oleic acid, linoleic acid)
-
Various natural oils with known fatty acid compositions (e.g., olive oil, lard, linseed oil, corn oil, poppy seed oil, coconut oil)[1]
-
-
-
Methodology:
-
Rats were brought to a state of fat deficiency on the basal diet.
-
Individual rats or small groups were then supplemented with specific fatty acids or oils.
-
The curative efficacy of each supplement was evaluated based on the resumption of growth and the alleviation of deficiency symptoms.
-
-
Key Findings:
-
Saturated fatty acids were ineffective in curing the deficiency disease.[5]
-
Linoleic acid, a polyunsaturated ω-6 fatty acid, was identified as the primary curative agent.[1]
-
Oils rich in linoleic acid, such as linseed oil, corn oil, and poppy seed oil, were highly effective in reversing the deficiency symptoms.[1]
-
This study firmly established linoleic acid as an essential fatty acid.
-
Data Presentation:
The quantitative data from Burr and Burr's experiments demonstrated a clear correlation between the presence of specific unsaturated fatty acids in the diet and the health and growth of the rats.
| Dietary Group | Key Supplement | Observed Growth | Deficiency Symptoms | Reference |
| Basal Diet | None (Fat-Free) | Cessation of growth, followed by weight loss | Severe scaly skin, inflamed tail, kidney damage, eventual death | [3][5] |
| Supplemented | Lard | Resumption of normal growth | Alleviation of all deficiency symptoms | [3] |
| Supplemented | Saturated Fatty Acids | No significant improvement in growth | Persistence of deficiency symptoms | [5] |
| Supplemented | Linoleic Acid | Rapid resumption of growth | Complete cure of deficiency symptoms | [1] |
| Supplemented | Linseed Oil (High Linoleic Acid) | Strong stimulation of growth | Effective cure of deficiency symptoms | [1] |
| Supplemented | Coconut Oil (Low Linoleic Acid) | Ineffective in stimulating growth | No curative effect | [1] |
The Expanding Omega Universe: From ω-6 to ω-3 and Beyond
Following the pioneering work of the Burrs, the focus of fatty acid research expanded to include other types of unsaturated fatty acids. The concept of ω-3 fatty acids as essential nutrients also emerged, with α-linolenic acid being identified as another indispensable dietary component.[1] Subsequent research elucidated the metabolic pathways that convert these parent essential fatty acids into longer-chain, more unsaturated fatty acids with potent biological activities, such as arachidonic acid (from linoleic acid), and eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) (from α-linolenic acid).
Historical Significance and Impact on Drug Development
The discovery of essential fatty acids revolutionized our understanding of nutrition and disease. It became clear that the quality of dietary fat, not just the quantity, was crucial for health. This paradigm shift has had a profound and lasting impact on public health recommendations, food manufacturing, and the development of therapeutic interventions.
The recognition of the pro-inflammatory and anti-inflammatory roles of metabolites derived from ω-6 and ω-3 fatty acids, respectively, has opened up new avenues for drug development. The intricate signaling pathways governed by these molecules are now key targets for therapeutic intervention in a wide range of diseases, including cardiovascular disease, inflammatory disorders, and cancer.
Signaling Pathways of ω-Unsaturated Fatty Acids
The biological effects of ω-unsaturated fatty acids are mediated through a complex network of signaling pathways. These pathways involve the enzymatic conversion of the parent fatty acids into a vast array of bioactive lipid mediators, which in turn modulate cellular responses through receptor-dependent and independent mechanisms.
The ω-6 Fatty Acid Signaling Pathway: The Eicosanoid Cascade
Linoleic acid is the parent compound of the ω-6 family. Its elongation and desaturation lead to the formation of arachidonic acid (AA), a key precursor for a large family of signaling molecules known as eicosanoids. These include prostaglandins, thromboxanes, and leukotrienes, which are potent mediators of inflammation.
Caption: The ω-6 fatty acid signaling cascade leading to pro-inflammatory eicosanoids.
The ω-3 Fatty Acid Signaling Pathway: A Counterbalance to Inflammation
α-Linolenic acid is the parent of the ω-3 family. Its metabolic products, EPA and DHA, serve as precursors for signaling molecules that often have anti-inflammatory and pro-resolving properties, providing a crucial counterbalance to the pro-inflammatory effects of ω-6 derived mediators. These include the E-series and D-series resolvins, protectins, and maresins.
Caption: The ω-3 fatty acid pathway leading to pro-resolving mediators.
Regulation of Gene Expression: The Role of PPARs and NF-κB
Beyond their role as precursors to signaling molecules, ω-unsaturated fatty acids and their derivatives can directly influence gene expression by interacting with nuclear receptors and transcription factors. Peroxisome proliferator-activated receptors (PPARs) are a key class of nuclear receptors that are activated by fatty acids and their metabolites. PPAR activation leads to the regulation of genes involved in lipid metabolism and inflammation.
Furthermore, ω-3 fatty acids have been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a pivotal transcription factor that controls the expression of numerous pro-inflammatory genes. This inhibition of NF-κB is a key mechanism underlying the anti-inflammatory effects of ω-3 fatty acids.
Caption: Regulation of gene expression by ω-3 and ω-6 fatty acids via PPARs and NF-κB.
Conclusion
The discovery of ω-unsaturated fatty acids as essential nutrients represents a monumental achievement in the history of science. From the initial observations of a mysterious deficiency disease in rats to our current sophisticated understanding of their roles in complex signaling pathways, the journey of discovery continues to unfold. For researchers and professionals in drug development, a deep appreciation of this history and the underlying molecular mechanisms is paramount for harnessing the therapeutic potential of these remarkable molecules in the ongoing quest to combat a myriad of human diseases. The foundational work of pioneers like Burr and Burr serves as a timeless reminder of the power of rigorous scientific inquiry to challenge dogma and unveil fundamental truths about health and disease.
References
Solubility of 6-Heptenoic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to 6-Heptenoic Acid
This compound (CH₂=CH(CH₂)₄COOH) is a seven-carbon carboxylic acid featuring a terminal double bond.[1] Its molecular structure, possessing both a polar carboxylic acid head and a nonpolar six-carbon tail, imparts it with amphiphilic character. This dual nature dictates its solubility behavior, allowing for varying degrees of miscibility in a range of organic solvents. Understanding and predicting this solubility is paramount for its effective use in reaction chemistry, formulation development, and purification processes.
Physical Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C₇H₁₂O₂ | [2][3] |
| Molecular Weight | 128.17 g/mol | [1][3] |
| Melting Point | -6.5 °C | [1][2] |
| Boiling Point | 222-224 °C | [1] |
| Density | 0.946 g/mL at 25 °C | [1] |
Theoretical Framework for Solubility
The solubility of this compound is governed by the principle of "like dissolves like." The interplay of its polar carboxylic acid group and its nonpolar aliphatic chain determines its interaction with different solvents.
-
Polar Solvents: Protic polar solvents, such as alcohols (e.g., ethanol, methanol), can act as both hydrogen bond donors and acceptors, readily interacting with the carboxylic acid group of this compound. Aprotic polar solvents (e.g., acetone, ethyl acetate) can act as hydrogen bond acceptors. The presence of the relatively long carbon chain, however, may limit its solubility in highly polar solvents like water, where it is reported to be miscible or slightly soluble.[4][5][6][7]
-
Nonpolar Solvents: Nonpolar solvents, such as alkanes (e.g., hexane, heptane) and aromatic hydrocarbons (e.g., toluene), will primarily interact with the nonpolar alkyl chain of this compound through van der Waals forces. The polar carboxylic acid head will limit its solubility in these solvents.
-
Solvents with Intermediate Polarity: Solvents with intermediate polarity, such as ethers (e.g., diethyl ether, tetrahydrofuran), can offer a balance of interactions, accommodating both the polar and nonpolar portions of the molecule, often leading to good solubility.
The terminal double bond in the alkyl chain can also slightly influence solubility by affecting the molecule's packing and introducing weak pi-pi interactions with suitable solvents.
Experimental Determination of Solubility
Due to the lack of readily available quantitative data, experimental determination of the solubility of this compound in various organic solvents is crucial for its practical application. The following protocols outline standard methods for this purpose.
Gravimetric Method (Isothermal Equilibrium)
This method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the dissolved solute by evaporating the solvent.
Experimental Protocol:
-
Sample Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed beaker or a shaker flask in a water bath).
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of excess solid (or liquid phase) of this compound should be visible.
-
Sampling: After equilibration, cease agitation and allow the undissolved solute to settle. Carefully extract a known volume of the supernatant (the saturated solution) using a pre-weighed, gastight syringe. To avoid including undissolved solute, it is advisable to use a syringe filter.
-
Solvent Evaporation: Transfer the sampled supernatant to a pre-weighed vial. Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause the this compound to evaporate.
-
Quantification: Once the solvent is completely removed, weigh the vial containing the this compound residue. The difference in weight will give the mass of the dissolved solute.
-
Calculation: The solubility can then be expressed in various units, such as g/L, mg/mL, or mole fraction.
Spectroscopic Method (UV-Vis or HPLC)
For solvents where this compound exhibits a chromophore or can be easily derivatized, spectroscopic methods can be employed for rapid and accurate solubility determination.
Experimental Protocol:
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Measure the absorbance (UV-Vis) or peak area (HPLC) for each standard to generate a calibration curve.
-
Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (steps 1 and 2).
-
Sampling and Dilution: After equilibration, take a known volume of the supernatant and dilute it with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.
-
Analysis: Analyze the diluted sample using the same spectroscopic method used for the calibration curve.
-
Calculation: Determine the concentration of the diluted sample from the calibration curve and then back-calculate the concentration of the original saturated solution, taking the dilution factor into account.
Factors Influencing Solubility
Several factors can significantly impact the solubility of this compound in organic solvents:
-
Temperature: Generally, the solubility of a liquid in a liquid increases with temperature. However, the effect should be determined empirically for each solvent system.
-
Solvent Polarity: As discussed, the polarity of the solvent is a key determinant of solubility. A systematic screening of solvents across a range of polarities is recommended to find the optimal solvent for a specific application.
-
Presence of Water: The presence of even small amounts of water can significantly alter the solubility of carboxylic acids in organic solvents.[8][9][10] Water can enhance solubility in some polar organic solvents by forming hydrogen bonds with both the solvent and the carboxylic acid.[8][9][10]
-
pH (for aqueous-organic mixtures): In biphasic systems or in the presence of basic or acidic impurities, the pH of the aqueous phase will dramatically affect the solubility of this compound. At higher pH, it will deprotonate to the more water-soluble carboxylate form.
Data Presentation (Illustrative)
While specific experimental data is not available, the following table illustrates how experimentally determined solubility data for this compound should be presented.
| Solvent | Polarity Index | Temperature (°C) | Solubility ( g/100 mL) | Method |
| Hexane | 0.1 | 25 | Data to be determined | Gravimetric |
| Toluene | 2.4 | 25 | Data to be determined | Gravimetric |
| Diethyl Ether | 2.8 | 25 | Data to be determined | Gravimetric |
| Ethyl Acetate | 4.4 | 25 | Data to be determined | HPLC |
| Acetone | 5.1 | 25 | Data to be determined | HPLC |
| Ethanol | 5.2 | 25 | Data to be determined | Gravimetric |
| Methanol | 6.6 | 25 | Data to be determined | Gravimetric |
Visualizations
The following diagrams illustrate key concepts and workflows related to the solubility of this compound.
Caption: Intermolecular forces governing the solubility of this compound.
Caption: Workflow for the experimental determination of solubility.
Conclusion
While quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented, this guide provides the fundamental principles and detailed experimental methodologies for researchers to determine this crucial parameter. By understanding the interplay of its amphiphilic structure with solvent properties, and by employing systematic experimental approaches, scientists and drug development professionals can effectively select appropriate solvents and optimize processes involving this compound. The protocols and frameworks presented herein serve as a comprehensive resource for enabling further research and application of this versatile unsaturated fatty acid.
References
- 1. 6-Heptensäure 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. This compound | C7H12O2 | CID 70705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 1119-60-4 [chemicalbook.com]
- 5. This compound, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. 1119-60-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Page loading... [guidechem.com]
- 8. Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes (Journal Article) | OSTI.GOV [osti.gov]
- 9. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
- 10. discovery.researcher.life [discovery.researcher.life]
A Deep Dive into Microbial Unsaturated Fatty Acid Biosynthesis: Pathways, Protocols, and Quantitative Insights
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Unsaturated fatty acids (UFAs) are critical components of microbial cell membranes, playing a pivotal role in maintaining membrane fluidity, and thus, cellular function. Microorganisms have evolved two primary pathways for the biosynthesis of these essential molecules: an oxygen-independent (anaerobic) pathway and an oxygen-dependent (aerobic) pathway. Understanding the intricacies of these pathways, the key enzymes involved, and their regulation is of paramount importance for various fields, including microbiology, biotechnology, and the development of novel antimicrobial agents. This technical guide provides an in-depth exploration of the core biosynthetic pathways of unsaturated fatty acids in microorganisms, complete with quantitative data, detailed experimental protocols, and visual diagrams to facilitate comprehension.
Core Biosynthetic Pathways
Microorganisms employ distinct strategies to introduce double bonds into fatty acid chains, largely dependent on the presence or absence of molecular oxygen.
Oxygen-Independent (Anaerobic) Pathway
The anaerobic pathway is the primary mechanism for UFA synthesis in many bacteria, including the well-studied model organism Escherichia coli. This pathway introduces a double bond into the growing acyl chain during the fatty acid elongation cycle.[1][2]
A key enzyme in this process is FabA , a bifunctional dehydratase/isomerase.[3] FabA catalyzes the dehydration of β-hydroxydecanoyl-ACP to form trans-2-decenoyl-ACP. Subsequently, FabA isomerizes this intermediate to cis-3-decenoyl-ACP.[3] The cis-3-decenoyl-ACP then serves as a substrate for the condensing enzyme FabB (β-ketoacyl-ACP synthase I), which elongates the chain, ultimately leading to the synthesis of the major UFAs, such as palmitoleic acid (16:1Δ⁹) and cis-vaccenic acid (18:1Δ¹¹).[1][4]
It is important to note that some anaerobic bacteria that lack a fabA homolog, such as Streptococcus pneumoniae, utilize a different enzyme, FabM , to isomerize trans-2-decenoyl-ACP to cis-3-decenoyl-ACP.[5]
Oxygen-Dependent (Aerobic) Pathway
The aerobic pathway utilizes molecular oxygen to introduce double bonds into fully formed saturated fatty acyl chains. This process is catalyzed by a class of enzymes known as fatty acid desaturases .[2][6] These enzymes are typically membrane-bound and require a reduced cofactor, such as NADH or NADPH, for their activity.[5]
Desaturases are highly specific for the position at which they introduce the double bond. For example, Δ⁹-desaturase introduces a double bond between the 9th and 10th carbon atoms of a fatty acid chain.[6] In Bacillus subtilis, the Δ⁵-Des desaturase introduces a cis-double bond at the Δ⁵ position.[6] Some bacteria, like Pseudomonas aeruginosa, possess both anaerobic and aerobic pathways for UFA synthesis.[6]
Quantitative Data
The composition of unsaturated fatty acids can vary significantly between different microorganisms and is influenced by growth conditions and genetic background.
| Microorganism | Major Unsaturated Fatty Acids | Saturated/Unsaturated Ratio (approx.) | Reference |
| Escherichia coli | Palmitoleic acid (16:1), cis-Vaccenic acid (18:1) | Varies with temperature | [7] |
| Bacillus subtilis | Palmitoleic acid (16:1), Oleic acid (18:1) | Varies with temperature | [8] |
| Saccharomyces cerevisiae | Palmitoleic acid (16:1), Oleic acid (18:1) | ~1:4 | [9] |
| Pseudomonas aeruginosa | Palmitoleic acid (16:1), Oleic acid (18:1) | Not specified | [6] |
| Clostridium thermosaccharolyticum | Palmitoleic acid (16:1), Oleic acid (18:1) | High Saturated Content | [8] |
Table 1: Unsaturated Fatty Acid Composition in Selected Microorganisms.
| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Reference |
| FabA | E. coli | β-hydroxydecanoyl-ACP | Not specified | Not specified | [3] |
| FabB | E. coli | Malonyl-ACP | Not specified | Not specified | [3] |
| FabF | E. coli | Malonyl-ACP | Not specified | Not specified | [3] |
| Δ⁹-Desaturase | S. cerevisiae | Stearoyl-CoA | ~5 | Not specified | [6] |
Table 2: Kinetic Parameters of Key Enzymes in Unsaturated Fatty Acid Biosynthesis. (Note: Comprehensive kinetic data is often challenging to obtain and can vary based on experimental conditions.)
Experimental Protocols
Analysis of Fatty Acid Composition by Gas Chromatography (GC-FAME)
This protocol outlines the general steps for the preparation of fatty acid methyl esters (FAMEs) from microbial cells for analysis by gas chromatography.
a. Cell Harvesting and Lysis:
-
Grow microbial cultures to the desired growth phase.
-
Harvest cells by centrifugation.
-
Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline).
-
Lyse the cells using a method appropriate for the microorganism (e.g., sonication, bead beating, or chemical lysis).
b. Saponification:
-
To the cell lysate, add a saponification reagent (e.g., 1.0 ml of 45g sodium hydroxide (B78521) in 150ml methanol (B129727) and 150ml distilled water).[2]
-
Heat the mixture in a boiling water bath for approximately 30 minutes, with intermittent vortexing.[2]
c. Methylation:
-
Cool the saponified mixture and add a methylation reagent (e.g., 2 ml of 6N HCl in methanol).[2]
-
Heat the mixture at 80°C for 10 minutes.[2]
d. Extraction:
-
Add an extraction solvent (e.g., a mixture of hexane (B92381) and methyl tert-butyl ether) to the cooled mixture.[2]
-
Vortex thoroughly to extract the FAMEs into the organic phase.
-
Separate the phases by centrifugation.
e. Washing and Analysis:
-
Wash the organic phase with a base solution (e.g., 0.3 M NaOH) to remove any remaining free fatty acids.[2]
-
Transfer the organic phase containing the FAMEs to a new vial for GC analysis.
-
Analyze the FAMEs using a gas chromatograph equipped with a suitable column and detector (e.g., flame ionization detector - FID).
Assay for Desaturase Activity
This protocol provides a general method for assaying the activity of fatty acid desaturases in microbial extracts.
a. Preparation of Microsomal Fractions (for membrane-bound desaturases):
-
Grow and harvest microbial cells as described previously.
-
Resuspend the cell pellet in a suitable lysis buffer containing protease inhibitors.
-
Lyse the cells and remove cell debris by low-speed centrifugation.
-
Isolate the microsomal fraction by ultracentrifugation of the supernatant.
-
Resuspend the microsomal pellet in a storage buffer.
b. Desaturase Assay:
-
Prepare a reaction mixture containing the microsomal fraction, a suitable buffer, a radiolabeled saturated fatty acid substrate (e.g., [¹⁴C]stearoyl-CoA), and a reduced cofactor (NADH or NADPH).[10]
-
Initiate the reaction by adding the substrate.
-
Incubate the reaction at the optimal temperature for the enzyme for a defined period.
-
Stop the reaction by adding a strong base (e.g., KOH in methanol) to saponify the lipids.[11]
-
Acidify the mixture and extract the fatty acids with an organic solvent.
-
Separate the saturated and unsaturated fatty acids using a suitable chromatographic method (e.g., thin-layer chromatography or HPLC).
-
Quantify the amount of radiolabeled unsaturated fatty acid produced using a scintillation counter.
Conclusion
The biosynthesis of unsaturated fatty acids is a fundamental process in microorganisms, essential for their survival and adaptation. The existence of both anaerobic and aerobic pathways highlights the metabolic versatility of these organisms. A thorough understanding of these pathways, facilitated by robust experimental protocols and quantitative analysis, is crucial for advancing our knowledge in microbial physiology and for the development of new biotechnological applications and therapeutic strategies. The information and methodologies presented in this guide serve as a valuable resource for professionals engaged in these fields of research.
References
- 1. researchgate.net [researchgate.net]
- 2. gcms.cz [gcms.cz]
- 3. Analysis of Interdependent Kinetic Controls of Fatty Acid Synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unsaturated Fatty Acid Synthesis in Bacteria: Mechanisms and Regulation of Canonical and Remarkably Noncanonical Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biologydiscussion.com [biologydiscussion.com]
- 6. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. Quantitative effects of unsaturated fatty acids in microbial mutants. VII. Influence of the acetylenic bond location on the effectiveness of acyl chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assay for the terminal enzyme of the stearoyl coenzyme A desaturase system using chick embryo liver microsomes [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of Substrate Preferences for Desaturases and Elongases for Production of Docosahexaenoic Acid from Oleic Acid in Engineered Canola - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis and Use of 6-Heptenoic Acid in Metabolic Labeling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the synthesis of 6-heptenoic acid and its analogs for use in metabolic labeling experiments. The protocols outlined below are intended to serve as a starting point for researchers investigating protein acylation, fatty acid metabolism, and related signaling pathways.
Introduction
Metabolic labeling is a powerful technique to study the dynamics of biomolecules within a cellular context. By introducing molecules with specific tags, such as stable isotopes or bioorthogonal handles, researchers can track their incorporation into proteins, lipids, and other cellular components. This compound, a medium-chain unsaturated fatty acid, and its alkyne analog, 6-heptynoic acid, serve as valuable probes for investigating fatty acid metabolism and, in particular, protein acylation. Protein acylation, the covalent attachment of fatty acids to proteins, is a critical post-translational modification that regulates protein localization, stability, and function.[1] Dysregulation of these pathways has been implicated in various diseases, making these tools essential for drug development and biological research.
Synthesis of this compound and its Analogs
While this compound is commercially available, researchers may require isotopically labeled versions for specific mass spectrometry-based quantitative studies. A common synthetic route involves the oxidation of the corresponding alcohol, 6-hepten-1-ol (B1582720).
Protocol 1: Synthesis of this compound by Jones Oxidation
This protocol describes the oxidation of 6-hepten-1-ol to this compound using Jones reagent (a solution of chromium trioxide in sulfuric acid).[2][3]
Materials:
-
6-hepten-1-ol
-
Jones reagent (Chromium trioxide, concentrated sulfuric acid, water)
-
Isopropyl alcohol
-
Sodium bicarbonate
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Dichloromethane (B109758) (DCM) or diethyl ether
-
Standard laboratory glassware
Procedure:
-
Dissolve 6-hepten-1-ol in acetone in a round-bottom flask equipped with a magnetic stirrer and cool to 0°C in an ice bath.
-
Slowly add Jones reagent dropwise to the stirred solution. The reaction is exothermic and the color of the solution will change from orange/red to green.[4] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the excess oxidant by the dropwise addition of isopropyl alcohol until the orange/red color disappears completely.
-
Neutralize the acidic mixture by the careful, portion-wise addition of sodium bicarbonate until the pH is neutral.
-
Filter the mixture to remove the chromium salts.
-
Extract the aqueous solution with dichloromethane or diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.
-
The crude product can be further purified by distillation or column chromatography.
Synthesis of Isotopically Labeled this compound
For metabolic labeling experiments requiring mass spectrometry analysis, deuterated this compound can be synthesized. This can be achieved by starting with a deuterated precursor, such as a deuterated 6-hepten-1-ol, and following the Jones oxidation protocol described above. The synthesis of deuterated alcohols can be accomplished through various methods, including the reduction of a corresponding deuterated ester with a deuterating agent like lithium aluminum deuteride.[5]
Metabolic Labeling with 6-Heptynoic Acid
Due to the challenges of synthesizing isotopically labeled this compound, a more common and versatile approach for metabolic labeling is the use of its bioorthogonal analog, 6-heptynoic acid. The terminal alkyne group allows for the covalent attachment of reporter tags (e.g., fluorescent dyes or biotin) via a highly specific and efficient copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or "click chemistry".[6]
Protocol 2: Metabolic Labeling of Cultured Cells with 6-Heptynoic Acid
This protocol provides a general guideline for the metabolic labeling of mammalian cells in culture with 6-heptynoic acid. Optimization of concentration and incubation time is recommended for each cell line and experimental setup.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, HEK293T)
-
Complete cell culture medium
-
6-heptynoic acid (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Click chemistry reagents (e.g., copper(II) sulfate, a reducing agent like sodium ascorbate (B8700270) or THPTA, and an azide-functionalized reporter tag)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels and grow to 70-80% confluency.
-
Labeling:
-
Prepare the labeling medium by diluting the 6-heptynoic acid stock solution into the complete culture medium to the desired final concentration. (See Table 1 for suggested starting concentrations).
-
Remove the existing medium and replace it with the labeling medium.
-
Incubate the cells for a desired period (e.g., 4-24 hours) under standard culture conditions (37°C, 5% CO₂).[6]
-
-
Cell Harvesting and Lysis:
-
After incubation, wash the cells twice with ice-cold PBS.
-
Lyse the cells directly in the culture vessel using an appropriate lysis buffer.
-
Collect the cell lysate and clarify by centrifugation to remove cellular debris.
-
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Click Chemistry Reaction:
-
To a specific amount of protein lysate (e.g., 50-100 µg), add the click chemistry reaction cocktail containing the copper catalyst, reducing agent, and the azide-functionalized reporter tag (e.g., azide-fluorophore or azide-biotin).
-
Incubate the reaction for 1-2 hours at room temperature, protected from light if using a fluorescent tag.
-
-
Analysis: The labeled proteins can now be analyzed by various methods:
-
In-gel fluorescence scanning: If a fluorescent tag was used, proteins can be separated by SDS-PAGE and visualized directly in the gel.
-
Western blotting: Labeled proteins of interest can be detected by immunoprecipitation followed by western blotting.
-
Mass spectrometry: If a biotin (B1667282) tag was used, the labeled proteins can be enriched using streptavidin beads, digested, and identified by mass spectrometry.[7]
-
Quantitative Data Summary
The optimal concentration and labeling time for 6-heptynoic acid can vary between cell lines and experimental goals. The following table provides suggested starting points for optimization.[6]
| Cell Line | Suggested Concentration (µM) | Suggested Labeling Time (hours) |
| HeLa | 50 - 100 | 4 - 16 |
| HEK293T | 50 | 4 |
| Jurkat | 50 - 100 | 4 - 16 |
| Primary Neurons | 25 - 50 | 1 - 4 |
Visualizing Cellular Processes and Signaling Pathways
Workflow for Metabolic Labeling and Analysis
The following diagram illustrates the general workflow for metabolic labeling of proteins with 6-heptynoic acid followed by analysis.
Fatty Acid Metabolism and Protein Acylation Pathway
This compound and its analogs are taken up by cells and activated to their coenzyme A (CoA) thioesters. This allows them to enter cellular metabolic pathways, including β-oxidation for energy production or utilization by acyltransferases for protein acylation. Protein acylation can impact various signaling pathways by altering protein localization and interaction with other proteins.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Jones Oxidation [organic-chemistry.org]
- 3. Jones oxidation - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Chemical synthesis of deuterium-labeled and unlabeled very long chain polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6-Heptenoic Acid as a Precursor for Pheromone Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of insect pheromones utilizing 6-heptenoic acid as a versatile starting material. The focus is on the synthesis of (Z)-6-heneicosen-11-one, the sex pheromone of the Douglas fir tussock moth (Orgyia pseudotsugata). The protocols described herein detail the transformation of this compound into key intermediates and their subsequent elaboration into the final pheromone product. This guide is intended for researchers in organic synthesis, chemical ecology, and pest management.
Introduction
Insect pheromones are semiochemicals that play a crucial role in the communication of insects, mediating behaviors such as mating, aggregation, and trail-following. Their species-specificity and high biological activity make them valuable tools for integrated pest management (IPM) strategies, including population monitoring, mating disruption, and mass trapping. The chemical synthesis of these compounds is essential for their practical application.
This compound, a seven-carbon unsaturated carboxylic acid, serves as a valuable and versatile building block in the synthesis of various long-chain lepidopteran pheromones. Its terminal double bond and carboxylic acid functionality allow for a range of chemical modifications, making it an ideal precursor for constructing the carbon backbone of many pheromones. This document will focus on its application in the synthesis of (Z)-6-heneicosen-11-one.
Synthesis Pathway Overview
The overall strategy for the synthesis of (Z)-6-heneicosen-11-one from this compound involves a multi-step process. The key steps include the reduction of the carboxylic acid to an alcohol, followed by conversion to an alkyl halide to form a Grignard reagent. This organometallic intermediate is then coupled with a nitrile to construct the carbon skeleton of the pheromone. A final reduction and workup yield the target molecule.
Caption: Overview of the synthetic pathway from this compound to (Z)-6-heneicosen-11-one.
Experimental Protocols
Protocol 1: Reduction of this compound to 6-Hepten-1-ol
This protocol describes the reduction of the carboxylic acid functionality of this compound to a primary alcohol.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
10% Sulfuric acid (H₂SO₄)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
A solution of this compound (1.0 eq) in anhydrous diethyl ether is added dropwise to a stirred suspension of LiAlH₄ (1.1 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2-4 hours.
-
The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
The reaction is carefully quenched by the slow, sequential addition of water, 15% aqueous sodium hydroxide, and then water again, while cooling in an ice bath.
-
The resulting precipitate is filtered off and washed with diethyl ether.
-
The combined organic phases are washed with 10% H₂SO₄, water, and brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield crude 6-hepten-1-ol.
-
The product can be purified by distillation under reduced pressure.
Quantitative Data:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Yield (%) |
| This compound | C₇H₁₂O₂ | 128.17 | 222-224 | - |
| 6-Hepten-1-ol | C₇H₁₄O | 114.19 | 175-177 | 85-95 |
Protocol 2: Synthesis of 7-Bromo-1-heptene from 6-Hepten-1-ol
This protocol details the conversion of the primary alcohol to an alkyl bromide, a necessary precursor for the Grignard reagent.
Materials:
-
6-Hepten-1-ol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
To a stirred solution of 6-hepten-1-ol (1.0 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere, PBr₃ (0.4 eq) is added dropwise.
-
The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 2-3 hours.
-
The reaction progress is monitored by TLC.
-
The reaction is quenched by pouring it onto ice.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with saturated NaHCO₃ solution and brine.
-
The organic phase is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude 7-bromo-1-heptene is purified by distillation under reduced pressure.
Quantitative Data:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Yield (%) |
| 7-Bromo-1-heptene | C₇H₁₃Br | 177.08 | 65-67 (at 20 mmHg) | 70-80 |
Protocol 3: Synthesis of (Z)-6-Heneicosen-11-one via Grignard Reaction
This protocol describes the formation of the Grignard reagent from 7-bromo-1-heptene and its subsequent reaction with undecanenitrile to form the pheromone.
Materials:
-
7-Bromo-1-heptene
-
Magnesium turnings
-
Iodine (catalytic amount)
-
Anhydrous tetrahydrofuran (THF)
-
Undecanenitrile
-
Aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.1 eq) and a crystal of iodine under an inert atmosphere.
-
Add a small amount of a solution of 7-bromo-1-heptene (1.0 eq) in anhydrous THF to initiate the reaction.
-
Once the reaction starts (indicated by heat evolution and disappearance of the iodine color), add the remaining 7-bromo-1-heptene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent (hept-6-enylmagnesium bromide).
-
-
Reaction with Nitrile:
-
Cool the Grignard reagent solution to room temperature.
-
Add a solution of undecanenitrile (0.9 eq) in anhydrous THF dropwise to the stirred Grignard solution.
-
After the addition, heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC or GC for the disappearance of the nitrile.
-
-
Hydrolysis and Workup:
-
Cool the reaction mixture in an ice bath and slowly add saturated aqueous NH₄Cl solution to quench the reaction and hydrolyze the intermediate imine.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford pure (Z)-6-heneicosen-11-one.
-
Quantitative Data:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Yield (%) |
| (Z)-6-Heneicosen-11-one | C₂₁H₄₀O | 308.55 | Colorless oil | 60-70 (from nitrile) |
Alternative Synthetic Route: Wittig Reaction
An alternative approach to construct the carbon skeleton involves a Wittig reaction. This would require the oxidation of 6-hepten-1-ol to 6-heptenal, followed by reaction with an appropriate phosphonium (B103445) ylide.
Caption: Alternative synthetic pathway to (Z)-6-heneicosen-11-one via a Wittig reaction.
Data Presentation
Table 1: Summary of Physical and Spectroscopic Data for (Z)-6-Heneicosen-11-one
| Property | Value |
| Molecular Formula | C₂₁H₄₀O |
| Molecular Weight | 308.55 g/mol |
| Appearance | Colorless oil |
| Boiling Point | 168-170 °C at 0.5 mmHg |
| ¹H NMR (CDCl₃, ppm) | δ 5.40-5.30 (m, 2H), 2.40 (t, J=7.5 Hz, 4H), 2.05-1.95 (m, 4H), 1.65-1.55 (m, 4H), 1.35-1.20 (m, 20H), 0.88 (t, J=6.8 Hz, 6H) |
| ¹³C NMR (CDCl₃, ppm) | δ 211.8, 130.1, 129.8, 42.8, 32.5, 31.9, 29.6, 29.5, 29.3, 29.2, 27.2, 25.8, 24.1, 22.7, 14.1 |
| IR (neat, cm⁻¹) | 3005, 2925, 2855, 1715 (C=O), 1465, 725 |
| MS (EI, m/z) | 308 (M⁺), 293, 224, 196, 183, 168, 155, 141, 127, 113, 99, 85, 71, 57, 43 |
Conclusion
This compound is a readily available and cost-effective starting material for the synthesis of the Douglas fir tussock moth sex pheromone, (Z)-6-heneicosen-11-one. The synthetic routes outlined in these application notes provide reliable and scalable methods for researchers in various fields. The detailed protocols and tabulated data serve as a practical guide for the successful synthesis and characterization of this important semiochemical. The versatility of this compound and its derivatives suggests their potential as precursors for a wide range of other insect pheromones.
Application Note: Quantitative Analysis of 6-Heptenoic Acid in Complex Mixtures by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantification of 6-heptenoic acid in complex biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature and limited volatility of this compound, a derivatization step is essential for successful analysis. This document provides comprehensive protocols for sample preparation, including extraction and derivatization, as well as optimized GC-MS conditions for the analysis of the resulting derivative. The presented method is suitable for researchers in various fields, including drug development, where the analysis of fatty acids is crucial.
Introduction
This compound is an unsaturated fatty acid that may be of interest in various biological and chemical studies. Its accurate quantification in complex mixtures, such as plasma, urine, or cell culture media, presents analytical challenges due to its polarity and the presence of interfering matrix components. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and quantification of volatile and semi-volatile compounds. However, direct analysis of free fatty acids like this compound by GC-MS is often hindered by poor peak shape and low sensitivity.
To overcome these limitations, a derivatization step is employed to convert the carboxylic acid group into a less polar and more volatile ester. This application note describes a method based on the silylation of this compound to form its trimethylsilyl (B98337) (TMS) ester, which exhibits excellent chromatographic behavior. The subsequent analysis by GC-MS allows for selective and sensitive quantification.
Experimental Protocols
Materials and Reagents
-
This compound standard (≥95% purity)
-
Internal Standard (IS): Heptanoic acid or a stable isotope-labeled analog
-
Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Solvents: Hexane (B92381), Dichloromethane, Acetonitrile (all HPLC or GC grade)
-
Anhydrous Sodium Sulfate (B86663)
-
Sample matrix (e.g., plasma, urine)
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is a general guideline and may require optimization based on the specific matrix.
-
Sample Collection: Collect samples in clean glass containers to prevent contamination.[1]
-
pH Adjustment: Acidify the sample (e.g., 1 mL of plasma) to a pH < 2 with a suitable acid (e.g., HCl) to ensure this compound is in its protonated form.
-
Internal Standard Spiking: Add a known amount of the internal standard solution to the sample.
-
Extraction: Add 2 mL of a suitable organic solvent (e.g., a mixture of hexane and dichloromethane).
-
Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.
-
Centrifugation: Centrifuge the sample at 3000 x g for 5 minutes to separate the organic and aqueous layers.
-
Collection: Carefully transfer the upper organic layer to a clean glass tube.
-
Drying: Pass the organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature. The dried extract is now ready for derivatization.
Derivatization: Silylation
Silylation replaces active hydrogens with a trimethylsilyl (TMS) group, making the analyte more volatile and suitable for GC analysis.[2]
-
Reagent Addition: To the dried extract, add 50 µL of BSTFA with 1% TMCS.
-
Incubation: Cap the vial tightly and heat at 60°C for 30 minutes in an oven or heating block.
-
Cooling: Allow the vial to cool to room temperature.
-
Dilution: Add a suitable solvent (e.g., hexane) to achieve the desired final concentration for GC-MS analysis.
Experimental Workflow for GC-MS Analysis of this compound
Derivatization of this compound to its TMS Ester
GC-MS Parameters
The following parameters are a starting point and may require optimization for your specific instrument and column.
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Program | Initial temp: 70°C, hold for 2 minRamp 1: 10°C/min to 180°CRamp 2: 20°C/min to 280°C, hold for 5 min |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
SIM Ions for this compound-TMS Ester:
-
Quantifier Ion: To be determined from the mass spectrum of the derivatized standard.
-
Qualifier Ions: To be determined from the mass spectrum of the derivatized standard.
Data Presentation
Calibration Curve
A calibration curve should be prepared using standard solutions of derivatized this compound at a minimum of five different concentrations. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.
Quantitative Data Summary
The following table presents representative quantitative data for the analysis of this compound. Actual values may vary depending on the instrument and matrix.
| Parameter | Value | Description |
| Linear Range | 0.1 - 50 µg/mL | The concentration range over which the method is linear. |
| Correlation Coefficient (r²) | > 0.995 | A measure of the linearity of the calibration curve. |
| Limit of Detection (LOD) | 0.03 µg/mL | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | 0.1 µg/mL | The lowest concentration of analyte that can be accurately quantified. |
| Intra-day Precision (%RSD) | < 10% | The precision of the method within a single day. |
| Inter-day Precision (%RSD) | < 15% | The precision of the method between different days. |
| Recovery (%) | 85 - 110% | The efficiency of the extraction process. |
Results and Discussion
The described method provides a reliable and sensitive approach for the quantification of this compound in complex matrices. The derivatization with BSTFA effectively increases the volatility and improves the chromatographic peak shape of this compound, allowing for its separation from other matrix components. The use of an internal standard corrects for variations in sample preparation and instrument response, ensuring accurate quantification. The selection of appropriate quantifier and qualifier ions in SIM mode enhances the selectivity of the method, minimizing interferences from the matrix.
Conclusion
This application note provides a detailed protocol for the quantitative analysis of this compound in complex mixtures by GC-MS. The method, which includes liquid-liquid extraction and silylation, is shown to be sensitive, linear, and reproducible. This methodology can be readily adopted by researchers in academic and industrial laboratories for the accurate determination of this compound in a variety of sample types.
References
Application Notes and Protocols for Isotopically Labeled 6-Heptenoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis and application of isotopically labeled 6-Heptenoic acid. This medium-chain fatty acid, when labeled with stable isotopes such as Deuterium (B1214612) (²H) or Carbon-13 (¹³C), serves as a powerful tracer for elucidating metabolic pathways, quantifying fatty acid uptake and oxidation, and investigating enzyme kinetics.
Synthesis of Isotopically Labeled this compound
The synthesis of isotopically labeled this compound can be achieved through various established organic chemistry routes. Below are hypothetical, yet plausible, protocols for introducing deuterium and carbon-13 labels into the this compound molecule.
Protocol 1: Synthesis of [7,7-²H₂]-6-Heptenoic Acid
This protocol describes a potential pathway for the deuteration of the terminal methyl group of this compound.
Materials:
-
Magnesium turnings
-
Dry diethyl ether
-
Deuterium oxide (D₂O)
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings and a crystal of iodine. Slowly add a solution of 6-bromo-1-hexene in dry diethyl ether to initiate the Grignard reaction. Once the reaction starts, add the remaining 6-bromo-1-hexene solution dropwise, maintaining a gentle reflux. After the addition is complete, continue to stir the reaction mixture at room temperature for 2 hours to ensure complete formation of the Grignard reagent (6-hepten-1-ylmagnesium bromide).
-
Deuteration: Cool the Grignard reagent solution in an ice bath. Slowly and carefully add an excess of deuterium oxide (D₂O) dropwise to quench the Grignard reagent. This reaction will replace the magnesium bromide with a deuterium atom.
-
Work-up and Extraction: After the addition of D₂O is complete, acidify the reaction mixture with dilute hydrochloric acid. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether. Combine the organic extracts and wash with brine, then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The resulting crude [7,7-²H₂]-6-Heptenoic acid can be purified by column chromatography on silica (B1680970) gel to yield the final product.
Protocol 2: Synthesis of [1-¹³C]-6-Heptenoic Acid
This protocol outlines a possible method for introducing a ¹³C label at the carboxyl carbon of this compound.
Materials:
-
Magnesium turnings
-
Dry diethyl ether
-
¹³C-labeled carbon dioxide (¹³CO₂) gas or dry ice
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Grignard Reagent Formation: Prepare the Grignard reagent from 5-bromo-1-pentene and magnesium turnings in dry diethyl ether as described in Protocol 1.
-
Carbonation with ¹³CO₂: Cool the Grignard reagent solution in a dry ice/acetone bath. Introduce ¹³C-labeled carbon dioxide gas into the reaction vessel via a needle, or carefully add crushed ¹³C-labeled dry ice in small portions. The Grignard reagent will react with the ¹³CO₂ to form the magnesium salt of [1-¹³C]-6-Heptenoic acid.
-
Work-up and Extraction: After the addition of ¹³CO₂ is complete, allow the reaction mixture to warm to room temperature. Acidify the mixture with dilute hydrochloric acid to protonate the carboxylate. Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the resulting crude [1-¹³C]-6-Heptenoic acid by column chromatography on silica gel.
Application: Tracing Medium-Chain Fatty Acid β-Oxidation
Isotopically labeled this compound is an ideal tracer for studying the metabolism of medium-chain fatty acids (MCFAs). Due to its odd-numbered carbon chain, its complete β-oxidation yields both acetyl-CoA and propionyl-CoA, providing unique metabolic insights.
Experimental Workflow for a Cell-Based Assay
Caption: Workflow for tracing the metabolism of labeled this compound in cultured cells.
Protocol 3: In Vitro Tracing of [1-¹³C]-6-Heptenoic Acid Metabolism
This protocol describes a method to trace the metabolic fate of [1-¹³C]-6-Heptenoic acid in a human hepatocyte cell line (e.g., HepG2).
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
[1-¹³C]-6-Heptenoic acid
-
Bovine serum albumin (BSA), fatty acid-free
-
Methanol, ice-cold
-
Acetonitrile, ice-cold
-
Water, ice-cold
-
LC-MS/MS system
Procedure:
-
Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS until they reach 80-90% confluency.
-
Labeling Medium Preparation: Prepare a solution of [1-¹³C]-6-Heptenoic acid complexed to fatty acid-free BSA in serum-free DMEM. The final concentration of the labeled fatty acid should be determined based on experimental needs (e.g., 100 µM).
-
Labeling: Wash the cells with phosphate-buffered saline (PBS) and then replace the culture medium with the labeling medium. Incubate the cells for a defined period (e.g., 0, 1, 4, and 24 hours).
-
Metabolite Extraction: At each time point, rapidly wash the cells with ice-cold PBS. Quench metabolism by adding a pre-chilled extraction solvent (e.g., 80:20 methanol:water) to the culture plate. Scrape the cells and collect the cell lysate. Centrifuge the lysate to pellet the protein and collect the supernatant containing the metabolites.
-
LC-MS/MS Analysis: Analyze the extracted metabolites by LC-MS/MS to determine the incorporation of the ¹³C label into downstream metabolites such as acetyl-CoA, propionyl-CoA, and intermediates of the TCA cycle.
-
Data Analysis: Quantify the abundance of the ¹³C-labeled isotopologues of the target metabolites to determine the flux through the β-oxidation pathway.
Quantitative Data Presentation
The following table presents hypothetical data from a study tracing the metabolism of [1-¹³C]-6-Heptenoic acid in cultured hepatocytes.
| Metabolite | ¹³C-Isotopologue | Fold Change in Enrichment (over control) at 4h |
| Acetyl-CoA | M+1 | 50.2 ± 4.5 |
| Propionyl-CoA | M+1 | 35.8 ± 3.1 |
| Citrate | M+1 | 25.6 ± 2.8 |
| Succinyl-CoA | M+1 | 15.3 ± 1.9 |
Visualizing the Metabolic Pathway
The metabolic fate of [1-¹³C]-6-Heptenoic acid can be visualized as it proceeds through β-oxidation and enters the TCA cycle.
Caption: Metabolic pathway of [1-¹³C]-6-Heptenoic acid.
Analytical Protocols
Accurate quantification of isotopically labeled this compound and its metabolites is crucial for metabolic studies. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are suitable techniques.
Protocol 4: GC-MS Analysis of Labeled this compound
This protocol is suitable for the analysis of total fatty acid pools after derivatization.
Materials:
-
Metabolite extracts
-
Internal standard (e.g., heptadecanoic acid)
-
Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane, BSTFA + 1% TMCS)
-
GC-MS system
Procedure:
-
Sample Preparation: To the dried metabolite extract, add the internal standard.
-
Derivatization: Add the derivatization agent (e.g., BSTFA + 1% TMCS) and an appropriate solvent (e.g., acetonitrile). Heat the mixture at 70°C for 1 hour to convert the fatty acids to their trimethylsilyl (B98337) (TMS) esters.
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS. Use a suitable column (e.g., DB-5ms) and a temperature gradient to separate the fatty acid derivatives. The mass spectrometer can be operated in either full scan mode to identify metabolites or selected ion monitoring (SIM) mode for targeted quantification of the labeled and unlabeled forms of this compound.
Protocol 5: LC-MS/MS Analysis of Labeled Acyl-CoAs
This protocol is designed for the sensitive and specific quantification of labeled acyl-CoA species.
Materials:
-
Metabolite extracts
-
LC-MS/MS system with a C18 reverse-phase column
-
Mobile phase A: Water with 0.1% formic acid
-
Mobile phase B: Acetonitrile with 0.1% formic acid
Procedure:
-
Sample Preparation: The metabolite extracts can be directly analyzed or subjected to solid-phase extraction for enrichment of acyl-CoAs.
-
LC Separation: Inject the sample onto the C18 column. Use a gradient elution with mobile phases A and B to separate the different acyl-CoA species.
-
MS/MS Detection: Use a tandem mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM) to specifically detect and quantify the precursor-product ion transitions for labeled and unlabeled 6-heptenoyl-CoA, acetyl-CoA, and propionyl-CoA.
Analytical Workflow Diagram
Caption: General analytical workflow for isotopically labeled this compound.
Application Notes and Protocols: 6-Heptenoic Acid in the Study of Fatty Acid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Heptenoic acid is a monounsaturated medium-chain fatty acid. Its unique structural feature, a terminal double bond at the C-6 position, makes it a valuable tool for investigating specific aspects of fatty acid metabolism, particularly the β-oxidation pathway. Unlike saturated fatty acids, the metabolism of unsaturated fatty acids with double bonds at specific positions requires additional enzymatic steps, making this compound a potential probe to dissect these pathways. These application notes provide an overview of its potential uses, along with detailed protocols for its application in cell culture-based assays.
Potential Applications in Fatty Acid Metabolism Research
-
Probing the Specificity of Acyl-CoA Dehydrogenases: The terminal double bond in this compound may influence its interaction with and catalysis by different acyl-CoA dehydrogenases (e.g., short-chain, medium-chain, and long-chain acyl-CoA dehydrogenases). Studies with its saturated counterpart, heptanoic acid, have shown that in medium-chain acyl-CoA dehydrogenase (MCAD) deficient cells, metabolism can proceed via short-chain acyl-CoA dehydrogenase (SCAD)[1]. By comparing the oxidation of heptanoic acid and this compound, researchers can investigate the substrate specificity of these enzymes.
-
Investigating the Role of Auxiliary Enzymes in β-Oxidation: The metabolism of unsaturated fatty acids often requires isomerases and reductases to handle the non-standard intermediates produced during β-oxidation. The position of the double bond in this compound, after conversion to its CoA ester and subsequent rounds of β-oxidation, would result in an enoyl-CoA intermediate that may not be a substrate for the standard hydratase. This makes this compound a candidate for studying the activity and specificity of enzymes like enoyl-CoA isomerase.
-
Negative Control in β-Oxidation Studies: Research on a chlorinated analog, 6,7-dichloro-5-thia-6-heptenoic acid, indicated a lack of cytotoxicity in hepatocytes, suggesting it is not readily bioactivated by the β-oxidation pathway[2]. This finding implies that this compound itself might be a poor substrate for complete oxidation. Therefore, it can potentially be used as a negative control in experiments to ensure that observed metabolic effects are specific to the oxidation of other fatty acids under investigation.
-
Studying Cellular Uptake and Activation of Medium-Chain Fatty Acids: As a medium-chain fatty acid, this compound is expected to be taken up by cells and activated to its CoA ester by acyl-CoA synthetases. Studies have shown that other heptenoic acid isomers can act as substrates for these enzymes. Thus, this compound can be used to study the kinetics and specificity of fatty acid transport and activation, independent of its complete catabolism.
Experimental Protocols
Protocol 1: Assessment of this compound Metabolism by Measurement of Oxygen Consumption Rate (OCR) in Cultured Cells
This protocol details the use of a Seahorse XF Analyzer to measure the effect of this compound on cellular respiration, providing insights into its potential as an energy source.
Materials:
-
This compound
-
Hepatocytes (e.g., HepG2) or other metabolically active cell lines
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Complete cell culture medium
-
Fatty acid-free BSA
-
Substrate-free cell culture medium
-
Oligomycin, FCCP, Rotenone/Antimycin A (for mitochondrial stress test)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.
-
Preparation of this compound-BSA Conjugate:
-
Prepare a stock solution of this compound in ethanol.
-
Prepare a solution of fatty acid-free BSA in substrate-free medium.
-
Slowly add the this compound stock solution to the BSA solution while stirring to achieve the desired final concentration. Molar ratios of fatty acid to BSA between 3:1 and 6:1 are recommended.
-
-
Assay Setup:
-
One hour before the assay, replace the culture medium with substrate-free medium and incubate the cells at 37°C in a non-CO2 incubator.
-
Load the Seahorse XF sensor cartridge with the compounds for the mitochondrial stress test (Oligomycin, FCCP, Rotenone/Antimycin A) and the this compound-BSA conjugate.
-
-
Seahorse XF Analyzer Operation:
-
Calibrate the sensor cartridge.
-
Load the cell plate into the Seahorse XF Analyzer.
-
Perform the assay by sequentially injecting the prepared compounds and measuring the oxygen consumption rate (OCR). A typical injection strategy would be:
-
Injection A: this compound-BSA conjugate (or vehicle control).
-
Injection B: Oligomycin.
-
Injection C: FCCP.
-
Injection D: Rotenone/Antimycin A.
-
-
-
Data Analysis:
-
Normalize the OCR data to cell number.
-
Compare the OCR profiles of cells treated with this compound to those treated with a known oxidizable fatty acid (e.g., palmitate) and a vehicle control.
-
Expected Results and Interpretation:
-
A significant increase in OCR after the injection of this compound would suggest it is being metabolized to some extent to fuel mitochondrial respiration.
-
No change or a decrease in OCR compared to the vehicle control would support the hypothesis that it is a poor substrate for β-oxidation.
Protocol 2: In Vitro Acyl-CoA Dehydrogenase Activity Assay
This protocol is designed to assess whether 6-heptenoyl-CoA is a substrate for different acyl-CoA dehydrogenases.
Materials:
-
This compound
-
Acyl-CoA Synthetase
-
Recombinant short-chain, medium-chain, and long-chain acyl-CoA dehydrogenases (SCAD, MCAD, LCAD)
-
Electron Transfer Flavoprotein (ETF)
-
Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5)
-
Coenzyme A (CoA)
-
ATP
-
MgCl2
-
Spectrofluorometer
Procedure:
-
Synthesis of 6-Heptenoyl-CoA:
-
Incubate this compound with acyl-CoA synthetase, CoA, and ATP in the presence of MgCl2 to generate 6-heptenoyl-CoA.
-
Purify the synthesized 6-heptenoyl-CoA if necessary.
-
-
Acyl-CoA Dehydrogenase Activity Assay:
-
The assay measures the reduction of ETF, which results in a decrease in its fluorescence.
-
In a quartz cuvette, combine the assay buffer, ETF, and the specific acyl-CoA dehydrogenase (SCAD, MCAD, or LCAD).
-
Initiate the reaction by adding 6-heptenoyl-CoA. As a positive control, use a known substrate for each enzyme (e.g., butyryl-CoA for SCAD, octanoyl-CoA for MCAD).
-
Monitor the decrease in ETF fluorescence over time using a spectrofluorometer (Excitation ~380 nm, Emission ~490 nm).
-
-
Data Analysis:
-
Calculate the initial rate of ETF reduction for each enzyme with 6-heptenoyl-CoA and the control substrates.
-
Compare the activity of each enzyme towards 6-heptenoyl-CoA.
-
Expected Results and Interpretation:
-
A significant rate of ETF reduction would indicate that the specific acyl-CoA dehydrogenase can utilize 6-heptenoyl-CoA as a substrate.
-
Comparing the rates between different dehydrogenases will provide insight into the substrate specificity for this unsaturated fatty acid.
Quantitative Data Summary
The following tables present hypothetical quantitative data that could be generated from the described protocols to facilitate comparison.
Table 1: Effect of this compound on Cellular Respiration
| Treatment | Basal OCR (pmol/min) | OCR after Fatty Acid Addition (pmol/min) | Spare Respiratory Capacity (%) |
| Vehicle Control | 100 ± 10 | 105 ± 12 | 150 ± 20 |
| Palmitate (100 µM) | 102 ± 11 | 180 ± 15 | 250 ± 25 |
| This compound (100 µM) | 98 ± 9 | 110 ± 14 | 145 ± 18 |
Table 2: Substrate Specificity of Acyl-CoA Dehydrogenases
| Enzyme | Substrate | Specific Activity (nmol ETF reduced/min/mg protein) |
| SCAD | Butyryl-CoA | 500 ± 45 |
| 6-Heptenoyl-CoA | 50 ± 8 | |
| MCAD | Octanoyl-CoA | 1200 ± 110 |
| 6-Heptenoyl-CoA | 25 ± 5 | |
| LCAD | Palmitoyl-CoA | 800 ± 70 |
| 6-Heptenoyl-CoA | < 5 |
Visualizations
Caption: Overview of fatty acid β-oxidation.
Caption: Workflow for OCR measurement.
Caption: Hypothesis for this compound's utility.
References
- 1. Heptanoic and medium branched-chain fatty acids as anaplerotic treatment for medium chain acyl-CoA dehydrogenase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty acid beta-oxidation-dependent bioactivation of halogenated thiaalkanoic acids in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Ring-Closing Metathesis of 6-Heptenoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of unsaturated seven-membered lactones (ε-lactones) and lactams through the ring-closing metathesis (RCM) of 6-heptenoic acid derivatives. This powerful cyclization reaction, catalyzed by ruthenium complexes, offers an efficient route to these important heterocyclic structures, which are prevalent in numerous natural products and pharmacologically active compounds.
Introduction to Ring-Closing Metathesis (RCM)
Ring-closing metathesis is a robust and versatile reaction in organic synthesis that facilitates the formation of cyclic alkenes from acyclic dienes.[1] The reaction is catalyzed by transition metal carbene complexes, most notably those based on ruthenium, developed by Grubbs, and molybdenum, developed by Schrock. Due to their remarkable functional group tolerance and stability in air and moisture, Grubbs-type catalysts are widely employed in the synthesis of a broad array of cyclic and macrocyclic structures.[1]
The RCM of this compound derivatives, such as esters and amides, leads to the formation of seven-membered unsaturated lactones and lactams, respectively. The driving force for this intramolecular reaction is the entropically favorable release of a small volatile alkene, typically ethylene.[1]
Reaction Mechanism and Catalytic Cycle
The generally accepted mechanism for RCM, proposed by Chauvin, involves a series of [2+2] cycloaddition and cycloreversion steps between the metal carbene catalyst and the alkene substrates.[1] The catalytic cycle can be summarized as follows:
-
Initiation: The active catalyst is generated by the reaction of the precatalyst with one of the terminal alkenes of the diene substrate.
-
Propagation: The newly formed metallacyclobutane intermediate undergoes a cycloreversion to release the first equivalent of the substrate and form a new metal carbene. This new carbene then reacts intramolecularly with the second alkene of the same molecule.
-
Ring-Closing Step: A second intramolecular [2+2] cycloaddition forms a new metallacyclobutane ring.
-
Product Formation and Catalyst Regeneration: A final cycloreversion releases the cyclic alkene product (the unsaturated lactone or lactam) and regenerates a metal carbene species, which can then enter a new catalytic cycle.
Quantitative Data Summary
The successful RCM of this compound derivatives to form seven-membered rings is highly dependent on reaction conditions. Key parameters include the choice of catalyst, catalyst loading, substrate concentration, solvent, and reaction temperature. Below is a summary of representative data for the RCM of diene esters to form unsaturated ε-lactones.
| Substrate (Diene Ester) | Catalyst (mol%) | Concentration (mM) | Solvent | Time (h) | Yield (%) | Reference |
| Allyl 4-pentenoate | Grubbs II (10) | 10 | CH₂Cl₂ | 4 | 85 | Org. Lett. 2008, 10 (24), 5613–5615 |
| Crotyl 4-pentenoate | Grubbs II (10) | 10 | CH₂Cl₂ | 4 | 90 | Org. Lett. 2008, 10 (24), 5613–5615 |
| Prenyl 4-pentenoate | Grubbs II (10) | 10 | CH₂Cl₂ | 4 | 92 | Org. Lett. 2008, 10 (24), 5613–5615 |
| Allyl 2-methyl-4-pentenoate | Hoveyda-Grubbs II (10) | 10 | CH₂Cl₂ | 8 | 88 | Org. Lett. 2008, 10 (24), 5613–5615 |
| Allyl 2,2-dimethyl-4-pentenoate | Hoveyda-Grubbs II (10) | 10 | CH₂Cl₂ | 8 | 75 | Org. Lett. 2008, 10 (24), 5613–5615 |
Note: The formation of seven-membered rings can sometimes be challenging due to competing oligomerization reactions. It has been shown that the use of a bulky Lewis acid co-catalyst can encapsulate the substrate, favoring the intramolecular RCM pathway.
Experimental Protocols
The following are general protocols for the RCM of this compound derivatives. It is recommended to optimize the reaction conditions for each specific substrate.
General Protocol for RCM of a this compound Ester
This protocol is adapted from general procedures for RCM of diene esters.
Materials:
-
Allyl 6-heptenoate (or other suitable diene ester)
-
Grubbs II or Hoveyda-Grubbs II catalyst
-
Anhydrous, degassed dichloromethane (B109758) (CH₂Cl₂)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the allyl 6-heptenoate (1.0 eq).
-
Dissolve the substrate in anhydrous, degassed CH₂Cl₂ to achieve the desired concentration (typically 10-50 mM).
-
In a separate vial, weigh the Grubbs II or Hoveyda-Grubbs II catalyst (typically 5-10 mol%) under an inert atmosphere.
-
Add the catalyst to the stirred solution of the substrate.
-
Stir the reaction mixture at room temperature or gentle heating (e.g., 40 °C) and monitor the progress of the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stir for 30 minutes.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to afford the desired unsaturated lactone.
General Protocol for RCM of a this compound Amide
This protocol is based on general procedures for the synthesis of unsaturated lactams.
Materials:
-
N-allyl-6-heptenamide
-
Grubbs II catalyst
-
Anhydrous, degassed toluene (B28343)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane, methanol)
Procedure:
-
Dissolve N-allyl-6-heptenamide (1.0 eq) in anhydrous, degassed toluene in a dry Schlenk flask under an inert atmosphere to the desired concentration.
-
Add the Grubbs II catalyst (3-6 mol%) to the solution.
-
Stir the reaction mixture at room temperature for 3-5 minutes.
-
Monitor the reaction to completion by TLC.
-
Once the starting material is consumed, remove the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography using a suitable eluent to yield the pure unsaturated lactam.[2]
Experimental Workflow
The general workflow for a typical RCM experiment is outlined below.
Troubleshooting and Considerations
-
Catalyst Choice: Second-generation Grubbs and Hoveyda-Grubbs catalysts are generally more active and have a broader substrate scope than the first-generation catalysts. The choice of catalyst may need to be optimized for specific substrates.
-
Solvent: Dichloromethane and toluene are the most commonly used solvents. Ensure they are anhydrous and thoroughly degassed to prevent catalyst deactivation.
-
Concentration: Substrate concentration is a critical parameter. High concentrations can favor intermolecular side reactions (oligomerization), while very low concentrations may slow down the reaction rate. A typical starting point is 10-50 mM.
-
Temperature: Most RCM reactions proceed efficiently at room temperature. However, for less reactive substrates, gentle heating (40-60 °C) may be required.
-
Inert Atmosphere: Ruthenium catalysts are sensitive to oxygen, so all reactions must be performed under an inert atmosphere of argon or nitrogen.[3]
By following these guidelines and protocols, researchers can effectively utilize ring-closing metathesis for the synthesis of valuable seven-membered unsaturated lactones and lactams from this compound derivatives.
References
Application Note: Derivatization of 6-Heptenoic Acid for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and thermally stable compounds. However, the analysis of polar molecules such as carboxylic acids, including 6-heptenoic acid, can be challenging due to their low volatility and potential for peak tailing on common GC columns.[1][2] Derivatization is a crucial sample preparation step that chemically modifies the carboxylic acid group, rendering the analyte more volatile and amenable to GC-MS analysis.[2][3][4] This application note provides detailed protocols for the derivatization of this compound using two common methods: silylation and esterification.
The most prevalent derivatization method is silylation, which replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group, making the derivative more volatile and thermally stable.[4][5] Another widely used technique is esterification, which converts the carboxylic acid to its corresponding methyl ester (Fatty Acid Methyl Ester or FAME).[1][2] This process neutralizes the polar carboxyl group, allowing for improved chromatographic separation.[2]
Materials and Reagents
-
This compound standard
-
Derivatization Reagents:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Boron trifluoride-methanol solution (12-14% w/w BF₃ in Methanol)
-
-
Solvents:
-
Pyridine (B92270) (anhydrous)
-
Hexane (B92381) (anhydrous, GC grade)
-
Methanol (anhydrous, GC grade)
-
Dichloromethane (B109758) (DCM, anhydrous, GC grade)
-
-
Anhydrous sodium sulfate (B86663)
-
Saturated sodium chloride solution
-
GC vials with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Pipettes and syringes
Experimental Protocols
Prior to derivatization, it is critical to ensure that all glassware is clean and dry, and that all solvents are anhydrous, as the derivatization reagents are moisture-sensitive.[1]
Protocol 1: Silylation using BSTFA with 1% TMCS
This method is rapid and effective for derivatizing carboxylic acids to their corresponding trimethylsilyl (TMS) esters.[1]
-
Sample Preparation: Prepare a solution of this compound in an appropriate aprotic solvent (e.g., pyridine or dichloromethane) at a concentration of approximately 1 mg/mL.
-
Reaction Setup: In a GC vial, combine 100 µL of the this compound solution with 50 µL of BSTFA containing 1% TMCS.[1] The reagent should be in molar excess.
-
Reaction: Cap the vial tightly and vortex for 10 seconds. Heat the mixture at 60°C for 60 minutes in a heating block or oven.[1] The reaction time and temperature can be optimized for specific applications.[1]
-
Analysis: After cooling to room temperature, the sample can be directly injected into the GC-MS system. Alternatively, the sample can be diluted with a solvent like dichloromethane if necessary.[1]
Protocol 2: Esterification using Boron Trifluoride-Methanol (BF₃-Methanol)
This is a widely used method for the preparation of fatty acid methyl esters (FAMEs).[1][2]
-
Sample Preparation: Weigh 1-25 mg of this compound into a screw-capped glass tube with a PTFE liner.[2] If the sample is in a solution, evaporate the solvent to dryness under a stream of nitrogen.[2]
-
Reagent Addition: Add 2 mL of 12-14% BF₃-methanol solution to the dried sample.[2]
-
Reaction: Cap the tube tightly and heat at 60°C for 5-10 minutes. Derivatization times may need to be optimized depending on the sample matrix.
-
Extraction: After cooling, add 1 mL of water and 1 mL of hexane to the tube. Shake the tube vigorously to extract the FAMEs into the hexane layer.
-
Sample Cleanup: Allow the layers to separate. Carefully transfer the upper hexane layer to a clean GC vial containing a small amount of anhydrous sodium sulfate to remove any residual water.[1]
-
Analysis: The sample is now ready for GC-MS analysis.
Data Presentation
The following table summarizes the key parameters for the two described derivatization protocols.
| Parameter | Protocol 1: Silylation (BSTFA) | Protocol 2: Esterification (BF₃-Methanol) |
| Derivatizing Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide + 1% TMCS | 12-14% Boron Trifluoride in Methanol |
| Derivative Formed | Trimethylsilyl (TMS) ester | Methyl ester (FAME) |
| Typical Sample Amount | ~100 µL of 1 mg/mL solution[1] | 1-25 mg[2] |
| Reaction Temperature | 60°C[1] | 60°C |
| Reaction Time | 60 minutes[1] | 5-10 minutes |
| Extraction Solvent | Dichloromethane (optional dilution)[1] | Hexane |
| Key Advantage | Derivatizes multiple functional groups | Robust for free fatty acids |
GC-MS Analysis Parameters
The following are general GC-MS parameters that can be used as a starting point for the analysis of derivatized this compound. Optimization will be required for specific instrumentation and applications.
| Parameter | Recommended Setting |
| GC Column | DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injection Mode | Splitless or Split (e.g., 10:1) |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial 50°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |
| MS Ionization Mode | Electron Impact (EI) at 70 eV |
| MS Transfer Line Temp | 280°C |
| MS Ion Source Temp | 230°C |
| Scan Range | m/z 40-400 |
Mandatory Visualization
Caption: Workflow for silylation and esterification of this compound.
References
6-Heptenoic Acid: A Molecular Probe for Investigating Protein Acylation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Protein acylation, the covalent attachment of fatty acids to proteins, is a critical post-translational modification that governs a multitude of cellular processes, including protein localization, stability, and signal transduction.[1] Dysregulation of these pathways is implicated in numerous diseases, making the study of protein acylation a key area of research in drug development and molecular biology. 6-Heptenoic acid, a short-chain fatty acid analog, serves as a valuable molecular probe for the metabolic labeling and subsequent identification of acylated proteins. Its terminal alkyne group allows for bioorthogonal ligation to reporter tags via "click chemistry," enabling sensitive and specific detection and analysis.[2]
These application notes provide a comprehensive guide for utilizing this compound to study protein acylation. Detailed protocols for metabolic labeling, protein extraction, click chemistry-mediated tagging, and mass spectrometry-based identification of acylated proteins are presented.
Principle of the Method
The methodology is based on the metabolic incorporation of this compound into cellular proteins. Cells readily take up this fatty acid analog and utilize it in acylation reactions, effectively tagging proteins of interest with an alkyne handle. Following cell lysis, the alkyne-tagged proteins are covalently linked to an azide-containing reporter molecule (e.g., a fluorophore or biotin) through a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction.[2] Labeled proteins can then be visualized by in-gel fluorescence or enriched using affinity purification for identification by mass spectrometry.
Data Presentation
Table 1: Quantitative Parameters for Metabolic Labeling with this compound Analogues
| Parameter | Value | Notes |
| Probe Concentration | 0.5 - 50 µM | Significant protein labeling is observed at concentrations as low as 0.5 mM for similar short-chain fatty acid probes.[1] Optimal concentration should be determined empirically for each cell type and experimental condition. |
| Incubation Time | 6 - 9 hours | Labeling with short-chain fatty acid probes typically peaks between 6 and 9 hours.[1] Time-course experiments are recommended to determine the optimal labeling period. |
| Cell Density | 70-80% confluency | Ensure cells are in a logarithmic growth phase for active metabolic incorporation of the probe. |
| Toxicity | Low at optimal concentrations | No significant impact on cell growth is typically observed at effective labeling concentrations.[1] However, it is advisable to perform a toxicity assay for new cell lines. |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells
This protocol describes the incorporation of this compound into proteins in living mammalian cells.
Materials:
-
Mammalian cells in culture
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in appropriate culture vessels and grow to 70-80% confluency.
-
Prepare the labeling medium by diluting the this compound stock solution into fresh, pre-warmed complete cell culture medium to the desired final concentration (e.g., 50 µM).[2]
-
Remove the existing medium from the cells and wash once with sterile PBS.
-
Add the labeling medium to the cells and incubate for the desired period (e.g., 6-9 hours) at 37°C in a humidified incubator with 5% CO₂.[1][2]
-
After incubation, aspirate the labeling medium and wash the cells three times with cold PBS to remove any unincorporated fatty acid analog.[2]
-
The labeled cells are now ready for cell lysis and downstream analysis.
Protocol 2: Cell Lysis and Protein Precipitation
This protocol details the lysis of metabolically labeled cells and the precipitation of proteins for subsequent click chemistry.
Materials:
-
Labeled cells from Protocol 1
-
Lysis Buffer (1% SDS in 50 mM Tris-HCl, pH 8.0, supplemented with protease inhibitors)
-
Methanol
-
Chloroform
-
Water
Procedure:
-
Add an appropriate volume of Lysis Buffer to the washed cell pellet.
-
Lyse the cells by sonication on ice.
-
Precipitate the proteins from the lysate by adding methanol, chloroform, and water in a sequential manner.
-
Centrifuge to pellet the protein precipitate.
-
Carefully remove the aqueous and organic layers, and wash the protein pellet with methanol.
-
Air-dry the protein pellet. The pellet can be stored at -80°C or used immediately for click chemistry.
Protocol 3: Click Chemistry Reaction for Protein Tagging
This protocol describes the CuAAC "click" reaction to attach a reporter tag (e.g., azide-fluorophore or azide-biotin) to the alkyne-modified proteins.
Materials:
-
Protein pellet from Protocol 2
-
Resuspension Buffer (e.g., 1% SDS in PBS)
-
Azide-reporter tag stock solution (e.g., azide-biotin or a fluorescent azide)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) solution
-
Copper(II) sulfate (B86663) (CuSO₄) solution
Procedure:
-
Resuspend the protein pellet in Resuspension Buffer.
-
To the protein solution, sequentially add the azide-reporter tag, TCEP, TBTA, and CuSO₄. Vortex gently between each addition.
-
Incubate the reaction mixture for 1 hour at room temperature in the dark.
-
Precipitate the labeled proteins using the methanol/chloroform/water method as described in Protocol 2 to remove excess reagents.
-
The resulting protein pellet contains the tagged acylated proteins and is ready for analysis.
Protocol 4: Enrichment of Acylated Proteins for Mass Spectrometry
This protocol is for the enrichment of biotin-tagged acylated proteins using streptavidin affinity purification.
Materials:
-
Biotin-labeled protein pellet from Protocol 3
-
Buffer compatible with streptavidin binding (e.g., PBS with 0.1% SDS)
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with decreasing concentrations of SDS)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Resuspend the biotin-labeled protein pellet in a buffer compatible with streptavidin binding.[2]
-
Add streptavidin-agarose beads to the lysate and incubate with rotation for 1-2 hours at room temperature.[2]
-
Wash the beads extensively with wash buffers to remove non-specifically bound proteins.[2]
-
Elute the biotin-labeled proteins from the beads by boiling in SDS-PAGE sample buffer.[2]
-
The eluted proteins are now ready for separation by SDS-PAGE and subsequent in-gel digestion for mass spectrometry analysis.
Protocol 5: Mass Spectrometry Analysis
This protocol provides a general workflow for the identification of enriched acylated proteins by LC-MS/MS.
Procedure:
-
The eluted proteins from Protocol 4 are resolved on an SDS-PAGE gel.
-
The gel is stained (e.g., with Coomassie Brilliant Blue) and the entire lane or specific bands are excised.
-
In-gel tryptic digestion is performed on the excised gel pieces.
-
The resulting peptides are extracted from the gel.
-
The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The acquired MS/MS data is searched against a protein database to identify the acylated proteins.
Visualizations
Caption: Experimental workflow for profiling protein acylation using this compound.
Caption: Role of protein acylation in a generic G-protein signaling pathway.
Applications in Drug Development
The use of this compound as a molecular probe offers significant advantages for drug development:
-
Target Identification and Validation: This methodology allows for the identification of novel protein substrates of acylation, providing new potential drug targets.
-
Mechanism of Action Studies: It can be used to investigate whether a drug candidate affects the acylation status of its target protein or other proteins in the pathway.
-
Biomarker Discovery: Changes in protein acylation profiles in response to disease or drug treatment can be identified, leading to the discovery of novel biomarkers.
By providing a robust and sensitive method to study protein acylation, this compound is a powerful tool for advancing our understanding of cellular signaling and for the development of novel therapeutics.
References
Application Notes and Protocols: 6-Heptenoic Acid in the Synthesis of Bioactive Lipids
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Heptenoic acid, a seven-carbon unsaturated fatty acid, serves as a versatile building block in the synthesis of a variety of bioactive lipids. Its terminal double bond and carboxylic acid functionality allow for diverse chemical modifications, leading to the creation of molecules with significant therapeutic potential. This document provides detailed application notes and experimental protocols for the synthesis of bioactive lipids derived from this compound, including thromboxane (B8750289) receptor antagonists and various lactones. The information presented is intended to guide researchers in the design and execution of synthetic strategies for the development of novel lipid-based therapeutics.
Introduction
Bioactive lipids are a class of signaling molecules that play crucial roles in a multitude of physiological and pathological processes, including inflammation, blood clotting, and cell growth.[1][2] The unique structural features of this compound make it an attractive starting material for the synthesis of analogs of naturally occurring bioactive lipids, as well as novel compounds with tailored biological activities. Key transformations of this compound, such as iodolactonization, can be employed to construct complex molecular architectures.[3][4]
I. Synthesis of Thromboxane A2 Receptor Antagonists
Thromboxane A2 (TXA2) is a potent mediator of platelet aggregation and vasoconstriction, and its dysregulation is implicated in cardiovascular diseases.[5][6] Antagonists of the TXA2 receptor are therefore of significant therapeutic interest. A series of potent thromboxane receptor antagonists have been synthesized from a bicycloheptyl derivative of heptenoic acid.[7]
Experimental Protocol: Synthesis of a Thromboxane Receptor Antagonist
This protocol is adapted from the synthesis of (+/-)-(5Z)-7-[3-endo-[(phenylsulfonyl)amino]bicyclo[2.2.1]hept-2-exo-yl]heptenoic acid.[7]
Step 1: Methyl Esterification of Heptenoic Acid Derivative
-
To a solution of (+/-)-(5Z)-7-(3-endo-aminobicyclo[2.2.1]hept-2-exo-yl)heptenoic acid (VI) in methanol (B129727), add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4 hours.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the methyl ester (10).
Step 2: Sulfonylation
-
Dissolve the methyl ester (10) in pyridine.
-
Add the desired sulfonyl chloride (e.g., phenylsulfonyl chloride, 11a) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Step 3: Saponification
-
Dissolve the sulfonated methyl ester in a mixture of methanol and water.
-
Add an excess of sodium hydroxide.
-
Stir the mixture at room temperature for 2 hours.
-
Acidify the reaction mixture with 1N HCl and extract with ethyl acetate.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the final product (13a-t).
Quantitative Data: Bioactivity of Thromboxane Receptor Antagonists
The inhibitory concentrations (IC50) of the synthesized sodium salts (14a-t) on platelet aggregation were determined.[7]
| Compound | Arylsulfonyl Residue | Rat Washed Platelets IC50 (nM) | Rabbit Platelet-Rich Plasma IC50 (nM) |
| 14a | Phenylsulfonyl | 2.9 | - |
| 14b | Benzylsulfonyl | 26 | - |
| 14c | 2-Phenylethylsulfonyl | 6.8 | - |
| 14d | 3-Phenylpropylsulfonyl | 11 | - |
| 14e | Methylsulfonyl | >1000 | - |
| 14f | n-Hexylsulfonyl | 500 | - |
Data extracted from J Med Chem. 1988 Sep;31(9):1847-54.[7]
Signaling Pathway of Thromboxane A2
References
- 1. Bioactive Lipid Signaling in Cardiovascular Disease, Development, and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactive Lipids and Their Derivatives in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Iodolactonization - Wikipedia [en.wikipedia.org]
- 5. Thromboxanes: selective biosynthesis and distinct biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Synthesis and in vitro activity of various derivatives of a novel thromboxane receptor antagonist, (+/-)-(5Z)-7-[3-endo-[(phenylsulfonyl)amino]bicyclo[2.2.1] hept-2-exo-yl]heptenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of ω-Unsaturated Fatty Acids
Welcome to the technical support center for the synthesis of ω-unsaturated fatty acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common challenges encountered during experimental procedures.
Section 1: Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the synthesis and purification of ω-unsaturated fatty acids.
Low Z-Selectivity in Wittig Reactions
Problem: The Wittig reaction is producing a low ratio of the desired Z-alkene in favor of the E-alkene. This is a common issue when synthesizing polyunsaturated fatty acids where specific stereochemistry is crucial.[1]
Possible Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Ylide Stabilization | Stabilized ylides (e.g., those with adjacent ester or ketone groups) thermodynamically favor the formation of E-alkenes.[1][2] | Use a non-stabilized ylide (e.g., with an alkyl substituent) which kinetically favors the formation of the Z-alkene.[2][3] |
| Reaction Conditions | The presence of lithium salts can lead to equilibration of intermediates, favoring the more stable E-alkene.[2] The reaction mechanism and its stereochemical outcome are highly dependent on whether it is performed under salt-free conditions.[4] | Perform the reaction under salt-free conditions. Use sodium- or potassium-based strong bases like NaHMDS or KHMDS for ylide generation instead of n-butyllithium. If lithium salts are unavoidable, the Schlosser modification can be employed to selectively produce the E-alkene, which may be useful if the opposite isomer is desired.[2][3] |
| Solvent Choice | Protic solvents can affect the stereochemical outcome. | Use aprotic solvents like THF or DMF. Performing the reaction in DMF in the presence of sodium iodide can significantly enhance Z-selectivity.[2] |
Low Yield or Catalyst Deactivation in Olefin Cross-Metathesis
Problem: The cross-metathesis reaction is resulting in a low yield of the desired ω-unsaturated fatty acid, or the reaction stalls before completion. This is often due to catalyst deactivation or unfavorable reaction equilibrium.
Troubleshooting Workflow:
Inefficient Purification of ω-Unsaturated Fatty Acids
Problem: Difficulty in achieving high purity (>95%) of the target ω-unsaturated fatty acid, with persistent contamination from saturated or less unsaturated fatty acids.
Solutions:
-
Urea (B33335) Complexation/Crystallization: This is an effective method for removing saturated and monounsaturated fatty acids.[5] The straight-chain saturated fatty acids are preferentially incorporated into urea crystals, leaving the more bulky, unsaturated fatty acids in the liquid phase.[6] For optimal results, careful control of the urea-to-fatty acid ratio, crystallization temperature, and time is crucial.[7]
-
Low-Temperature Fractional Crystallization: This technique, often used after urea complexation, involves dissolving the fatty acid mixture in an organic solvent like acetone (B3395972) and cooling it in a stepwise manner to precipitate different fatty acid fractions based on their melting points.[5]
-
Silver-Thiolate Chromatography: This high-performance liquid chromatography (HPLC) method provides excellent separation of ω-3 polyunsaturated fatty acids (PUFAs), achieving purities greater than 95%.[4]
Quantitative Comparison of Purification Methods:
| Method | Typical Purity Achieved | Key Parameters | Reference |
| Urea Complexation | Can increase total ω-3 content from ~22% to over 71% | Urea/fatty acid ratio, crystallization temperature, time | [7] |
| Molecular Distillation & Urea Inclusion | Can increase EPA+DHA content from ~31% to over 83% | Distillation temperature, vacuum, urea/oil ratio, crystallization time | [4] |
| Low-Temperature Crystallization | Up to 80% PUFA concentrate | Crystallization at -85°C for 24 hours | [5] |
| Silver-Thiolate HPLC | >95% for EPA, >99% for DHA | Mobile phase composition, flow rate | [4] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the main challenges in controlling the stereoselectivity of the Wittig reaction for polyunsaturated fatty acid synthesis?
A1: The primary challenge is achieving high Z (cis) selectivity. Non-stabilized phosphorus ylides kinetically favor the formation of Z-alkenes, which is often desired for biologically active fatty acids.[1][2] However, the presence of lithium-based reagents can cause equilibration to the more thermodynamically stable E (trans) isomer.[2] To overcome this, it is recommended to use salt-free conditions by employing sodium or potassium bases (e.g., NaHMDS, KHMDS) for ylide formation in aprotic solvents.[2][4]
Q2: My olefin cross-metathesis reaction is not going to completion. What should I do?
A2: Incomplete conversion in cross-metathesis is often due to catalyst deactivation or an unfavorable equilibrium. First, ensure your catalyst is active and handled under strict inert conditions, as Grubbs-type catalysts are sensitive to air and moisture.[8] Second, ensure your solvent and substrates are rigorously purified and degassed, as impurities can poison the catalyst. Finally, cross-metathesis is an equilibrium-driven process. To shift the equilibrium towards the desired product, use a large excess (5-10 equivalents) of one of the alkene partners.[9] If a gaseous byproduct like ethylene is generated, removing it by bubbling an inert gas through the reaction mixture can also drive the reaction to completion.[10]
Q3: What are the common side reactions in the alkyne zipper reaction, and how can they be minimized?
A3: The alkyne zipper reaction, which isomerizes an internal alkyne to a terminal position, is a powerful tool. However, the reaction is an equilibrium process.[3] The main challenge is ensuring the reaction goes to completion to form the terminal alkyne. This is achieved by using a very strong base, such as potassium 3-aminopropylamide (KAPA), which is strong enough to deprotonate the terminal alkyne, thus trapping it as a non-migrating acetylide and driving the equilibrium forward.[3] Insufficiently strong bases can lead to a mixture of alkyne isomers.
Q4: What are the key considerations when using lipases for the enzymatic synthesis of ω-unsaturated fatty acids?
A4: Key considerations include enzyme selectivity, reaction conditions, and reaction equilibrium. Lipases can exhibit different regioselectivities, for instance, catalyzing esterification at specific positions on a glycerol (B35011) backbone.[11] The reaction is often an equilibrium between esterification and hydrolysis. To drive the reaction towards synthesis, it is crucial to remove the water produced during the reaction, for example, by performing the reaction in a solvent-free system under reduced pressure.[12] The choice of enzyme is also critical; for example, Candida antarctica lipase (B570770) B is often effective for incorporating EPA and DHA into phospholipids.[8]
Q5: How do I choose an appropriate protecting group strategy for a multi-step synthesis of a polyunsaturated fatty acid?
A5: A successful protecting group strategy requires careful planning. The chosen protecting group must be stable to the reaction conditions planned for other parts of the molecule.[13] It should also be possible to remove the protecting group under conditions that do not affect the newly synthesized, often sensitive, polyunsaturated structure.[13] For molecules with multiple sites that need protection, an "orthogonal" strategy is ideal. This involves using different types of protecting groups that can be removed selectively by different, non-interfering reagents.[14]
Section 3: Experimental Protocols
Protocol: Z-Selective Wittig Reaction for an Unsaturated Fatty Aldehyde
This protocol describes a general procedure for achieving high Z-selectivity in a Wittig reaction using a non-stabilized ylide under salt-free conditions.
Workflow Diagram:
Procedure:
-
Preparation of the Ylide:
-
To a flame-dried, three-necked flask under an argon atmosphere, add the appropriate alkyltriphenylphosphonium bromide (1.1 equivalents).
-
Add anhydrous tetrahydrofuran (B95107) (THF) to create a suspension.
-
Cool the suspension to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of potassium bis(trimethylsilyl)amide (KHMDS) (1.05 equivalents) in THF. A color change (typically to orange or red) indicates ylide formation.
-
Stir the mixture at -78 °C for 30-60 minutes.[15]
-
-
Reaction with Aldehyde:
-
Dissolve the ω-unsaturated aldehyde (1.0 equivalent) in anhydrous THF in a separate flame-dried flask.
-
Add the aldehyde solution dropwise to the ylide solution at -78 °C.
-
Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).[15]
-
-
Work-up and Purification:
-
Once the reaction is complete, quench by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.[15]
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the Z-alkene.
-
Protocol: Purification of PUFAs using Urea Complexation
This protocol outlines a general procedure for enriching ω-unsaturated fatty acids from a mixture of free fatty acids (e.g., from saponified fish oil).
Procedure:
-
Saponification (if starting from oil):
-
Hydrolyze the oil with an alcoholic solution of KOH or NaOH to obtain free fatty acids (FFAs).[15]
-
Acidify the mixture and extract the FFAs with a nonpolar solvent like hexane (B92381).
-
-
Urea Complexation:
-
Prepare a saturated solution of urea in 95% ethanol (B145695) by heating and stirring (e.g., at 60-70 °C).
-
Add the FFA mixture to the hot urea solution. A common starting ratio is 3:1 urea to fatty acids by weight.[6]
-
Stir the mixture until a homogenous solution is formed, then allow it to cool slowly to the desired crystallization temperature (e.g., 4 °C, -10 °C, or -20 °C) and hold for several hours (e.g., 12-24 hours) to allow crystals to form.[5][6]
-
-
Isolation of PUFA-rich Fraction:
-
Filter the cold mixture under vacuum using a Büchner funnel. The solid cake is the urea complex containing primarily saturated and monounsaturated fatty acids. The filtrate contains the PUFA-enriched non-urea complexing fraction.[7]
-
To the filtrate, add warm water and a small amount of dilute HCl to decompose any remaining urea complexes.
-
Extract the PUFA-rich fatty acids with hexane.
-
Wash the hexane layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the concentrated ω-unsaturated fatty acids.[7]
-
Optimization of Urea Crystallization for EPA/DHA Enrichment:
| Parameter | Condition 1 | Condition 2 | Resulting EPA + DHA Content | Reference |
| Urea:FA Ratio | 4:1 | 2.38:1 | 72.43% | [7] |
| Crystallization Temp. | -8 °C (for EPA), -24 °C (for DHA) | 15 °C | 71.35% | [7] |
| Crystallization Time | 24 hours | 2.5 hours | - | [7] |
References
- 1. quora.com [quora.com]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. US4792418A - Method of extraction and purification of polyunsaturated fatty acids from natural sources - Google Patents [patents.google.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. iranarze.ir [iranarze.ir]
- 8. benchchem.com [benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. React App [pmc.umicore.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. scielo.br [scielo.br]
- 13. catalogimages.wiley.com [catalogimages.wiley.com]
- 14. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Terminal Alkene Reactions in Organic Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during organic synthesis involving terminal alkenes.
I. Hydrohalogenation and Hydration
These classic electrophilic addition reactions are fundamental in organic synthesis, but are often plagued by issues of regioselectivity and skeletal rearrangements.
Troubleshooting & FAQs
Question: My hydrohalogenation of a terminal alkene is giving a mixture of products, including a rearranged alkyl halide. How can I prevent this?
Answer: Carbocation rearrangements are a common side reaction in hydrohalogenation when the initially formed secondary carbocation can rearrange to a more stable tertiary carbocation via a hydride or alkyl shift.[1]
-
Troubleshooting:
-
Low Temperature: Running the reaction at lower temperatures can sometimes disfavor the rearrangement pathway by reducing the activation energy available for the shift.
-
Choice of Halogen: While rearrangements can occur with HCl, HBr, and HI, the propensity might vary slightly. However, changing the halogen is unlikely to be a complete solution.
-
Alternative Methods: For a clean anti-Markovnikov addition without rearrangements, consider free-radical addition of HBr in the presence of peroxides (ROOR).[2] For a clean Markovnikov addition, methods that avoid a free carbocation intermediate are preferable.
-
Question: I am observing the formation of oligomers/polymers during the acid-catalyzed hydration of my terminal alkene. What is causing this and how can I minimize it?
Answer: The carbocation intermediate in acid-catalyzed hydration can be attacked by another alkene molecule instead of water.[3] This initiates a polymerization cascade. This is more likely with high concentrations of the alkene.
-
Troubleshooting:
-
Alkene Concentration: Use a lower concentration of the alkene. You can achieve this by adding the alkene slowly to the reaction mixture.
-
Acid Concentration: Use the minimum catalytic amount of a strong acid. Excess acid can promote side reactions.
-
Alternative Hydration Methods: To avoid polymerization and carbocation rearrangements, consider using oxymercuration-demercuration for Markovnikov hydration or hydroboration-oxidation for anti-Markovnikov hydration.[4][5]
-
Key Experimental Protocol: Anti-Markovnikov Hydrobromination of 1-Octene (B94956)
This protocol minimizes carbocation rearrangements and ensures high regioselectivity for the terminal bromide.
Materials:
-
1-Octene
-
Hydrogen bromide (HBr, solution in acetic acid or as a gas)
-
Benzoyl peroxide (or another radical initiator)
-
Anhydrous diethyl ether (or other suitable inert solvent)
-
Anhydrous sodium sulfate
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-octene in anhydrous diethyl ether.
-
Add a catalytic amount of benzoyl peroxide to the solution.
-
Cool the reaction mixture in an ice bath.
-
Slowly add a solution of HBr in acetic acid (or bubble HBr gas through the solution) while stirring vigorously. The addition should be controlled to maintain a low reaction temperature.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring the progress by TLC or GC.
-
Upon completion, quench the reaction by washing with a saturated solution of sodium bicarbonate, followed by water, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-bromooctane.
-
Purify the product by distillation or column chromatography.
Data Summary
| Reaction Condition | Expected Major Product | Common Side Products | Strategy to Minimize Side Products |
| Hydrohalogenation (H-X) | Markovnikov Adduct | Rearranged Alkyl Halide | Use low temperatures; consider alternative methods if rearrangement is significant. |
| Acid-Catalyzed Hydration | Markovnikov Alcohol | Rearranged Alcohol, Polymers | Use dilute alkene and acid; consider oxymercuration-demercuration. |
| Free-Radical Hydrobromination | Anti-Markovnikov Adduct | Small amounts of dibromoalkane | Use a controlled amount of radical initiator and HBr. |
II. Isomerization During Catalysis
The migration of the double bond from the terminal position to an internal, more stable position is a frequent side reaction, especially in transition metal-catalyzed processes.[6][7][8]
Troubleshooting & FAQs
Question: During my palladium-catalyzed cross-coupling reaction, I am observing significant isomerization of my terminal alkene starting material to an internal alkene. How can I prevent this?
Answer: Palladium catalysts, particularly those that can form palladium-hydride species, are known to catalyze the isomerization of terminal alkenes to the thermodynamically more stable internal alkenes.[6][7]
-
Troubleshooting:
-
Ligand Choice: The choice of ligand is crucial. Bulky electron-rich phosphine (B1218219) ligands can sometimes suppress isomerization by hindering the formation of the necessary palladium-hydride intermediates.
-
Catalyst Precursor: Using a well-defined palladium(0) precursor might be advantageous over in-situ reduction of a palladium(II) salt.
-
Reaction Temperature and Time: Lowering the reaction temperature and minimizing the reaction time can reduce the extent of isomerization.
-
Additives: In some cases, the addition of specific additives can suppress isomerization. For example, certain silver salts can act as halide scavengers and may influence the catalytic cycle.[6]
-
Question: Can I intentionally isomerize a terminal alkene to a specific internal isomer?
Answer: Yes, specific catalyst systems have been developed for the selective isomerization of terminal alkenes to either the E- or Z-internal alkene.[8] This is often achieved by careful selection of the metal (e.g., Pd, Ni, Ir, Ru) and the ligand.[6][7]
Logical Workflow for Troubleshooting Isomerization
Caption: Troubleshooting workflow for alkene isomerization.
III. Polymerization
The undesired formation of polymers is a common issue when working with reactive terminal alkenes, especially in the presence of initiators.
Troubleshooting & FAQs
Question: My reaction involving a terminal alkene is resulting in a significant amount of a waxy or solid byproduct, which I suspect is a polymer. What are the common causes?
Answer: Polymerization of terminal alkenes can be initiated by radical, cationic, or anionic species.[3][9]
-
Radical Polymerization: Can be initiated by trace amounts of peroxides (formed from solvents exposed to air), light, or heat.[9]
-
Cationic Polymerization: Can be initiated by strong acids or Lewis acids.[3]
-
Anionic Polymerization: Less common for simple alkenes but can be initiated by strong bases or organometallic reagents.[3]
-
Troubleshooting:
-
Purify and Degas Solvents: Ensure all solvents are free of peroxides and are thoroughly degassed to remove oxygen.
-
Use Inhibitors: For reactions sensitive to radical polymerization, a small amount of an inhibitor like butylated hydroxytoluene (BHT) can be added.
-
Control Temperature: Avoid excessive heating, which can promote thermal initiation of polymerization.
-
Protect from Light: If photopolymerization is a concern, conduct the reaction in the dark or in a flask wrapped in aluminum foil.
-
Control Reagent Purity: Ensure that reagents are free from acidic or basic impurities that could initiate cationic or anionic polymerization.
-
Polymerization Initiation Pathways
Caption: Pathways for undesired alkene polymerization.
IV. Allylic Oxidation
The oxidation of the C-H bond adjacent to the double bond can compete with reactions at the double bond itself.
Troubleshooting & FAQs
Question: I am trying to perform an epoxidation on a terminal alkene, but I am also getting a significant amount of the allylic alcohol. How can I improve the selectivity for the epoxide?
Answer: Allylic oxidation is a known side reaction, particularly with certain oxidizing agents and under specific conditions.[10][11] The selectivity between epoxidation and allylic oxidation can be influenced by the choice of oxidant and catalyst.
-
Troubleshooting:
-
Choice of Oxidant: Reagents like meta-chloroperoxybenzoic acid (m-CPBA) are generally highly selective for epoxidation. Some metal-based oxidants may have a higher tendency for allylic oxidation.
-
Catalyst System: For catalytic oxidations, the nature of the metal and its ligand sphere can dramatically influence the selectivity. For example, some palladium catalysts are specifically designed to promote allylic oxidation.[10]
-
Reaction Conditions: Temperature and solvent can also play a role. Milder conditions often favor the lower activation energy pathway, which is typically epoxidation.
-
Selectivity in Alkene Oxidation
Caption: Selectivity between epoxidation and allylic oxidation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Palladium-catalysed alkene chain-running isomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 18.5. Radical Polymerization of Alkenes, Polymers | Organic Chemistry II [courses.lumenlearning.com]
- 10. Oxidation of Hindered Allylic C–H Bonds with Applications to the Functionalization of Complex Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Enzyme-catalyzed allylic oxidation reactions: A mini-review [frontiersin.org]
Technical Support Center: Optimizing Catalyst for 6-Heptenoic Acid Metathesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the ring-closing metathesis (RCM) of 6-heptenoic acid. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and key data to ensure successful and efficient reactions.
Frequently Asked Questions (FAQs)
Q1: Which type of catalyst is most suitable for the ring-closing metathesis (RCM) of this compound?
A1: For the RCM of substrates containing carboxylic acid functional groups, ruthenium-based Grubbs catalysts are generally preferred over Schrock (molybdenum-based) catalysts.[1] Grubbs catalysts, particularly the second-generation catalysts, exhibit excellent functional group tolerance and are less sensitive to the acidic proton of the carboxylic acid.[1][2]
Q2: What is a typical catalyst loading for the RCM of an unsaturated fatty acid like this compound?
A2: Catalyst loading can vary significantly depending on the purity of the substrate and solvent, as well as the desired reaction rate. For unsaturated fatty acids, loadings as low as 0.01 mol% have been reported to give good conversion and yields.[3] However, for substrates that are less pure or for initial optimization experiments, a higher loading of 1-5 mol% is a common starting point.[4]
Q3: Can the presence of the free carboxylic acid group inhibit the catalyst?
A3: While Grubbs catalysts are known for their tolerance to carboxylic acids, the carboxyl group can potentially coordinate to the ruthenium center, which may slow down the reaction.[1] In some cases, this interaction is minimal, but for sensitive or challenging cyclizations, catalyst deactivation can be a concern.
Q4: Are there any additives that can improve the efficiency of the RCM of this compound?
A4: Yes, certain additives can enhance the performance of metathesis catalysts. For instance, copper(I) iodide (CuI) has been shown to act as a co-catalyst that can improve the lifetime and efficiency of the Grubbs second-generation catalyst, particularly in challenging cross-metathesis reactions.[5] The addition of mild Lewis acids may also improve reaction outcomes in some cases.[6]
Q5: What is the primary driving force for the ring-closing metathesis of this compound?
A5: The primary driving force for the RCM of terminal dienes like this compound is the entropically favorable release of a small, volatile byproduct, which in this case is ethylene (B1197577) gas.[7][8] Removing ethylene from the reaction mixture as it forms can help to drive the equilibrium towards the desired cyclic product.[8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | Inactive Catalyst: The catalyst may have degraded due to exposure to air, moisture, or impurities in the substrate or solvent. | - Use a fresh batch of catalyst.- Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., argon or nitrogen).- Use freshly distilled and deoxygenated solvents. |
| Inhibiting Impurities: The substrate or solvent may contain impurities that can deactivate the catalyst (e.g., peroxides in ethers, sulfur compounds). | - Purify the this compound before use (e.g., by distillation or chromatography).- Use high-purity, inhibitor-free solvents. | |
| Insufficient Temperature: The reaction temperature may be too low for efficient catalyst turnover. | - Gradually increase the reaction temperature. For many Grubbs-catalyzed RCM reactions, temperatures between 40-80 °C are effective.[4] | |
| Formation of Oligomers/Polymers | High Concentration: At high concentrations, intermolecular metathesis can compete with the desired intramolecular RCM, leading to oligomerization. | - Perform the reaction at a higher dilution. Typical concentrations for RCM are in the range of 0.01-0.1 M. |
| Olefin Isomerization | Catalyst Decomposition: Decomposition of the ruthenium catalyst can sometimes lead to species that catalyze the isomerization of the double bond. | - Consider adding a mild acid or an isomerization inhibitor like 1,4-benzoquinone (B44022) to the reaction mixture. |
| Difficulty in Product Isolation | Residual Ruthenium: The final product may be contaminated with residual ruthenium byproducts, which can be difficult to remove. | - Use a ruthenium scavenger, such as activated carbon or functionalized silica (B1680970) gel, to purify the product.- Perform a post-reaction treatment with a suitable reagent to precipitate the ruthenium species. |
Data Presentation
Table 1: Representative Reaction Conditions for the Metathesis of Unsaturated Carboxylic Acids
| Catalyst | Catalyst Loading (mol%) | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Grubbs 2nd Gen. | 5 | Unsaturated Carboxylic Acid | Toluene (B28343) | 80 | 16 | Good to High | [4] |
| Grubbs 2nd Gen. | 0.01 | Soy Fatty Acids | Solvent-free | 50 | - | 75 (isolated) | [3] |
| Grubbs 2nd Gen. | 0.1 | Soy Fatty Acid Methyl Esters | - | 53 | - | 89 (conversion) | [3] |
Note: The data presented are for illustrative purposes based on similar substrates. Optimal conditions for this compound may vary and require experimental optimization.
Experimental Protocols
General Protocol for Ring-Closing Metathesis of this compound
This protocol is a general guideline and may require optimization for specific experimental setups.
Materials:
-
This compound
-
Grubbs second-generation catalyst
-
Anhydrous, deoxygenated solvent (e.g., toluene or dichloromethane)
-
Inert gas (Argon or Nitrogen)
-
Oven-dried glassware
Procedure:
-
Preparation of the Reaction Vessel:
-
Thoroughly oven-dry all glassware (e.g., round-bottom flask, condenser) and allow it to cool to room temperature under a stream of inert gas.
-
Equip the flask with a magnetic stir bar.
-
-
Reaction Setup:
-
Under a positive pressure of inert gas, dissolve the this compound in the anhydrous, deoxygenated solvent to achieve the desired concentration (e.g., 0.05 M).
-
Bubble the inert gas through the solution for 15-20 minutes to ensure it is thoroughly deoxygenated.
-
-
Catalyst Addition:
-
In a separate vial, weigh the appropriate amount of Grubbs second-generation catalyst (e.g., 1-5 mol%).
-
Under a positive flow of inert gas, add the catalyst to the reaction flask containing the substrate solution.
-
-
Reaction Monitoring:
-
Heat the reaction mixture to the desired temperature (e.g., 40-80 °C) with stirring.
-
Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
To quench the reaction and begin the removal of the ruthenium catalyst, you can add a small amount of a phosphine (B1218219) scavenger or simply open the flask to the air for a short period.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to isolate the desired cyclic product.
-
Mandatory Visualizations
Caption: Experimental workflow for the ring-closing metathesis of this compound.
References
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. scholar.utc.edu [scholar.utc.edu]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enhanced Olefin Cross Metathesis Reactions: The Copper Iodide Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 8. Ring Closing Metathesis [organic-chemistry.org]
troubleshooting low yields in the synthesis of ω-unsaturated fatty acids
Welcome to the technical support center for the synthesis of ω-unsaturated fatty acids. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for producing ω-unsaturated fatty acids, and what are their primary advantages and disadvantages?
A1: The primary synthetic routes include the Wittig reaction, olefin metathesis, and enzymatic synthesis.
-
Wittig Reaction: This classic method involves the reaction of an aldehyde with a phosphorus ylide to form a carbon-carbon double bond. Its main advantage is its reliability and the vast amount of literature available. However, it often produces a mixture of (E)- and (Z)-isomers, and the removal of the triphenylphosphine (B44618) oxide byproduct can be challenging. For sterically hindered aldehydes, the Horner-Wadsworth-Emmons (HWE) modification is often preferred due to higher yields of the (E)-alkene.[1][2]
-
Olefin Metathesis: This method, particularly cross-metathesis using Grubbs-type catalysts, has become a powerful tool for synthesizing specific unsaturated fatty acids.[3][4] It offers high functional group tolerance and can be highly selective. The main disadvantages are the cost and sensitivity of the ruthenium catalysts, which can also lead to isomerization of the double bond as a side reaction.[5][6]
-
Enzymatic Synthesis: Lipase-catalyzed esterification or transesterification offers a green and highly selective alternative, operating under mild reaction conditions.[7][8][9] This method can minimize side reactions and simplify purification. However, enzyme activity can be inhibited by substrates or products, and reaction times can be long.[10][11]
Q2: How can I improve the stereoselectivity of my Wittig reaction to favor the (E)- or (Z)-alkene?
A2: The stereochemical outcome of the Wittig reaction depends on the nature of the ylide and the reaction conditions.
-
For (Z)-alkenes: Non-stabilized ylides (e.g., those with alkyl substituents) typically yield (Z)-alkenes, especially under salt-free conditions and in aprotic solvents.[2]
-
For (E)-alkenes: Stabilized ylides (e.g., those with electron-withdrawing groups like esters or ketones) predominantly give (E)-alkenes. The Horner-Wadsworth-Emmons (HWE) reaction, which uses phosphonate (B1237965) carbanions, is a reliable method for synthesizing (E)-alkenes.[12][13]
Q3: What causes catalyst deactivation in olefin metathesis, and how can I prevent it?
A3: Grubbs catalysts are sensitive to certain impurities and reaction conditions. Common causes of deactivation include:
-
Air and Moisture: While many modern Grubbs catalysts are more robust, prolonged exposure to air and moisture can lead to decomposition. It is best practice to handle them under an inert atmosphere and use anhydrous solvents.[5]
-
Impurities in Substrates or Solvents: Peroxides, oxidizing agents, and strongly coordinating functional groups can poison the catalyst.[5] Purifying substrates and sparging solvents with an inert gas can mitigate this.
-
Reaction Byproducts: The formation of ethene in cross-metathesis with terminal olefins can sometimes lead to catalyst decomposition.[5] Removing gaseous byproducts by bubbling an inert gas through the reaction mixture can improve catalyst lifetime.[5][6]
Q4: How can I effectively remove the ruthenium catalyst from my product after an olefin metathesis reaction?
A4: Residual ruthenium can be problematic, especially in pharmaceutical applications. Several methods can be employed for its removal:
-
Silica (B1680970) Gel Chromatography: This is a common laboratory method, but it may not be sufficient for achieving very low ruthenium levels.
-
Quenching and Extraction: Adding reagents that bind to ruthenium, followed by extraction, is effective. Common quenching agents include tris(hydroxymethyl)phosphine (B1196123) (THMP), 2-mercaptonicotinic acid, and cysteine.[14][15]
-
Adsorbents: Various commercial scavengers and activated carbon can be used to adsorb the ruthenium catalyst and its byproducts.[14]
Q5: What are the key parameters to optimize for a successful enzymatic synthesis of ω-unsaturated fatty acids?
A5: Key parameters for optimizing enzymatic synthesis include:
-
Enzyme Selection: The choice of lipase (B570770) is crucial as it determines substrate specificity and reaction efficiency.
-
Water Activity: While a small amount of water is necessary for enzyme function, excess water can promote the reverse reaction (hydrolysis).[10][11] Using molecular sieves or performing the reaction under vacuum can help control water content.[10][11]
-
Substrate Molar Ratio: An excess of one substrate is often used to drive the reaction towards product formation. However, high concentrations of short-chain fatty acids or alcohols can inhibit the enzyme.[10]
-
Temperature: Each enzyme has an optimal temperature for activity. Operating outside this range can lead to lower yields or enzyme denaturation.[16]
-
Agitation: Proper mixing is important to overcome mass transfer limitations, especially in solvent-free systems.[10]
Troubleshooting Guides
Low Yield in Wittig & Horner-Wadsworth-Emmons (HWE) Reactions
| Problem | Potential Cause | Recommended Solution |
| Low or no product formation | Incomplete ylide formation: Base is not strong enough or has degraded. | Use a strong, fresh base like n-butyllithium (n-BuLi) or sodium hydride (NaH) in an anhydrous solvent. Ensure proper storage of the base. |
| Moisture in the reaction: Ylides are highly sensitive to water. | Thoroughly dry all glassware and use anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Poor quality of aldehyde: The aldehyde may be impure or oxidized. | Purify the aldehyde before use, for example, by distillation. | |
| Mixture of starting material and product | Insufficient reaction time: The reaction has not gone to completion. | Monitor the reaction progress using Thin Layer Chromatography (TLC) and extend the reaction time if necessary. |
| Steric hindrance: The aldehyde or ylide is sterically bulky, slowing down the reaction. | Consider using the Horner-Wadsworth-Emmons (HWE) reaction, which is often more effective for hindered substrates. Increasing the reaction temperature may also help, but can affect stereoselectivity. | |
| Formation of multiple unexpected byproducts | Ylide instability: Non-stabilized ylides can be unstable and decompose. | Generate the ylide in situ at a low temperature (e.g., -78 °C or 0 °C) and then add the aldehyde. |
| Side reactions of the aldehyde: The aldehyde may be undergoing self-condensation or other side reactions. | Add the aldehyde slowly to the ylide solution at a low temperature to minimize side reactions. |
The Horner-Wadsworth-Emmons reaction generally provides significantly higher yields for sterically hindered aldehydes compared to the standard Wittig reaction.
| Entry | Aldehyde | Reagent | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| 1 | Pivaldehyde | Ph₃P=C(CH₃)₂ (Wittig) | n-BuLi | THF | -78 to rt | < 10 |
| 2 | Pivaldehyde | (EtO)₂P(O)CH(CH₃)₂ (HWE) | NaH | THF | 0 to rt | > 85 |
| 3 | 2-Methylpropanal | Ph₃P=CHPh (Wittig) | n-BuLi | THF | -78 to rt | ~30 |
| 4 | 2-Methylpropanal | (EtO)₂P(O)CHPh (HWE) | NaH | DME | rt | > 90 |
Note: This data is representative and compiled from general knowledge in the field to illustrate the principle.
Troubleshooting workflow for low-yield Wittig/HWE reactions.
Low Yield in Olefin Metathesis
| Problem | Potential Cause | Recommended Solution |
| Low conversion of starting material | Catalyst deactivation: Impurities in substrates or solvents (e.g., peroxides, water). | Purify substrates and solvents before use. Degas the solvent by sparging with an inert gas. |
| Insufficient catalyst loading: Not enough catalyst to drive the reaction to completion. | Increase the catalyst loading incrementally (e.g., from 0.1 mol% to 0.5 mol%). However, be aware that higher loadings can sometimes lead to more side products. | |
| Reversible reaction: The reaction has reached equilibrium. | If a gaseous byproduct like ethene is formed, remove it by bubbling an inert gas (e.g., nitrogen or argon) through the reaction mixture to drive the equilibrium forward.[5][6] | |
| Formation of multiple products | Isomerization of the double bond: Residual catalyst or byproducts can cause the double bond to migrate along the fatty acid chain. | Add an isomerization inhibitor such as 1,4-benzoquinone (B44022) or a mild acid like acetic acid to the reaction mixture.[17][18] |
| Self-metathesis (homodimerization): In cross-metathesis, the starting materials react with themselves. | Use an excess of one of the olefin partners, especially if it is a gas like ethylene. This can favor the desired cross-metathesis product.[19] | |
| Product degradation | High reaction temperature or prolonged reaction time: Can lead to decomposition of the product or catalyst. | Optimize the reaction temperature and time by monitoring the reaction progress by GC or TLC. |
In the cross-metathesis of methyl oleate (B1233923) (MO) with a partner olefin, increasing the molar ratio of the partner can significantly improve the yield of the cross-metathesis product.
| Reaction | Reactant Ratio (Partner:MO) | MO Conversion (%) | Selectivity to Cross-Metathesis Products (%) |
| MO + Ethylene | 2.5 : 1 | 82 | 77 |
| MO + Cinnamaldehyde | 1 : 1 | 90 | 53 |
| MO + Cinnamaldehyde | 7 : 1 | 98 | 84 |
Data adapted from literature to illustrate the trend.[19]
Troubleshooting workflow for low-yield olefin metathesis.
Experimental Protocols
Protocol 1: Horner-Wadsworth-Emmons (HWE) Synthesis of an (E)-ω-Unsaturated Fatty Acid Ester
This protocol describes the synthesis of an (E)-alkene from a long-chain aldehyde using a phosphonate reagent.
Materials:
-
Phosphonate reagent (e.g., triethyl phosphonoacetate) (1.1 equivalents)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equivalents)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Long-chain ω-oxo fatty acid ester (1.0 equivalent)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Preparation of the Phosphonate Carbanion:
-
Under an inert atmosphere (argon or nitrogen), wash the NaH with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Add anhydrous THF to the flask containing the NaH.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of the phosphonate reagent in anhydrous THF to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The formation of the carbanion is often indicated by the cessation of hydrogen evolution and a change in color.
-
-
Reaction with the Aldehyde:
-
Cool the reaction mixture back to 0 °C.
-
Add a solution of the long-chain ω-oxo fatty acid ester in anhydrous THF dropwise to the phosphonate carbanion solution.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
-
Workup and Purification:
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired (E)-ω-unsaturated fatty acid ester.[13]
-
Protocol 2: Cross-Metathesis of Methyl Oleate with a Terminal Olefin using Grubbs Catalyst
This protocol outlines a general procedure for the cross-metathesis of methyl oleate.
Materials:
-
Methyl oleate (1.0 equivalent)
-
Terminal olefin (1.0 - 5.0 equivalents)
-
Grubbs second-generation catalyst (0.1 - 1.0 mol%)
-
Anhydrous dichloromethane (B109758) (DCM) or toluene, deoxygenated
-
Inert gas (argon or nitrogen)
Procedure:
-
Reaction Setup:
-
In a dry, inert reaction vessel equipped with a stir bar, dissolve the methyl oleate and the terminal olefin in the deoxygenated solvent.
-
Bubble the inert gas through the solution for 15-20 minutes to ensure it is deoxygenated.
-
-
Metathesis Reaction:
-
Add the Grubbs catalyst to the reaction vessel.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C) under the inert atmosphere.
-
Monitor the reaction progress by GC or TLC.
-
-
Catalyst Removal and Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add a ruthenium scavenger, such as a small amount of tris(hydroxymethyl)phosphine or pass the solution through a plug of silica gel treated with a scavenger.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography to separate the desired cross-metathesis product from any homodimerized byproducts and residual starting materials.[5][20]
-
Protocol 3: Purification of ω-Unsaturated Fatty Acids by Urea (B33335) Complexation
This method is used to separate unsaturated fatty acids from saturated fatty acids.
Materials:
-
Mixture of fatty acids
-
Urea
-
Water
-
n-Hexane
-
Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Urea Complex Formation:
-
Dissolve urea in methanol or ethanol with heating (e.g., 65-75 °C) to create a saturated solution. A typical ratio is 1-2 parts urea to 3.5-4.5 parts methanol by weight.[21]
-
Add the fatty acid mixture to the hot urea solution. The ratio of fatty acids to urea can be optimized, but a starting point is 1 part fatty acids to 1-2 parts urea.[21]
-
Allow the mixture to cool slowly to room temperature, and then further cool to a lower temperature (e.g., 5 °C to -15 °C) to induce crystallization.[22] Saturated fatty acids will form inclusion complexes with urea and precipitate out.
-
-
Separation:
-
Filter the cold mixture to separate the solid urea-saturated fatty acid complexes from the liquid phase, which is now enriched in unsaturated fatty acids.
-
-
Recovery of Unsaturated Fatty Acids:
-
Take the filtrate and add water and n-hexane.
-
Acidify the mixture with HCl to a pH of around 4-5 to protonate the fatty acids.
-
Separate the n-hexane layer containing the unsaturated fatty acids.
-
Wash the hexane (B92381) layer with water, dry over anhydrous Na₂SO₄, and evaporate the solvent under reduced pressure to obtain the purified ω-unsaturated fatty acids.[23]
-
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Olefin Metathesis, Grubbs Reaction [organic-chemistry.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. React App [pmc.umicore.com]
- 7. mdpi.com [mdpi.com]
- 8. Lipase-Catalyzed Synthesis of Structured Fatty Acids Enriched with Medium and Long-Chain n-3 Fatty Acids via Solvent-Free Transesterification of Skipjack Tuna Eyeball Oil and Commercial Butterfat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 16. mdpi.com [mdpi.com]
- 17. Prevention of Undesirable Isomerization during Olefin Metathesis [organic-chemistry.org]
- 18. WO2013096271A1 - Methods for suppressing isomerization of olefin metathesis products, methods of refining natural oils, and methods of producing fuel compositions - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. KR20010008387A - Method for producing highly pure unsaturated fatty acid using crystallization - Google Patents [patents.google.com]
- 22. jestec.taylors.edu.my [jestec.taylors.edu.my]
- 23. atlantis-press.com [atlantis-press.com]
byproducts of 6-Heptenoic acid oxidation and their identification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the oxidation of 6-heptenoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the expected byproducts of this compound oxidation?
A1: The oxidation of this compound, a terminal alkenoic acid, can yield a variety of byproducts depending on the specific reaction conditions (e.g., oxidizing agent, temperature, presence of catalysts). The primary sites of reaction are the carbon-carbon double bond and the allylic position.
Primary Oxidation Products: These are the initial products formed and are often unstable.
-
Hydroperoxides: Formed through free-radical mediated peroxidation. For this compound, this can occur at the allylic position (C5) or at the double bond (C6 and C7).
-
Epoxides: Formed by the addition of an oxygen atom across the double bond, resulting in 6,7-epoxyheptanoic acid.[1]
-
Diols: Vicinal diols (6,7-dihydroxyheptanoic acid) can be formed by the hydroxylation of the double bond.[2]
Secondary Oxidation Products: These are formed from the decomposition of primary oxidation products and are often more stable.
-
Aldehydes and Ketones: Cleavage of the double bond through ozonolysis or other strong oxidizing agents can yield 6-oxohexanoic acid and formaldehyde (B43269) (in the case of reductive workup). Oxidative workup would yield adipic acid and formic acid.[3]
-
Shorter-chain fatty acids: Further oxidation and cleavage can result in the formation of various shorter-chain mono- and dicarboxylic acids.
-
Alcohols: Reduction of hydroperoxides or epoxides can lead to the formation of hydroxyheptenoic acids, such as (r)-3-Hydroxy-6-heptenoic acid.[4]
Q2: Which analytical techniques are most suitable for identifying these byproducts?
A2: A combination of chromatographic and spectroscopic techniques is typically employed for the comprehensive identification and quantification of this compound oxidation byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile and semi-volatile byproducts. Derivatization of the carboxylic acid and any hydroxyl groups to more volatile esters (e.g., methyl esters) and silyl (B83357) ethers, respectively, is often necessary to improve chromatographic performance and prevent peak tailing.[5][6]
-
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or UV detection: HPLC is well-suited for separating polar, non-volatile byproducts without the need for derivatization. Reversed-phase chromatography with a C18 column is a common approach.[7][8] LC-MS/MS provides high sensitivity and specificity for the identification and quantification of a wide range of oxidation products.[4][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information about the isolated byproducts, helping to confirm their identity.
Troubleshooting Guides
GC-MS Analysis
Issue: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Troubleshooting Steps |
| Active sites in the GC inlet or column | Use a deactivated inlet liner. Trim the first few centimeters of the column. |
| Incomplete derivatization | Ensure derivatization reagents are fresh and the reaction goes to completion. Optimize reaction time and temperature. Ensure the sample is dry as water can interfere with derivatization.[5] |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Improper column installation | Ensure the column is installed correctly in both the inlet and the detector. |
Issue: Low Signal Intensity or No Peaks Detected
| Possible Cause | Troubleshooting Steps |
| Sample degradation in the injector | Lower the injector temperature. |
| Inefficient derivatization | Verify the effectiveness of the derivatization procedure. |
| Leaks in the system | Perform a leak check of the entire GC-MS system. |
| MS detector issues | Ensure the MS is properly tuned and the detector voltage is adequate. |
HPLC Analysis
Issue: Inconsistent Retention Times
| Possible Cause | Troubleshooting Steps |
| Air bubbles in the pump or detector | Degas the mobile phase. Purge the pump. |
| Leaks in the system | Check all fittings and connections for leaks. A buildup of salt crystals can indicate a leak in buffered mobile phases.[9] |
| Column temperature fluctuations | Use a column oven to maintain a stable temperature. |
| Changes in mobile phase composition | Prepare fresh mobile phase and ensure accurate composition. |
Issue: Broad or Split Peaks
| Possible Cause | Troubleshooting Steps |
| Column contamination or degradation | Flush the column with a strong solvent. If the problem persists, replace the column. |
| Sample solvent incompatible with mobile phase | Dissolve the sample in the mobile phase if possible. |
| Column overload | Inject a smaller volume or a more dilute sample. |
| Extra-column volume | Use tubing with a smaller internal diameter and minimize tubing length. |
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for the byproducts of this compound oxidation under different conditions, based on general principles of fatty acid oxidation. Actual distributions will vary based on specific experimental parameters.
| Oxidation Condition | 6,7-Epoxyheptanoic Acid (%) | 6,7-Dihydroxyheptanoic Acid (%) | 6-Oxohexanoic Acid (%) | Adipic Acid (%) | Other Byproducts (%) |
| Peracetic Acid | 75 | 10 | 5 | 5 | 5 |
| Ozonolysis (Reductive) | 0 | 0 | 85 | 0 | 15 |
| Ozonolysis (Oxidative) | 0 | 0 | 5 | 80 | 15 |
| KMnO₄ (cold, dilute) | 0 | 90 | 0 | 0 | 10 |
| KMnO₄ (hot, acidic) | 0 | 0 | 10 | 70 | 20 |
Experimental Protocols
Protocol 1: GC-MS Analysis of Volatile Byproducts
-
Sample Preparation: To 1 mg of the oxidized this compound sample, add 1 mL of 2% sulfuric acid in methanol.
-
Derivatization (Esterification): Heat the mixture at 60°C for 30 minutes to convert carboxylic acids to their methyl esters.
-
Extraction: After cooling, add 1 mL of n-hexane and 1 mL of water. Vortex thoroughly and allow the layers to separate.
-
Analysis: Carefully transfer the upper hexane (B92381) layer to a GC vial. Inject 1 µL into the GC-MS system.
-
GC-MS Parameters:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 35 to 500.
-
Protocol 2: HPLC-MS/MS Analysis of Polar Byproducts
-
Sample Preparation: Dissolve 1 mg of the oxidized this compound sample in 1 mL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Filtration: Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
-
Analysis: Inject 5-10 µL of the sample into the HPLC-MS/MS system.
-
HPLC Parameters:
-
Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.3 mL/min.
-
-
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Analysis Mode: Full scan for initial identification, followed by targeted MS/MS (product ion scan) for structural confirmation and Multiple Reaction Monitoring (MRM) for quantification of specific byproducts.
-
Visualizations
References
- 1. Aldehydes from n-6 fatty acid peroxidation. Effects on aminophospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative determination of the lipid peroxidation product 4-hydroxynonenal by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of fatty acid oxidation products using online high-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lipidomics of oxidized polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPLC-UV and GC-MS Methods for Determination of Chlorambucil and Valproic Acid in Plasma for Further Exploring a New Combined Therapy of Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 7-Octenoic acid | C8H14O2 | CID 543977 - PubChem [pubchem.ncbi.nlm.nih.gov]
stability of 6-Heptenoic acid in different solvents and pH
This technical support center provides guidance on the stability of 6-heptenoic acid in various experimental conditions. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a monounsaturated fatty acid with a terminal double bond.[1][2] Its chemical formula is C7H12O2.[2]
Key Properties of this compound:
| Property | Value |
| Molecular Weight | 128.17 g/mol [2] |
| Melting Point | -6.5 °C[1][3] |
| Boiling Point | 222-224 °C[1] |
| Density | 0.946 g/mL at 25 °C[1] |
| Appearance | Liquid |
| Storage Temperature | 2-8°C[1] |
Q2: How does the stability of this compound compare to other unsaturated fatty acids?
Monounsaturated fatty acids, like this compound, are generally more stable and less prone to oxidation than polyunsaturated fatty acids (PUFAs).[4][5] The presence of multiple double bonds in PUFAs makes them more susceptible to degradation.[4][6]
Q3: What are the primary factors that can affect the stability of this compound?
The stability of unsaturated fatty acids, including this compound, is primarily affected by:
-
Oxidation: Exposure to oxygen can lead to degradation, a process that can be accelerated by heat, light, and the presence of metal ions.[6][7]
-
Temperature: Higher temperatures generally increase the rate of degradation.[6][7][8] For long-term storage, temperatures of -20°C or lower are recommended.[9][10]
-
pH: Extreme pH conditions can potentially affect the stability of the carboxylic acid group.[11][12]
-
Solvent: The choice of solvent can influence the stability of the fatty acid.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected degradation of this compound in an experiment. | Oxidation: The sample may have been exposed to air for a prolonged period, especially at elevated temperatures or in the presence of light. | Prepare solutions fresh. Store stock solutions under an inert atmosphere (e.g., nitrogen or argon) at low temperatures. Use amber vials to protect from light. Consider adding an antioxidant like BHT or Vitamin E.[13] |
| Poor solubility of this compound. | Inappropriate solvent: Fatty acids have limited solubility in aqueous solutions. | Use nonpolar organic solvents such as hexane (B92381), chloroform, or diethyl ether.[14][15][16] For cell culture or aqueous-based assays, consider dissolving in a small amount of a water-miscible organic solvent like ethanol (B145695) or DMSO first, and then diluting into the aqueous medium.[16] |
| Variability in experimental results. | Inconsistent sample handling: Differences in storage time, temperature, or exposure to air can lead to variable degradation. | Standardize sample preparation and storage procedures.[9] Ensure all samples are handled consistently. |
| Precipitation of this compound in aqueous buffer. | pH is below the pKa: At a pH below its pKa (around 4.8), this compound will be in its less soluble protonated form. | Adjust the pH of the buffer to be above the pKa to increase the solubility of the carboxylate salt form. |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound in a Specific Solvent
This protocol outlines a general method to determine the stability of this compound in a chosen solvent over time.
Materials:
-
This compound
-
Solvent of interest (e.g., ethanol, DMSO, chloroform)
-
Inert gas (e.g., nitrogen or argon)
-
Amber glass vials with screw caps
-
Analytical balance
-
Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC)
-
Internal standard (e.g., a stable fatty acid not present in the sample)
Procedure:
-
Prepare a stock solution of this compound in the chosen solvent at a known concentration.
-
Add a known concentration of an internal standard.
-
Aliquot the solution into several amber glass vials.
-
Purge the headspace of each vial with an inert gas and seal tightly.
-
Store the vials under the desired experimental conditions (e.g., specific temperature and light exposure).
-
At predetermined time points (e.g., 0, 24, 48, 72 hours), remove a vial for analysis.
-
Analyze the sample using GC-FID or HPLC to determine the concentration of this compound relative to the internal standard.
-
Plot the concentration of this compound versus time to determine the degradation rate.
Protocol 2: General Procedure for Assessing the Stability of this compound at Different pH Values
This protocol provides a framework for evaluating the stability of this compound in aqueous solutions at various pH levels.
Materials:
-
This compound
-
Aqueous buffers of different pH values (e.g., pH 4, 7, 9)
-
pH meter
-
Amber glass vials with screw caps
-
Analytical balance
-
Analytical instrumentation (GC-FID or HPLC)
-
Extraction solvent (e.g., hexane or ethyl acetate)
Procedure:
-
Prepare a stock solution of this compound in a minimal amount of a water-miscible organic solvent (e.g., ethanol).
-
Add a small aliquot of the stock solution to each of the different pH buffers to achieve the desired final concentration.
-
Aliquot these solutions into amber glass vials.
-
Store the vials under controlled conditions (e.g., constant temperature).
-
At specified time intervals, take a sample from each pH solution.
-
Extract the this compound from the aqueous buffer using an appropriate organic solvent.
-
Analyze the organic extract by GC-FID or HPLC to quantify the remaining this compound.
-
Compare the concentration of this compound at different pH values over time to assess stability.
Visualizations
References
- 1. This compound | 1119-60-4 [chemicalbook.com]
- 2. This compound | C7H12O2 | CID 70705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. Mono & Poly Unsaturated Fats - what you need to know! [ofm.io]
- 5. centrafoods.com [centrafoods.com]
- 6. Functional roles and novel tools for improving‐oxidative stability of polyunsaturated fatty acids: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diverdi.colostate.edu [diverdi.colostate.edu]
- 8. Effect of storage temperature and time on the fatty acids and nutritional quality of the commercial mussel (Mytilus galloprovincialis) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Handling and Storage Procedures Have Variable Effects on Fatty Acid Content in Fishes with Different Lipid Quantities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. quora.com [quora.com]
- 12. Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. echemi.com [echemi.com]
purification challenges of 6-Heptenoic acid from reaction byproducts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of 6-heptenoic acid from reaction byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The impurity profile of this compound heavily depends on the synthetic route employed. Common impurities include:
-
Unreacted starting materials: Such as 6-hepten-1-ol, 6-heptenenitrile, or diethyl malonate and alkyl halides.
-
Byproducts from the reaction: These can include dialkylated esters in malonic ester synthesis, or partially oxidized intermediates.[1][2]
-
Solvents and reagents: Residual solvents used in the reaction or purification steps, and leftover reagents.
Q2: What are the primary challenges in purifying this compound?
A2: The main challenges include:
-
Similar boiling points: Some byproducts may have boiling points close to that of this compound, making separation by simple distillation difficult.
-
Acidic nature: The carboxylic acid functional group can complicate certain chromatographic techniques if not properly addressed.
-
Potential for isomerization: The terminal double bond may be susceptible to isomerization under harsh purification conditions (e.g., high temperatures or presence of acid/base catalysts).
-
Formation of azeotropes: this compound may form azeotropes with water or other solvents, complicating purification by distillation.
Q3: Which purification techniques are most effective for this compound?
A3: The choice of purification method depends on the scale of the reaction and the nature of the impurities. The most common and effective techniques are:
-
Liquid-Liquid Extraction: Ideal for separating the acidic this compound from neutral or basic impurities.[3][4][5][6]
-
Fractional Distillation under Reduced Pressure: Effective for removing impurities with significantly different boiling points.
-
Preparative High-Performance Liquid Chromatography (HPLC): Offers high resolution for separating structurally similar impurities, particularly for small-scale purifications where high purity is critical.[7][8]
Troubleshooting Guides
Liquid-Liquid Extraction
Problem: Low recovery of this compound after extraction.
| Possible Cause | Troubleshooting Steps |
| Incomplete extraction from the organic phase | - Ensure the pH of the aqueous phase is sufficiently basic (pH > 9) to deprotonate the carboxylic acid, making it water-soluble. Use a pH meter or pH paper to verify. - Perform multiple extractions with smaller volumes of the aqueous base rather than a single extraction with a large volume. - Increase the contact time between the two phases by gentle, but thorough, mixing. |
| Emulsion formation | - Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. - Allow the mixture to stand for a longer period. - If the emulsion persists, filter the mixture through a pad of celite. |
| Product loss during back-extraction | - Ensure the aqueous phase containing the carboxylate is acidified to a sufficiently low pH (pH < 4) to fully protonate the carboxylate and make it soluble in the organic phase. - Perform multiple back-extractions with the organic solvent. |
Problem: Presence of neutral impurities in the final product.
| Possible Cause | Troubleshooting Steps |
| Insufficient washing of the organic phase | - After extracting the this compound into the aqueous basic solution, wash the organic layer one more time with a fresh portion of the basic solution to remove any remaining product. |
| Contamination during phase separation | - Carefully separate the layers, avoiding carrying over any of the organic phase with the aqueous phase. It is better to leave a small amount of the aqueous phase behind than to contaminate it with the organic layer. |
Fractional Distillation under Reduced Pressure
Problem: Co-distillation of impurities with this compound.
| Possible Cause | Troubleshooting Steps |
| Inefficient fractionating column | - Use a longer fractionating column or one with a higher theoretical plate count (e.g., a Vigreux or packed column). |
| Distillation rate is too fast | - Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases in the column. A slow, steady distillation rate is crucial for good separation. |
| Fluctuations in vacuum pressure | - Ensure a stable vacuum is maintained throughout the distillation. Use a vacuum regulator if necessary. |
Problem: Product decomposition during distillation.
| Possible Cause | Troubleshooting Steps |
| Overheating | - Use a heating mantle with a stirrer to ensure even heating. - Keep the pot temperature as low as possible while maintaining a reasonable distillation rate. |
| Presence of acidic or basic impurities | - Neutralize the crude product before distillation by washing with a dilute solution of sodium bicarbonate (if acidic impurities are present) or dilute HCl (if basic impurities are present), followed by a water wash. |
Preparative HPLC
Problem: Poor separation of peaks.
| Possible Cause | Troubleshooting Steps |
| Inappropriate mobile phase | - Optimize the mobile phase composition. For reverse-phase HPLC, a gradient of acetonitrile (B52724) or methanol (B129727) in water with a small amount of acid (e.g., 0.1% formic acid or acetic acid) is typically used. |
| Column overloading | - Reduce the injection volume or the concentration of the sample. |
| Incorrect column chemistry | - Select a column with a suitable stationary phase (e.g., C18 for reverse-phase) and particle size for preparative scale. |
Problem: Low recovery of the purified product.
| Possible Cause | Troubleshooting Steps |
| Broad peaks leading to overlapping fractions | - Optimize the separation to achieve sharper peaks. - Collect smaller fractions to improve the purity of the desired fractions. |
| Product adsorption to the column | - Add a small amount of a competing agent to the mobile phase. |
Quantitative Data
| Purification Method | Typical Purity | Typical Recovery | Key Advantages | Key Disadvantages |
| Liquid-Liquid Extraction | >95% | 85-95% | Scalable, cost-effective for removing neutral/basic impurities. | Less effective for impurities with similar acidity; can be labor-intensive. |
| Fractional Distillation (Reduced Pressure) | >98% | 70-90% | Good for large scale; effective for volatile impurities. | Potential for thermal degradation; not suitable for impurities with close boiling points. |
| Preparative HPLC | >99% | 60-85% | High resolution for very similar compounds; excellent for high purity requirements.[7][8] | Expensive, not easily scalable, large solvent consumption. |
Experimental Protocols
Protocol 1: Purification of this compound by Liquid-Liquid Extraction
This protocol is suitable for removing neutral and basic impurities.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) in a separatory funnel.
-
Extraction: Add a 1 M aqueous solution of sodium hydroxide (B78521) (NaOH) or sodium bicarbonate (NaHCO₃) to the separatory funnel. Shake the funnel vigorously, venting frequently to release any pressure buildup. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer containing the sodium salt of this compound into a clean flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with the aqueous base two more times to ensure complete removal of the carboxylic acid.
-
Wash (Optional): Combine the aqueous extracts and wash with a small amount of fresh organic solvent to remove any entrained neutral impurities.
-
Acidification: Cool the combined aqueous extracts in an ice bath and acidify with a 6 M aqueous solution of hydrochloric acid (HCl) until the pH is less than 4. This compound will precipitate out or form an oily layer.
-
Back-Extraction: Extract the acidified aqueous layer with three portions of a fresh organic solvent.
-
Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 2: Purification by Fractional Distillation under Reduced Pressure
This protocol is effective for separating this compound from non-volatile impurities or those with significantly different boiling points.
-
Setup: Assemble a fractional distillation apparatus with a Vigreux or packed column. Ensure all glassware is dry and the joints are properly sealed with vacuum grease.
-
Charge the Flask: Add the crude this compound and a magnetic stir bar to the distillation flask.
-
Apply Vacuum: Gradually apply vacuum to the system.
-
Heating: Begin heating the distillation flask gently with a heating mantle.
-
Collect Fractions: Collect the fraction that distills at the expected boiling point of this compound at the recorded pressure. The boiling point of this compound is approximately 222-224 °C at atmospheric pressure and will be significantly lower under vacuum.
-
Monitor Purity: Monitor the purity of the collected fractions by gas chromatography (GC) or NMR spectroscopy.
Diagrams
Caption: Workflow for the purification of this compound using liquid-liquid extraction.
References
- 1. Malonic Synthesis | NROChemistry [nrochemistry.com]
- 2. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 7. Prep LC 101: Scaling up with Preparative HPLC [thermofisher.com]
- 8. LABTips: Preparative HPLC for Purification Workflows | Labcompare.com [labcompare.com]
Technical Support Center: 6-Heptenoic Acid Storage and Handling
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 6-Heptenoic acid to prevent unwanted polymerization.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound sample viscous or solidified?
A1: Increased viscosity or solidification of this compound is a primary indicator of polymerization. This can be triggered by improper storage conditions such as elevated temperatures, exposure to light, or the presence of contaminants that can initiate a free-radical chain reaction.
Q2: What is the underlying mechanism of this compound polymerization?
A2: this compound polymerizes via a free-radical addition mechanism. The process is initiated by free radicals which can be formed from trace impurities (like peroxides) or exposure to heat or UV light. These radicals attack the terminal double bond of the this compound monomer, creating a new radical that propagates a chain reaction, leading to the formation of oligomers and polymers.[1][2][3][4]
Q3: What are the recommended storage conditions for this compound?
A3: To minimize the risk of polymerization, this compound should be stored in a cool, dark place. The recommended storage temperature is 2-8°C. It is also advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can consume inhibitors. The container should be tightly sealed and made of an appropriate material like glass.
Q4: What are polymerization inhibitors and how do they work?
A4: Polymerization inhibitors are chemical compounds added to monomers to prevent their spontaneous polymerization. For unsaturated compounds like this compound, phenolic inhibitors such as Monomethyl Ether of Hydroquinone (MEHQ), Butylated Hydroxytoluene (BHT), and Hydroquinone (HQ) are commonly used. These inhibitors function by scavenging free radicals, effectively terminating the polymerization chain reaction.[5][6][7][8][9] The presence of oxygen is often necessary for these inhibitors to function effectively as they react with monomer radicals to form peroxy radicals, which are then neutralized by the inhibitor.[7][8][10][11]
Q5: My supplier's this compound is "stabilized." What does this mean?
A5: "Stabilized" indicates that the this compound contains a small amount of a polymerization inhibitor to ensure its stability during transport and storage. A common stabilizer used is MEHQ.
Q6: Do I need to remove the inhibitor before using this compound in my experiments?
A6: In many cases, yes. The presence of a polymerization inhibitor can interfere with reactions, particularly those involving free-radical mechanisms. It is crucial to remove the inhibitor before use if your experimental conditions are sensitive to its presence.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Increased Viscosity or Solidification | Uncontrolled polymerization of this compound. | 1. Verify storage conditions (temperature, light exposure). 2. If polymerization is suspected, do not use the material. 3. Dispose of the material according to your institution's hazardous waste guidelines. |
| Low Yield in Subsequent Reactions | The presence of a polymerization inhibitor may be interfering with the reaction. | 1. Remove the inhibitor from the this compound before use. 2. See the detailed experimental protocols below for inhibitor removal. |
| Discoloration (e.g., yellowing) | Oxidation of the compound or the inhibitor. | 1. Ensure storage under an inert atmosphere. 2. Check for the presence of impurities. |
Quantitative Data Summary
The following table summarizes common polymerization inhibitors used for unsaturated compounds and their typical concentrations.
| Inhibitor | Abbreviation | Typical Concentration Range |
| Monomethyl Ether of Hydroquinone | MEHQ | 10 - 300 ppm[11] |
| Butylated Hydroxytoluene | BHT | ~0.01% by weight[12][13] |
| Hydroquinone | HQ | 50 - 1000 ppm[7] |
Experimental Protocols
Protocol 1: Detection of Polymerization by High-Performance Size-Exclusion Chromatography (HPSEC)
Objective: To detect the presence of oligomers or polymers in a this compound sample.
Methodology:
-
Sample Preparation:
-
Dissolve a known amount of the this compound sample in a suitable solvent (e.g., tetrahydrofuran (B95107) - THF).
-
If necessary, derivatize the carboxylic acid to its methyl ester to improve chromatographic performance.
-
-
HPSEC Analysis:
-
Column: Use a set of columns suitable for separating low molecular weight polymers (e.g., polystyrene-divinylbenzene columns with a range of pore sizes).
-
Mobile Phase: Tetrahydrofuran (THF) is a common mobile phase.
-
Detector: A refractive index (RI) detector is typically used.
-
Calibration: Calibrate the column set with polystyrene standards of known molecular weights to establish a relationship between retention time and molecular weight.
-
-
Data Analysis:
-
Analyze the chromatogram of the this compound sample. The presence of peaks at earlier retention times than the monomer peak indicates the presence of higher molecular weight species (oligomers and polymers).
-
Protocol 2: Removal of Phenolic Inhibitors (MEHQ, HQ, BHT)
Objective: To remove phenolic polymerization inhibitors from this compound prior to use in synthesis.
Methodology 1: Basic Wash (for MEHQ and HQ)
-
Dissolve the this compound in a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Wash the organic solution three times with a 0.1 N aqueous sodium hydroxide (B78521) (NaOH) solution. The phenolic inhibitors will be deprotonated and extracted into the aqueous phase.[14]
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Caution: The inhibitor-free this compound is now highly susceptible to polymerization. Use it immediately or store it under an inert atmosphere at 2-8°C for a very short period.
Methodology 2: Column Chromatography
-
Prepare a short column packed with basic alumina (B75360) or activated carbon.[15][16]
-
Dissolve the this compound in a minimal amount of a non-polar organic solvent.
-
Load the solution onto the column.
-
Elute the this compound with the same solvent. The polar phenolic inhibitor will be adsorbed onto the stationary phase.
-
Collect the fractions containing the purified this compound.
-
Remove the solvent under reduced pressure.
-
Caution: The inhibitor-free this compound is now highly susceptible to polymerization. Use it immediately.
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. free radical mechanism steps for polymerisation of ethene to poly(ethene) polythene reagents reaction conditions organic synthesis [docbrown.info]
- 4. 8.10 Radical Additions to Alkenes: Chain-Growth Polymers - Organic Chemistry | OpenStax [openstax.org]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. chempoint.com [chempoint.com]
- 9. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 10. eastman.com [eastman.com]
- 11. fluoryx.com [fluoryx.com]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. Effect of a polymerization inhibitor on the chemomechanical properties and consistency of experimental resin composites - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Removing Mehq Inhibitor From Methyl Acrylate Monomer - Student - Cheresources.com Community [cheresources.com]
- 15. researchgate.net [researchgate.net]
- 16. rsc.org [rsc.org]
Technical Support Center: Optimizing Reaction Conditions for the Esterification of 6-Heptenoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the esterification of 6-heptenoic acid. It includes frequently asked questions (FAQs) and troubleshooting guides to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the esterification of this compound?
A1: The most common and direct method for the esterification of this compound is the Fischer-Speier esterification.[1] This reaction involves heating the carboxylic acid with an alcohol (such as methanol (B129727) or ethanol) in the presence of an acid catalyst.[2]
Q2: What are the typical catalysts used for this reaction?
A2: Commonly used catalysts are strong Brønsted acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH).[3][4] Heterogeneous catalysts, such as acidic ion-exchange resins (e.g., Amberlyst) and certain metal oxides, can also be employed to simplify catalyst removal.[3] For substrates sensitive to strong acids, milder methods like the Steglich esterification using DCC and DMAP can be an alternative.[4]
Q3: How can the reaction yield be maximized?
A3: The Fischer esterification is an equilibrium reaction. To drive it towards the product (the ester), you can either use a large excess of the alcohol, which is often used as the solvent, or remove the water that is formed as a byproduct.[5] Water removal can be achieved by azeotropic distillation using a Dean-Stark apparatus, particularly when using a solvent like toluene.[3][5]
Q4: What are the recommended reaction temperatures?
A4: Reaction temperatures typically range from 60°C to 120°C.[1][6] The optimal temperature depends on the boiling point of the alcohol and solvent used. Often, the reaction is carried out at the reflux temperature of the alcohol.[6]
Data Presentation
While specific kinetic and yield data for the esterification of this compound is not extensively published, the following tables provide representative data for the esterification of similar long-chain fatty acids. This data illustrates the expected trends when optimizing reaction conditions.
Table 1: Effect of Catalyst on Carboxylic Acid Conversion (Data is illustrative for long-chain fatty acids and may vary for this compound)
| Catalyst (1 wt%) | Alcohol/Acid Molar Ratio | Temperature (°C) | Time (h) | Conversion (%) |
| Sulfuric Acid | 2:1 | 120 | 3 | ~86 |
| Sulfonic Resin (non-reticulated) | 2:1 | 120 | 3 | ~83 |
| Sulfonic Resin (reticulated) | 2:1 | 120 | 3 | ~78 |
| No Catalyst | 2:1 | 120 | 3 | ~13 |
Source: Adapted from data on oleic acid esterification.[3]
Table 2: Effect of Temperature on Carboxylic Acid Conversion (Data is illustrative for long-chain fatty acids and may vary for this compound)
| Temperature (°C) | Alcohol/Acid Molar Ratio | Catalyst | Time (h) | Conversion (%) |
| 40 | 15:1 | H₂SO₄ (1% w/w) | 2 | ~45 |
| 50 | 15:1 | H₂SO₄ (1% w/w) | 2 | ~65 |
| 60 | 15:1 | H₂SO₄ (1% w/w) | 2 | ~80 |
| 70 | 15:1 | H₂SO₄ (1% w/w) | 2 | ~88 |
Source: Adapted from data on castor oil esterification.[7]
Table 3: Effect of Alcohol to Acid Molar Ratio on Ester Yield (Data is illustrative for acetic acid and may show similar trends for this compound)
| Alcohol/Acid Molar Ratio | Catalyst | Temperature | Time | Yield (%) |
| 1:1 | Acid Catalyst | Reflux | Equilibrium | ~65 |
| 10:1 | Acid Catalyst | Reflux | Equilibrium | ~97 |
| 100:1 | Acid Catalyst | Reflux | Equilibrium | ~99 |
Source: Adapted from data on the esterification of acetic acid with ethanol.[5]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Ester
-
Possible Cause 1: Reaction Equilibrium Not Shifted Towards Products.
-
Possible Cause 2: Insufficient Reaction Time or Temperature.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has reached completion. If the reaction stalls, consider increasing the temperature to the reflux point of the solvent/alcohol.
-
-
Possible Cause 3: Inactive Catalyst.
-
Solution: Ensure the acid catalyst (e.g., concentrated sulfuric acid) has not been compromised by moisture. Use a fresh bottle or a different acid catalyst like p-toluenesulfonic acid.
-
Issue 2: Presence of a High-Boiling Point, Non-polar Side Product
-
Possible Cause: Polymerization of the Alkene.
-
Solution: The double bond in this compound can be susceptible to polymerization under strong acidic conditions and heat. Lower the reaction temperature and consider using a milder catalyst. If polymerization is a persistent issue, alternative esterification methods that do not require strong acids, such as the Steglich esterification, could be explored.
-
Issue 3: Difficulty in Product Isolation and Purification
-
Possible Cause 1: Incomplete Neutralization of Acid Catalyst.
-
Solution: During the workup, ensure thorough washing with a saturated sodium bicarbonate (NaHCO₃) solution until CO₂ evolution ceases. This neutralizes the acid catalyst and any unreacted carboxylic acid.
-
-
Possible Cause 2: Emulsion Formation During Extraction.
-
Solution: If an emulsion forms during the aqueous wash, add a small amount of brine (saturated NaCl solution) to help break the emulsion and improve phase separation.
-
-
Possible Cause 3: Product is Miscible with Excess Alcohol.
-
Solution: If a large excess of a low-molecular-weight alcohol (like ethanol) was used, the ester product might be soluble in the aqueous layer during workup.[8] Ensure most of the excess alcohol is removed under reduced pressure before performing the aqueous extraction.
-
Experimental Protocols
Protocol 1: Fischer Esterification of this compound with Methanol using Sulfuric Acid
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq). Add a large excess of methanol (e.g., 10-20 eq), which will also serve as the solvent.
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (H₂SO₄) to the mixture (approx. 0.05 - 0.1 eq).
-
Reaction: Heat the mixture to reflux (approx. 65°C for methanol) and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
Workup - Alcohol Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.
-
Workup - Extraction: Dissolve the residue in an organic solvent like diethyl ether or ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with:
-
Water (2x)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (2-3x, until no more gas evolves)
-
Brine (1x)
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude methyl 6-heptenoate.
-
Purification: If necessary, purify the crude product by vacuum distillation.
Visualizations
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. cerritos.edu [cerritos.edu]
- 3. Production of Sustainable Biochemicals by Means of Esterification Reaction and Heterogeneous Acid Catalysts [mdpi.com]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. US5302748A - Esterification process - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Transesterification of Ethyl-10-undecenoate Using a Cu-Deposited V2O5 Catalyst as a Model Reaction for Efficient Conversion of Plant Oils to Monomers and Fine Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
minimizing side reactions during the functionalization of 6-Heptenoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the functionalization of 6-heptenoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound, and how does this influence its functionalization?
A1: this compound possesses two primary reactive sites: the terminal carbon-carbon double bond (C=C) and the carboxylic acid (-COOH) group. This bifunctionality requires careful reaction planning to achieve selective functionalization at one site without unintended reactions at the other. For instance, the acidic proton of the carboxylic acid can interfere with basic or organometallic reagents, and the double bond is susceptible to various addition reactions.
Q2: Why is it often necessary to protect the carboxylic acid group before functionalizing the alkene?
A2: Protecting the carboxylic acid group is a common strategy to prevent it from interfering with reactions targeting the alkene.[1] The acidic proton can be abstracted by bases, and the carbonyl group can react with nucleophiles.[1] By converting the carboxylic acid to a less reactive functional group, such as an ester, unwanted side reactions can be minimized, leading to higher yields and purer products.[1]
Q3: What is a common side reaction when working with this compound, particularly under acidic conditions?
A3: A significant side reaction, especially under acidic conditions, is intramolecular cyclization, also known as lactonization. The hydroxyl group of the carboxylic acid can act as a nucleophile and attack the double bond (or a functional group derived from it), leading to the formation of a cyclic ester, a lactone. The formation of five- or six-membered rings is often favored.[2]
Troubleshooting Guide: Minimizing Side Reactions
This guide addresses specific issues that may be encountered during the functionalization of this compound and provides potential solutions.
Issue 1: Low yield of the desired product due to multiple products.
Possible Cause: Concurrent reaction at both the alkene and carboxylic acid functionalities.
Troubleshooting Steps:
-
Protect the Carboxylic Acid: Convert the carboxylic acid to an ester (e.g., methyl or ethyl ester) via Fischer esterification before proceeding with the alkene functionalization.[1] This masks the acidic proton and reduces the nucleophilicity of the carbonyl oxygen.
-
Choose Chemoselective Reagents: Select reagents that are known to react preferentially with one functional group over the other under specific conditions.
-
Optimize Reaction Conditions: Adjusting temperature, reaction time, and solvent can influence the relative rates of competing reactions.
Issue 2: Formation of a lactone as a major byproduct.
Possible Cause: Acid-catalyzed intramolecular cyclization (lactonization). This is particularly common in reactions that are run under acidic conditions or generate acidic byproducts.
Troubleshooting Steps:
-
Protect the Carboxylic Acid: As mentioned above, converting the carboxylic acid to an ester will prevent it from participating in intramolecular reactions.
-
Use Buffered or Non-Acidic Conditions: If the desired reaction can proceed under neutral or basic conditions, this will suppress acid-catalyzed lactonization.
-
Iodolactonization: If the lactone is the desired product, specific methods like iodolactonization can be employed to achieve this transformation efficiently.[2]
Issue 3: Poor regioselectivity in addition reactions to the double bond (e.g., hydrohalogenation).
Possible Cause: Formation of both Markovnikov and anti-Markovnikov addition products. The regiochemical outcome of hydrohalogenation depends on the reaction mechanism.
Troubleshooting Steps:
-
For Markovnikov Addition: Ensure the reaction is carried out under standard electrophilic addition conditions (e.g., HBr in a polar solvent without radical initiators). The reaction proceeds through the more stable secondary carbocation.[3]
-
For Anti-Markovnikov Addition: To obtain the anti-Markovnikov product, the reaction should be performed under radical conditions. This is typically achieved by adding a radical initiator such as a peroxide (ROOR) when using HBr.[4][5]
Data Presentation
The following tables summarize typical yields for key reactions. Note that yields can vary significantly based on the specific reaction conditions and substrate. Data for this compound is limited in the literature; therefore, representative data for similar terminal alkenes or unsaturated fatty acids are included for comparison.
Table 1: Representative Yields for Esterification of Carboxylic Acids
| Carboxylic Acid | Alcohol | Catalyst | Yield (%) | Reference |
| Benzoic Acid | Methanol (B129727) | H₂SO₄ | ~90% | [6] |
| Hippuric Acid | Cyclohexanol | p-TsOH | 96% | [7] |
| N-(benzyloxycarbonyl)-(S)-proline | Methanol | BF₃ | 96% | [6] |
| Acetic Acid | Ethanol | H₂SO₄ | 65% (1:1 ratio), 97% (1:10 ratio) | [8] |
Table 2: Representative Yields for Alkene Functionalization
| Reaction | Substrate | Reagents | Product | Yield (%) | Reference |
| Epoxidation | Methyl Oleate | Performic Acid | Epoxidized Methyl Oleate | ~80% | [9] |
| Dihydroxylation | Various Olefins | OsO₄ (cat.), NMO | Vicinal Diol | High | [10] |
| Anti-Markovnikov Hydrobromination | 1-Octene | HBr, Peroxide | 1-Bromooctane | >80% | [5] |
| Iodolactonization | 5-Hexenoic Acid | I₂, NaHCO₃ | δ-Iodolactone | High | [11] |
Experimental Protocols
Protocol 1: Fischer Esterification of this compound (Methyl Ester Formation)
This protocol describes the protection of the carboxylic acid group as a methyl ester.
-
Materials: this compound, methanol (anhydrous), sulfuric acid (concentrated), sodium bicarbonate (saturated solution), brine, anhydrous magnesium sulfate, round-bottom flask, reflux condenser, separatory funnel.
-
Procedure:
-
In a round-bottom flask, dissolve this compound in an excess of anhydrous methanol (e.g., 10-20 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the moles of carboxylic acid).
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The reaction can be monitored by TLC.
-
After cooling to room temperature, remove the excess methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution to neutralize the acid.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the methyl 6-heptenoate.[1][7][12]
-
Protocol 2: Epoxidation of Methyl 6-Heptenoate
This protocol describes the epoxidation of the double bond after protecting the carboxylic acid.
-
Materials: Methyl 6-heptenoate, meta-chloroperoxybenzoic acid (m-CPBA), dichloromethane (B109758) (DCM), sodium bicarbonate (saturated solution), brine, anhydrous magnesium sulfate.
-
Procedure:
-
Dissolve methyl 6-heptenoate in dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Add m-CPBA (1.1-1.5 equivalents) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to stir and warm to room temperature. Monitor the reaction progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the epoxide.[13]
-
Protocol 3: Dihydroxylation of Methyl 6-Heptenoate (Upjohn Dihydroxylation)
This protocol describes the formation of a vicinal diol from the alkene.
-
Materials: Methyl 6-heptenoate, N-methylmorpholine N-oxide (NMO), osmium tetroxide (OsO₄, catalytic amount, e.g., in a 2.5 wt% solution in t-butanol), acetone (B3395972), water, sodium sulfite (B76179).
-
Procedure:
-
In a round-bottom flask, dissolve methyl 6-heptenoate in a mixture of acetone and water.
-
Add N-methylmorpholine N-oxide (NMO) (1.5 equivalents).
-
Add a catalytic amount of osmium tetroxide solution.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Quench the reaction by adding solid sodium sulfite and stir for 30 minutes.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the diol.[10][14]
-
Visualizations
Caption: General experimental workflow for the selective functionalization of this compound.
Caption: Key reaction pathways in the functionalization of this compound.
Caption: Regioselectivity control in the hydrobromination of a this compound derivative.
References
- 1. Fischer Esterification [organic-chemistry.org]
- 2. Iodolactonization - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]
- 5. researchgate.net [researchgate.net]
- 6. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Dihydroxylation - Wikipedia [en.wikipedia.org]
- 11. Tertiary Aminourea-Catalyzed Enantioselective Iodolactonization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 13. Identification of Double Bond Position Isomers in Unsaturated Lipids by m-CPBA Epoxidation and Mass Spectrometry Fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 6-Heptenoic Acid
Welcome to the technical support center for troubleshooting HPLC analysis. This guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during the chromatographic analysis of 6-Heptenoic acid, with a specific focus on peak tailing.
Troubleshooting Guide: Peak Tailing
Peak tailing is a common chromatographic problem characterized by an asymmetrical peak with a trailing edge that is longer than the leading edge.[1][2] This can compromise the accuracy of peak integration, reduce resolution, and lead to poor reproducibility.[3] An ideal chromatographic peak should be symmetrical, often referred to as a Gaussian peak.[1]
Q1: What are the primary causes of peak tailing for an acidic compound like this compound in reverse-phase HPLC?
The primary cause of peak tailing is often the presence of more than one mechanism for analyte retention.[4] For acidic compounds such as this compound, peak tailing can be attributed to several factors:
-
Secondary Interactions with Residual Silanols: The most common cause is the interaction of the analyte with ionized residual silanol (B1196071) groups on the silica-based stationary phase.[4][5][6] These silanol groups are acidic and can interact with polar functional groups on the analyte, leading to tailing.[2][4]
-
Mobile Phase pH: If the mobile phase pH is close to or above the pKa of this compound, the acid will be ionized.[3] This negatively charged species can interact with any positive charges on the stationary phase or be repelled by ionized silanols, leading to peak distortion.
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak tailing.[3][7] If all peaks in the chromatogram are tailing, this is a likely cause.[7]
-
Column Degradation: The performance of an HPLC column can degrade over time due to contamination or loss of stationary phase, leading to poor peak shape.[3] This can manifest as increased backpressure and peak broadening.[3]
-
Extra-Column Effects: Issues outside of the column, such as excessive tubing length, large detector cell volume, or poorly made connections, can contribute to band broadening and peak tailing.[1][3]
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent that is stronger (has a higher elution strength) than the mobile phase, it can cause band broadening and peak distortion.[3][8][9][10]
Q2: How can I systematically troubleshoot peak tailing for this compound?
A logical, step-by-step approach is crucial for effective troubleshooting. The following workflow can help identify and resolve the cause of peak tailing.
Caption: A flowchart for troubleshooting peak tailing in HPLC.
Q3: What specific experimental protocols can I follow to address peak tailing?
Here are detailed methodologies to address the common causes of peak tailing for this compound.
Protocol 1: Mobile Phase pH Adjustment
Objective: To ensure this compound is in its non-ionized form to minimize secondary interactions.
-
Determine the pKa of this compound: The pKa of this compound is approximately 4.8.
-
Prepare the Mobile Phase: Prepare an aqueous mobile phase with a pH at least 2 units below the pKa. A pH of 2.5-3.0 is a good starting point.[3][5]
-
Use a Buffer: Use a suitable buffer to maintain a stable pH.[1] Phosphate or acetate (B1210297) buffers are common choices. Ensure the buffer concentration is between 10-50 mM.[3]
-
Equilibrate the Column: Flush the column with at least 10-20 column volumes of the new mobile phase before injecting the sample.
-
Analysis: Inject the sample and observe the peak shape.
Protocol 2: Column Selection and Care
Objective: To use an appropriate column and ensure it is in good condition.
-
Column Choice: For acidic compounds, consider using a highly deactivated, end-capped column to minimize the number of free silanol groups.[1][4] Polar-embedded columns can also be a good choice for analyzing organic acids.[11]
-
Column Flushing: If you suspect column contamination, flush the column with a strong solvent. For a reverse-phase column, this could be a sequence of water, methanol, acetonitrile (B52724), and isopropanol. Always check the column manufacturer's instructions for recommended cleaning procedures.
-
Guard Column: Use a guard column to protect the analytical column from contaminants in the sample matrix.[3]
Protocol 3: Sample and Solvent Considerations
Objective: To minimize peak distortion caused by the sample itself or its solvent.
-
Sample Concentration: If column overload is suspected, dilute the sample by a factor of 10 and re-inject.[4] If the peak shape improves, optimize the sample concentration or injection volume.
-
Sample Solvent: Ideally, the sample should be dissolved in the mobile phase.[12] If this is not possible, use a solvent that is weaker than the mobile phase (e.g., a higher percentage of water in a reverse-phase method).[3][10]
Data Presentation
The following table summarizes the key parameters that can be adjusted to troubleshoot peak tailing and their expected impact on the analysis of this compound.
| Parameter | Recommended Adjustment | Expected Outcome on Peak Shape | Potential Side Effects |
| Mobile Phase pH | Decrease to pH 2.5 - 3.0 | Improved symmetry | Decreased retention time |
| Buffer Concentration | Increase to 20-50 mM | Sharper, more symmetrical peaks | Potential for salt precipitation if the organic modifier concentration is high |
| Column Type | Use a highly deactivated, end-capped, or polar-embedded column | Reduced tailing due to fewer silanol interactions | May require method re-optimization |
| Sample Concentration | Dilute the sample | Improved symmetry if the column was overloaded | Reduced signal intensity |
| Injection Volume | Decrease the injection volume | Improved symmetry if the column was overloaded | Reduced signal intensity |
| Sample Solvent | Dissolve in mobile phase or a weaker solvent | Sharper, more symmetrical peaks | Analyte may have poor solubility in a weaker solvent |
Frequently Asked Questions (FAQs)
Q: Can the choice of organic modifier in the mobile phase affect peak tailing?
A: Yes, the choice of organic modifier (e.g., acetonitrile vs. methanol) can influence peak shape.[1] While both are common in reverse-phase HPLC, their interactions with the stationary phase and analyte can differ. It is worth experimenting with different organic modifiers if other troubleshooting steps do not resolve the issue.
Q: How do I know if my column is permanently damaged?
A: If you have followed the recommended flushing procedures and still observe poor peak shape, increased backpressure, and a significant loss of theoretical plates, the column may be permanently damaged and require replacement.[3] A good practice is to benchmark the performance of a new column and compare it to subsequent analyses.
Q: What is an acceptable tailing factor?
A: An ideal peak has a tailing factor (Tf) or asymmetry factor (As) of 1.0. A value greater than 1.2 indicates significant tailing, although for many assays, a value up to 1.5 may be acceptable.[3][4] Values above 2.0 are generally considered unacceptable for methods requiring high precision.[3]
Q: Could a blockage in the system be causing my peak tailing?
A: Yes, a partial blockage in the inlet frit of the column or in the system tubing can lead to peak distortion, including tailing.[4][7] If you suspect a blockage, you can try reversing the column (if the manufacturer allows) and flushing it to waste.[4] Regularly filtering your samples and mobile phases can help prevent blockages.
Q: Does temperature affect peak shape?
A: Yes, column temperature can influence peak shape. Increasing the column temperature can sometimes improve peak symmetry and reduce tailing by decreasing the viscosity of the mobile phase and improving mass transfer. However, excessively high temperatures can degrade the column. It is important to operate within the temperature limits specified by the column manufacturer.
References
- 1. chromtech.com [chromtech.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. uhplcs.com [uhplcs.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. hplc.eu [hplc.eu]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mac-mod.com [mac-mod.com]
- 11. Column choice for phenol and organic acids - Chromatography Forum [chromforum.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Improving Chromatographic Resolution of 6-Heptenoic Acid Isomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the chromatographic resolution of 6-heptenoic acid isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating isomers of this compound?
Separating isomers of this compound presents a significant analytical challenge due to their subtle structural differences. The main difficulties arise from:
-
Positional Isomers: Heptenoic acid can have the double bond at various positions along its carbon chain (e.g., 2-heptenoic, 3-heptenoic, 4-heptenoic, 5-heptenoic, and this compound). These isomers often have very similar polarities and volatilities, leading to co-elution. The separation of positional isomers becomes progressively more difficult as the double bond moves towards the center of the molecule.
-
Geometric (cis/trans) Isomers: For each positional isomer (except this compound), cis and trans configurations are possible. These geometric isomers have nearly identical molecular weights and often similar polarities, making their separation challenging.[1][2]
-
Chiral Isomers: While this compound itself is achiral, some of its positional isomers, such as 3-heptenoic acid, can be chiral. Enantiomers have identical physical and chemical properties in an achiral environment, necessitating the use of specialized chiral stationary phases for their resolution.[3][4]
Q2: Which chromatographic technique is better for separating this compound isomers: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)?
Both GC and HPLC can be employed, with the choice depending on the specific isomers of interest and the available instrumentation.
-
Gas Chromatography (GC): GC is a powerful technique for separating volatile compounds and is particularly well-suited for resolving positional and geometric isomers of fatty acids.[1] To improve volatility and peak shape, this compound and its isomers are typically derivatized to their corresponding methyl esters (FAMEs) or other suitable esters prior to GC analysis. Highly polar capillary columns are often used to enhance the separation of these isomers.[1][2]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that can separate this compound isomers in their native form or after derivatization. Reversed-phase HPLC is a common approach, where separation is based on hydrophobicity. For more challenging separations, such as those involving geometric or chiral isomers, specialized columns like silver-ion or chiral stationary phases are necessary.[3][4]
Q3: Is derivatization necessary for the analysis of this compound isomers?
-
For GC analysis, yes, derivatization is highly recommended. The most common derivatization method is the conversion of the carboxylic acid group to a fatty acid methyl ester (FAME). This process increases the volatility and reduces the polarity of the analyte, leading to improved peak shape and better resolution on most GC columns.
-
For HPLC analysis, derivatization is optional but can be beneficial. While this compound can be analyzed directly, derivatization can improve detection sensitivity, especially for UV detectors, by introducing a chromophore.
Troubleshooting Guides
Issue 1: Co-elution of Positional and/or Geometric Isomers
This is a frequent challenge that can compromise the accurate identification and quantification of this compound isomers.
Initial Diagnostic Steps:
-
Confirm Peak Purity: If using a Diode Array Detector (DAD) or Mass Spectrometry (MS), verify peak purity. A DAD can assess this by comparing UV spectra across the peak; non-identical spectra suggest an impure peak. Similarly, an MS detector can reveal different mass spectra across the peak, confirming the presence of multiple components.
-
Evaluate Sample Preparation:
-
Sample Overload: Injecting an excessive amount of the sample can lead to peak distortion and co-elution. Dilute your sample and inject a smaller volume to prevent column overloading.
-
Incomplete Derivatization (for GC): If derivatizing to FAMEs, ensure the reaction has gone to completion. The presence of underivatized acid can cause peak tailing and potential co-elution with other peaks.
-
Troubleshooting Workflow for Co-eluting Peaks
Caption: A flowchart for systematically troubleshooting co-eluting peaks in the chromatography of this compound isomers.
Solutions for Improving Resolution:
| Parameter | HPLC Solution | GC Solution |
| Stationary Phase | Use a high-resolution C18 column or consider a specialized column (e.g., silver-ion for cis/trans isomers). | Employ a highly polar capillary column (e.g., cyanopropyl-based phases) with a long length (e.g., > 60 m).[2] |
| Mobile Phase / Carrier Gas | Optimize the organic solvent-to-water ratio. Switching from acetonitrile (B52724) to methanol (B129727) (or vice versa) can alter selectivity. | Use hydrogen as the carrier gas for better efficiency at higher flow rates. Optimize the flow rate or pressure. |
| Gradient / Temperature Program | Implement a shallow gradient. A slow, shallow gradient often significantly improves the resolution of complex isomer mixtures. | Decrease the oven temperature ramp rate (e.g., 1-2 °C/min) during the elution of the isomers. A lower initial temperature can also improve separation. |
| Temperature | Lowering the column temperature generally increases retention and may improve resolution for some isomer pairs. | The optimal temperature is crucial; for some fatty acid isomers, a specific isothermal temperature provides the best separation.[2] |
| Flow Rate | Reducing the flow rate can increase column efficiency and improve separation, though it will lengthen the run time. | Slower flow rates can improve resolution but will increase analysis time. |
Issue 2: Poor Peak Shape (Tailing or Fronting)
Poor peak shape can affect resolution and the accuracy of quantification.
Causes and Solutions for Peak Tailing:
| Cause | Solution |
| Secondary Interactions (HPLC) | The free carboxyl group of underivatized heptenoic acid can interact with residual silanols on the silica (B1680970) backbone of the column. Add a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase to suppress this interaction. |
| Active Sites (GC) | Active sites in the injector liner, column, or detector can cause tailing. Use a deactivated injector liner and a high-quality, end-capped GC column. |
| Column Contamination | Buildup of sample matrix components can degrade column performance. Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. |
| Sample Overload | Injecting too much sample can saturate the column. Reduce the injection volume or dilute the sample. |
| Extra-Column Volume (HPLC) | Excessive tubing length or diameter between the injector, column, and detector can cause band broadening. Use shorter, narrower internal diameter tubing. |
Troubleshooting Workflow for Peak Tailing
Caption: A decision tree for troubleshooting peak tailing in the chromatography of this compound isomers.
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound Isomers as FAMEs
This protocol provides a starting point for the separation of positional and geometric isomers of this compound.
1. Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Dissolve a known amount of the fatty acid sample in a solution of methanol with 1-2% sulfuric acid.
-
Heat the mixture at 60-70°C for 1-2 hours.
-
After cooling, add water and extract the FAMEs with hexane (B92381).
-
Wash the hexane layer with a small amount of water to remove any remaining acid.
-
Dry the hexane layer over anhydrous sodium sulfate (B86663) and concentrate under a stream of nitrogen.
-
Reconstitute the FAMEs in a suitable solvent (e.g., hexane) for GC-MS analysis.
2. GC-MS Conditions:
| Parameter | Recommended Setting |
| GC System | Standard GC with a Mass Spectrometry (MS) detector |
| Column | Highly polar capillary column (e.g., SP-2560, CP-Sil 88), 100 m x 0.25 mm ID, 0.20 µm film thickness |
| Carrier Gas | Helium or Hydrogen at a constant flow rate of 1-1.5 mL/min |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL (split or splitless, depending on concentration) |
| Oven Temperature Program | Initial temperature of 140°C, hold for 5 min, then ramp at 2°C/min to 240°C, and hold for 20 min. |
| MS Detector | Electron Ionization (EI) at 70 eV, scanning from m/z 50-400 |
Protocol 2: RP-HPLC-UV Analysis of Underivatized this compound Isomers
This protocol is a starting point for the reversed-phase separation of this compound isomers.
1. Sample Preparation:
-
Dissolve the this compound isomer mixture in the mobile phase to a suitable concentration (e.g., 0.1-1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
| Parameter | Recommended Setting |
| HPLC System | Standard HPLC with a UV or DAD detector |
| Column | High-resolution C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |
| Gradient | Start with 30% B, increase to 80% B over 25 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Data Presentation
The following tables provide hypothetical, yet realistic, retention time data based on the general elution order of fatty acid isomers to illustrate the expected outcomes of the above protocols. Actual retention times will vary depending on the specific system and conditions.
Table 1: Expected Elution Order of C7 Fatty Acid Methyl Ester Isomers in GC
| Compound | Expected Retention Time (min) |
| trans-2-Heptenoic acid methyl ester | 8.5 |
| cis-2-Heptenoic acid methyl ester | 8.7 |
| trans-3-Heptenoic acid methyl ester | 9.1 |
| cis-3-Heptenoic acid methyl ester | 9.3 |
| trans-4-Heptenoic acid methyl ester | 9.8 |
| cis-4-Heptenoic acid methyl ester | 10.0 |
| trans-5-Heptenoic acid methyl ester | 10.5 |
| cis-5-Heptenoic acid methyl ester | 10.7 |
| This compound methyl ester | 11.2 |
Table 2: Expected Elution Order of Underivatized C7 Fatty Acid Isomers in RP-HPLC
| Compound | Expected Retention Time (min) |
| This compound | 12.5 |
| cis-5-Heptenoic acid | 13.0 |
| trans-5-Heptenoic acid | 13.2 |
| cis-4-Heptenoic acid | 13.8 |
| trans-4-Heptenoic acid | 14.0 |
| cis-3-Heptenoic acid | 14.6 |
| trans-3-Heptenoic acid | 14.8 |
| cis-2-Heptenoic acid | 15.5 |
| trans-2-Heptenoic acid | 15.7 |
References
- 1. Fatty acid isomerism: analysis and selected biological functions - Food & Function (RSC Publishing) DOI:10.1039/D3FO03716A [pubs.rsc.org]
- 2. [PDF] Separation of cis/trans fatty acid isomers on gas chromatography compared to the Ag-TLC method | Semantic Scholar [semanticscholar.org]
- 3. Separation of regioisomers and enantiomers of underivatized saturated and unsaturated fatty acid monoacylglycerols using enantioselective HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantiomeric separation and analysis of unsaturated hydroperoxy fatty acids by chiral column chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Reactivity of 6-Heptenoic Acid and 6-Heptynoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 6-heptenoic acid and 6-heptynoic acid, focusing on common synthetic transformations. The information presented is supported by established chemical principles and extrapolated experimental data from closely related compounds to facilitate understanding and application in research and development.
Introduction
This compound and 6-heptynoic acid are seven-carbon carboxylic acids distinguished by the presence of a terminal carbon-carbon double bond (alkene) and triple bond (alkyne), respectively. This difference in the nature of the unsaturation profoundly influences their chemical reactivity, particularly in addition reactions. Understanding these differences is crucial for their application as building blocks in organic synthesis, including the development of novel therapeutic agents. This guide explores their comparative reactivity in three key reaction types: catalytic hydrogenation, halogenation, and oxidation.
Data Presentation
The following tables summarize the expected outcomes and relative reactivities for key reactions involving this compound and 6-heptynoic acid. The data is based on general principles of alkene and alkyne reactivity and specific data from analogous terminal alkenes and alkynes.
Table 1: Catalytic Hydrogenation
| Feature | This compound | 6-Heptynoic Acid |
| Product | Heptanoic Acid | Heptanoic Acid (complete) or this compound (partial) |
| Relative Rate | Slower | Faster (first equivalent of H₂) |
| Catalyst | Pd/C, PtO₂, Ni | Pd/C, PtO₂, Ni (for complete hydrogenation); Lindlar's catalyst (for partial hydrogenation to the alkene) |
| Conditions | H₂ gas, room temperature and pressure | H₂ gas, room temperature and pressure |
Table 2: Halogenation (with Br₂)
| Feature | This compound | 6-Heptynoic Acid |
| Product | 6,7-Dibromoheptanoic Acid | 6,6,7,7-Tetrabromoheptanoic Acid (with excess Br₂) or (E)-6,7-Dibromoheptenoic acid (with one equivalent) |
| Relative Rate | Faster | Slower |
| Intermediate | Cyclic bromonium ion | Cyclic bromonium ion |
| Conditions | Br₂ in an inert solvent (e.g., CH₂Cl₂) | Br₂ in an inert solvent (e.g., CH₂Cl₂) |
Table 3: Oxidation with Potassium Permanganate (B83412) (KMnO₄)
| Feature | This compound | 6-Heptynoic Acid |
| Product | Adipic acid and Carbon dioxide | Pimelic acid |
| Conditions | Hot, acidic KMnO₄ | Hot, acidic KMnO₄ |
| Observation | Cleavage of the double bond | Cleavage of the triple bond |
Experimental Protocols
Detailed methodologies for the key comparative experiments are provided below. These protocols are based on standard laboratory procedures for reactions of terminal alkenes and alkynes.
Catalytic Hydrogenation
Objective: To compare the rate of hydrogenation of this compound and 6-heptynoic acid to heptanoic acid.
Materials:
-
This compound
-
6-Heptynoic acid
-
10% Palladium on carbon (Pd/C)
-
Ethanol (or other suitable solvent)
-
Hydrogen gas (H₂)
-
Balloon
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve a known amount of this compound (e.g., 1 mmol) in a suitable solvent (e.g., 10 mL of ethanol) in a round-bottom flask.
-
Add a catalytic amount of 10% Pd/C (e.g., 10 mol%).
-
Seal the flask with a septum and purge with hydrogen gas by evacuating and refilling with H₂ from a balloon three times.
-
Leave the reaction stirring under a positive pressure of hydrogen (maintained by the balloon).
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing by a suitable method (e.g., GC-MS or ¹H NMR) to determine the rate of disappearance of the starting material.
-
Repeat the procedure with 6-heptynoic acid under identical conditions. For partial hydrogenation to the alkene, use Lindlar's catalyst instead of Pd/C.
Halogenation with Bromine
Objective: To compare the rate of bromine addition to this compound and 6-heptynoic acid.
Materials:
-
This compound
-
6-Heptynoic acid
-
Bromine (Br₂)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
Procedure:
-
Dissolve a known amount of this compound (e.g., 1 mmol) in dichloromethane (10 mL) in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (1 equivalent) in dichloromethane dropwise from a dropping funnel.
-
Monitor the disappearance of the red-brown color of bromine. The rate of decolorization provides a qualitative measure of the reaction rate. For quantitative data, the reaction can be monitored using UV-Vis spectroscopy by following the disappearance of the bromine absorbance.
-
Repeat the procedure with 6-heptynoic acid under identical conditions.
Oxidation with Potassium Permanganate
Objective: To compare the oxidation products of this compound and 6-heptynoic acid with potassium permanganate.
Materials:
-
This compound
-
6-Heptynoic acid
-
Potassium permanganate (KMnO₄)
-
Sulfuric acid (H₂SO₄)
-
Water
-
Round-bottom flask with reflux condenser
-
Heating mantle
Procedure:
-
Prepare a solution of this compound (e.g., 1 mmol) in a mixture of water and a co-solvent if necessary.
-
Add a solution of potassium permanganate and sulfuric acid.
-
Heat the mixture to reflux and monitor the reaction until the purple color of the permanganate disappears.
-
After cooling, work up the reaction mixture to isolate and identify the acidic products (e.g., by extraction and subsequent analysis like melting point or spectroscopy).
-
Repeat the procedure with 6-heptynoic acid under identical conditions.
Visualizations
Catalytic Hydrogenation Workflow
Caption: General workflow for the catalytic hydrogenation of the two acids.
Electrophilic Addition of Bromine: A Comparative Mechanism
Caption: Comparative mechanism of electrophilic bromine addition.
Conclusion
The reactivity of this compound and 6-heptynoic acid is dictated by the nature of their unsaturated bonds. Generally, the alkyne in 6-heptynoic acid is more susceptible to catalytic hydrogenation, allowing for controlled reduction to either the corresponding alkene or the fully saturated alkane. Conversely, the alkene in this compound is typically more reactive towards electrophilic addition, such as halogenation. Oxidation with strong oxidizing agents like potassium permanganate leads to cleavage of the carbon-carbon multiple bond in both molecules, yielding different carboxylic acid products. These distinct reactivity profiles offer a versatile toolkit for synthetic chemists, enabling the selective functionalization of these molecules for various applications in drug discovery and materials science.
The Biological Effects of 6-Heptenoic Acid on Cell Cultures: A Comparative Guide
A comprehensive analysis of the potential cellular impacts of 6-heptenoic acid, contextualized with the well-documented effects of comparable short-chain and unsaturated fatty acids.
Introduction
This compound is a medium-chain unsaturated fatty acid that has garnered interest within the research community. However, a comprehensive body of literature detailing its specific biological effects on various cell cultures remains limited. To provide a useful guide for researchers, scientists, and drug development professionals, this document synthesizes the known effects of structurally and functionally related fatty acids. By examining the activities of well-researched short-chain fatty acids (SCFAs) and other unsaturated fatty acids, we can infer the potential mechanisms of action of this compound and provide a framework for future in vitro studies. This guide presents a comparative analysis, detailed experimental protocols, and visual representations of associated signaling pathways and workflows.
Comparative Analysis of Biological Effects
While direct data on this compound is scarce, its chemical nature as a seven-carbon unsaturated fatty acid suggests it may share properties with both SCFAs and other unsaturated fatty acids.
Potential for Cytotoxicity and Anti-proliferative Effects:
Unsaturated fatty acids have demonstrated selective cytotoxicity against malignant cell lines.[1] For instance, polyunsaturated fatty acids (PUFAs) like docosahexaenoic acid (DHA) have been shown to be cytotoxic to human tumoral B and T-cell lines at concentrations of 20 microM and higher.[2] Similarly, γ-linolenic acid (GLA) and α-linolenic acid (ALA) have exhibited cytotoxicity against various malignant cell lines.[1] In melanoma cell lines, both saturated and unsaturated fatty acids have been shown to induce cell death through apoptosis and necrosis, with varying efficacy depending on the specific fatty acid and cell line.[3] Medium-chain fatty acids such as capric, caprylic, and caproic acids have been found to reduce the viability of human colorectal, skin, and breast cancer cells by up to 90%.[4]
Inhibition of Histone Deacetylases (HDACs):
Short-chain fatty acids are well-documented inhibitors of histone deacetylases (HDACs).[5][6][7] Butyrate (B1204436), a four-carbon SCFA, is a potent HDAC inhibitor that can induce cell cycle arrest, differentiation, and apoptosis in tumor cells.[5][8] Propionate, another SCFA, is less potent than butyrate in HDAC inhibition.[6] This inhibition of HDACs leads to the hyperacetylation of histones, which in turn regulates the transcription of key genes involved in cell cycle control, such as p21/Cip1.[9] Given its structural similarity to these SCFAs, this compound may also possess HDAC inhibitory activity, potentially leading to anti-cancer effects.
Effects on Cell Proliferation:
The impact of SCFAs on cell proliferation can be context-dependent. In colon cancer cells, butyrate has been shown to inhibit proliferation.[10] However, in normal colonic epithelial cells, SCFAs, particularly butyrate and propionate, can stimulate cell proliferation, suggesting a role in maintaining gut homeostasis.[11] Some derivatives of SCFAs have been found to stimulate the proliferation of hematopoietic cells.[12] The effect of this compound on cell proliferation would likely depend on the cell type and its metabolic state.
Quantitative Data on Comparator Fatty Acids
The following table summarizes the reported effects of various fatty acids on different cell lines to provide a baseline for comparison.
| Fatty Acid | Cell Line(s) | Concentration | Effect | Reference(s) |
| Butyrate | HT-29 (colon cancer) | 0.09 mM (IC50) | HDAC Inhibition | [6] |
| HT-29 (colon cancer) | 1-5 mM | Inhibition of proliferation, induction of apoptosis | [10] | |
| Human Cecal Mucosa | 10 mM | 89% increase in proliferation | [11] | |
| Propionate | HT-29 (colon cancer) | >1 mM (for HDAC inhibition) | Less potent HDAC inhibitor than butyrate | [6] |
| Human Cecal Mucosa | 25 mM | 70% increase in proliferation | [11] | |
| BaF3 (pro-B) | 2-10 mM | Decreased cell proliferation | [13] | |
| Capric Acid (C10:0) | Human colorectal, skin, and breast cancer cells | Not specified | 70-90% reduction in cell viability | [4] |
| Caprylic Acid (C8:0) | Human colorectal, skin, and breast cancer cells | Not specified | 70-90% reduction in cell viability | [4] |
| Caproic Acid (C6:0) | Human colorectal, skin, and breast cancer cells | Not specified | 70-90% reduction in cell viability | [4] |
| Docosahexaenoic Acid (DHA) | Human tumoral B and T-cell lines | ≥ 20 µM | Cytotoxicity | [2] |
| Gamma-Linolenic Acid (GLA) | Various malignant cell lines | 10-70 µM | Cytotoxicity | [1] |
| Alpha-Linolenic Acid (ALA) | Various malignant cell lines | 10-70 µM | Cytotoxicity | [1] |
| Palmitic Acid | B16F10 (murine melanoma) | 200 µM | Apoptosis and necrosis | [3] |
| Linoleic Acid | S91 (murine melanoma), SK-Mel 23 (human melanoma) | 100-200 µM | Loss of membrane integrity and DNA fragmentation | [3] |
Experimental Protocols
To investigate the biological effects of this compound on a specific cell culture, the following experimental workflow is recommended.
1. Preparation of this compound Stock Solution:
Due to the poor solubility of fatty acids in aqueous solutions, proper preparation is crucial.[14][15]
-
Method 1: Complexing with Bovine Serum Albumin (BSA):
-
Dissolve this compound in a minimal amount of ethanol (B145695).
-
Prepare a solution of fatty acid-free BSA in serum-free cell culture medium.
-
Slowly add the this compound/ethanol solution to the BSA solution while stirring.
-
Incubate the mixture at 37°C for at least 30 minutes to allow for complex formation.
-
Sterile-filter the final solution before adding it to cell cultures. A BSA control should be used in all experiments.[15]
-
-
Method 2: Ethanol-Based Stock Solution:
-
Dissolve this compound in 100% ethanol to create a high-concentration stock solution.
-
For cell treatment, dilute the stock solution directly into the culture medium to the desired final concentration. The final ethanol concentration in the medium should not exceed a level that affects cell viability (typically <0.1%).[15] An ethanol vehicle control is essential.
-
2. Cell Culture and Treatment:
-
Culture the desired cell line in its recommended growth medium and conditions until it reaches the desired confluency (typically 70-80% for proliferation and viability assays).
-
Replace the growth medium with fresh medium containing various concentrations of this compound (and the appropriate vehicle control). A typical concentration range to start with for unsaturated fatty acids is 10-200 µM.[1][2][3]
-
Incubate the cells for different time points (e.g., 24, 48, 72 hours).
3. Assessment of Biological Effects:
-
Cell Viability/Cytotoxicity Assay (MTT or WST-1 Assay):
-
After the treatment period, add the MTT or WST-1 reagent to each well.
-
Incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
-
Cell Proliferation Assay (BrdU Incorporation or Cell Counting):
-
For BrdU assays, add BrdU to the culture medium for the last few hours of the treatment period.
-
Fix the cells and perform an immunoassay to detect incorporated BrdU according to the manufacturer's protocol.
-
Alternatively, detach the cells and count them using a hemocytometer or an automated cell counter.
-
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining):
-
Harvest the cells after treatment.
-
Wash the cells with binding buffer.
-
Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
-
Cell Cycle Analysis (Propidium Iodide Staining):
-
Harvest and fix the cells in cold 70% ethanol.
-
Treat the cells with RNase A and stain with Propidium Iodide.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
-
Western Blot Analysis for Signaling Pathway Proteins:
-
Lyse the treated cells to extract total protein.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against proteins of interest (e.g., cleaved caspase-3, PARP, p21, acetylated histones) and a loading control (e.g., β-actin or GAPDH).
-
Incubate with a secondary antibody and visualize the protein bands using a chemiluminescence detection system.
-
Mandatory Visualizations
Caption: Experimental workflow for studying this compound.
References
- 1. Cytotoxicity of unsaturated fatty acids in fresh human tumor explants: concentration thresholds and implications for clinical efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Increased cytotoxicity of polyunsaturated fatty acids on human tumoral B and T-cell lines compared with normal lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxicity of fatty acids on murine and human melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticarcinogenic properties of medium chain fatty acids on human colorectal, skin and breast cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Short-chain fatty acid inhibitors of histone deacetylases: promising anticancer therapeutics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of histone-deacetylase activity by short-chain fatty acids and some polyphenol metabolites formed in the colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Histone Deacetylase Inhibition and Dietary Short-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eurekaselect.com [eurekaselect.com]
- 9. Molecular analysis of the effect of short-chain fatty acids on intestinal cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effects of short-chain fatty acids on colon epithelial proliferation and survival depend on the cellular phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of short-chain fatty acids on the human colonic mucosa in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Short-chain fatty acid derivatives stimulate cell proliferation and induce STAT-5 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
6-Heptenoic Acid vs. Oleic Acid: A Comparative Guide for Lipid Bilayer Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 6-heptenoic acid and oleic acid for their application in lipid bilayer studies. While oleic acid is a well-characterized, long-chain monounsaturated fatty acid extensively used in membrane research and drug delivery, this compound, a shorter-chain monounsaturated fatty acid, presents distinct properties that can be advantageous for specific applications. This comparison is based on established principles of lipid bilayer biophysics and available experimental data.
I. Physicochemical Properties
A fundamental understanding of the structural differences between this compound and oleic acid is crucial for predicting their behavior within a lipid bilayer.
| Property | This compound | Oleic Acid |
| Chemical Formula | C7H12O2 | C18H34O2 |
| Molecular Weight | 128.17 g/mol [1][2] | 282.47 g/mol |
| Chain Length | 7 carbons | 18 carbons |
| Unsaturation | Monounsaturated (C=C at ω-1) | Monounsaturated (C=C at ω-9) |
| Melting Point | -6.5 °C[1] | 13-14 °C |
| Boiling Point | 222-224 °C[1] | 360 °C |
| Solubility in Water | Slightly soluble | Insoluble |
II. Impact on Lipid Bilayer Properties
The incorporation of fatty acids into a lipid bilayer can significantly alter its physical and chemical characteristics. The differing chain lengths and positions of the double bond in this compound and oleic acid lead to distinct effects on membrane properties.
A. Membrane Fluidity
Membrane fluidity, a measure of the viscosity of the lipid bilayer, is critical for various cellular processes, including membrane protein function and signal transduction.
-
Oleic Acid: The cis-double bond in oleic acid creates a kink in its long hydrocarbon tail. This kink disrupts the tight packing of adjacent phospholipid chains, thereby increasing membrane fluidity.[3] This fluidizing effect is well-documented and is a primary reason for its use in creating more dynamic and flexible liposomal formulations.
-
This compound: As a shorter-chain fatty acid, this compound is expected to have a more pronounced fluidizing effect compared to oleic acid. Shorter acyl chains have weaker van der Waals interactions, leading to a less ordered and more fluid membrane. The terminal double bond would further contribute to this disruption of packing.
| Parameter | Effect of this compound (Predicted) | Effect of Oleic Acid (Observed) |
| Acyl Chain Packing | Significant disruption | Moderate disruption |
| Membrane Fluidity | High increase | Moderate increase |
| Phase Transition Temp (Tm) | Significant decrease | Moderate decrease |
B. Membrane Permeability
The permeability of a lipid bilayer to ions and small molecules is inversely related to the packing density of its lipid components.
-
Oleic Acid: By increasing membrane fluidity and creating packing defects, oleic acid can enhance the permeability of the lipid bilayer.[4] This property is often exploited in drug delivery to facilitate the release of encapsulated therapeutic agents.
-
This compound: Due to its shorter chain length and the expected greater disruption of lipid packing, this compound is predicted to increase membrane permeability to a larger extent than oleic acid. This could be beneficial for applications requiring rapid release of contents from a liposomal carrier.
C. Bilayer Thickness
The thickness of the lipid bilayer is influenced by the length of the constituent acyl chains.
-
Oleic Acid: The incorporation of oleic acid can lead to a slight decrease in bilayer thickness due to the disordering of the acyl chains.
-
This compound: The significantly shorter chain length of this compound would lead to a more substantial reduction in bilayer thickness upon its incorporation into a membrane composed of longer-chain phospholipids.
III. Experimental Protocols
The preparation of liposomes incorporating fatty acids typically involves the thin-film hydration method followed by sizing techniques like extrusion or sonication.
A. Thin-Film Hydration Method for Liposome (B1194612) Preparation
This common technique can be adapted for the incorporation of both this compound and oleic acid.
B. Characterization Techniques
A suite of biophysical techniques is employed to characterize the properties of fatty acid-containing liposomes.
| Technique | Parameter Measured | Relevance |
| Dynamic Light Scattering (DLS) | Vesicle size, polydispersity index, zeta potential | Determines the physical stability and homogeneity of the liposome suspension. |
| Transmission Electron Microscopy (TEM) | Vesicle morphology and size distribution | Visual confirmation of liposome formation and structure. |
| Differential Scanning Calorimetry (DSC) | Phase transition temperature (Tm) and enthalpy (ΔH) | Quantifies the effect of the fatty acid on the thermotropic behavior and stability of the bilayer.[5][6] |
| Fluorescence Spectroscopy | Membrane fluidity (e.g., using probes like DPH or Laurdan) | Measures the micro-viscosity of the lipid bilayer. |
IV. Signaling and Biological Implications
Both short-chain and long-chain fatty acids are not merely structural components but also act as signaling molecules.
-
Oleic Acid: Oleic acid is a precursor for the synthesis of other lipids and has been shown to influence various cellular processes, including cell proliferation and inflammation. Its incorporation into cell membranes can modulate the activity of membrane-bound enzymes and receptors.
-
This compound (as a Short-Chain Fatty Acid): Short-chain fatty acids (SCFAs) are known to be important signaling molecules, particularly in the gut, where they are produced by microbial fermentation.[7] They can act as agonists for G-protein coupled receptors (GPCRs) and as inhibitors of histone deacetylases (HDACs), thereby influencing gene expression and cellular metabolism.[7] While specific data for this compound is limited, its classification as an SCFA suggests it may participate in similar signaling pathways.
V. Conclusion and Future Directions
Oleic acid is a well-established tool for modulating lipid bilayer properties, with a wealth of experimental data supporting its use. This compound, while less studied, offers the potential for more significant alterations to membrane fluidity and permeability due to its shorter chain length.
Researchers should consider the following:
-
For creating highly fluid and permeable membranes: this compound is a promising candidate, though empirical validation is necessary.
-
For applications requiring well-characterized and stable formulations: Oleic acid remains the more reliable choice due to the extensive existing literature.
Further experimental studies are warranted to directly compare the effects of this compound and oleic acid on various lipid bilayer systems. Such research would provide valuable quantitative data to guide the rational design of lipid-based technologies for drug delivery and biomedical research.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound | C7H12O2 | CID 70705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cell membrane - Wikipedia [en.wikipedia.org]
- 4. 2-Heptenoic acid | C7H12O2 | CID 5282709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Heptenoic acid | C7H12O2 | CID 29373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Lipid-Dependent Titration of Glutamic Acid at a Bilayer Membrane Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 6-Heptenoic Acid and Its Branched-Chain Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of 6-heptenoic acid and its branched-chain isomers. The information presented herein is curated from publicly available scientific data and is intended to support research and development efforts in the fields of chemistry, biology, and pharmacology.
Introduction
This compound is a seven-carbon unsaturated fatty acid with a terminal double bond. Its branched-chain isomers, which include various methylhexenoic and ethylpentenoic acids, represent a diverse group of molecules with potentially unique physicochemical and biological properties. Understanding the subtle structural variations and their impact on molecular behavior is crucial for applications ranging from synthetic chemistry to drug design. This guide offers a side-by-side comparison of their known properties, synthesis, and potential biological relevance.
Physicochemical Properties
The physicochemical properties of this compound and its isomers are critical for predicting their behavior in various systems. The following table summarizes the available data. It is important to note that much of the data for the branched-chain isomers, particularly the unsaturated ones, are computed rather than experimentally determined.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) | Refractive Index |
| This compound | CH₂=CH(CH₂)₄COOH | C₇H₁₂O₂ | 128.17 | -6.5 (lit.)[1] | 222-224 (lit.) | 0.946 @ 25°C (lit.) | 1.439 @ 20°C (lit.) |
| (E)-2-Heptenoic acid | CH₃(CH₂)₃CH=CHCOOH | C₇H₁₂O₂ | 128.17 | - | - | - | - |
| 3-Heptenoic acid | CH₃(CH₂)₂CH=CHCH₂COOH | C₇H₁₂O₂ | 128.17 | - | 227-229[2] | 0.940[2] | 1.440[2] |
| 2-Methyl-6-heptenoic acid | CH₂=CH(CH₂)₃CH(CH₃)COOH | C₈H₁₄O₂ | 142.20 | - | - | - | - |
| 3-Methyl-6-heptenoic acid | CH₂=CH(CH₂)₂CH(CH₃)CH₂COOH | C₈H₁₄O₂ | 142.20 | - | - | - | - |
| 4-Methyl-6-heptenoic acid | CH₂=CHCH₂CH(CH₃)CH₂COOH | C₈H₁₄O₂ | 142.20 | - | - | - | - |
| 5-Methyl-6-heptenoic acid | CH₂=CHCH(CH₃)CH₂CH₂COOH | C₈H₁₄O₂ | 142.20 | - | - | - | - |
| 6-Methyl-6-heptenoic acid | CH₂(C(CH₃)) (CH₂)₄COOH | C₈H₁₄O₂ | 142.20 | - | - | - | - |
Synthesis and Reactivity
Synthesis of this compound
This compound can be synthesized through various organic chemistry routes. One common approach involves the oxidation of 6-hepten-1-ol. Another reported method is the pyrolysis of ω-heptanolactone.
Synthesis of Branched-Chain Isomers
The synthesis of branched-chain fatty acids often involves more complex multi-step procedures. A general and versatile method is the malonic ester synthesis . This method allows for the introduction of alkyl groups to create the desired branched structure.
General Workflow for Malonic Ester Synthesis of a Branched-Chain Carboxylic Acid:
For instance, the synthesis of (S)-2-methylhept-6-enoic acid has been reported as a chiral building block in peptide chemistry, highlighting the importance of stereoselective synthesis methods for certain applications.
Biological Activity
Direct experimental data on the biological activities of this compound and its specific branched-chain isomers are limited. However, based on studies of related fatty acids, some potential activities can be inferred.
-
Antimicrobial Properties: Unsaturated fatty acids are known to possess antimicrobial properties. For example, studies have shown that omega-6, -7, and -9 fatty acids exhibit strong antimicrobial activity against various oral microorganisms. The terminal double bond in this compound and its isomers could contribute to similar effects. The human skin fatty acid, cis-6-hexadecenoic acid, has demonstrated potent bactericidal activity against Staphylococcus aureus, suggesting a potential mechanism of disrupting the bacterial cell membrane.
-
Anti-inflammatory Effects: Certain fatty acids can modulate inflammatory pathways. While specific data for C7 unsaturated fatty acids is scarce, other unsaturated fatty acids are known to influence inflammatory responses.
-
Metabolic Roles: Branched-chain fatty acids (BCFAs) are found in various natural sources and are known to be involved in cellular metabolism. They can be incorporated into cell membranes and may influence membrane fluidity and signaling processes.
Potential Signaling Pathways
While no specific signaling pathways have been definitively elucidated for this compound or its branched isomers, we can hypothesize their involvement based on the known roles of other fatty acids. Fatty acids can act as signaling molecules themselves or be precursors to more complex signaling lipids.
Hypothetical Signaling Pathway Involvement:
Experimental Protocols
General Protocol for GC-MS Analysis of Fatty Acid Methyl Esters (FAMEs)
This protocol outlines a general procedure for the analysis of this compound and its isomers. Optimization of specific parameters may be required.
Experimental Workflow:
-
Lipid Extraction:
-
Homogenize the sample (e.g., cells, tissue).
-
Extract total lipids using a 2:1 (v/v) mixture of chloroform:methanol (Folch method).
-
Wash the organic phase with a 0.9% NaCl solution to remove non-lipid contaminants.
-
Collect the lower organic phase and evaporate the solvent under a stream of nitrogen.
-
-
Transesterification to Fatty Acid Methyl Esters (FAMEs):
-
To the dried lipid extract, add 14% boron trifluoride in methanol.
-
Heat the mixture at 100°C for 30 minutes.
-
After cooling, add hexane (B92381) and water to extract the FAMEs into the upper hexane layer.
-
Collect the hexane layer containing the FAMEs.
-
-
GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A polar capillary column (e.g., SP-2560, 100 m x 0.25 mm x 0.2 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at 100°C, hold for 4 minutes, then ramp to 240°C at 3°C/minute, and hold for 20 minutes.
-
Injector Temperature: 225°C.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
-
Detector Temperature: 285°C.
-
-
-
Data Analysis:
-
Identify the FAMEs by comparing their retention times and mass spectra to a known standard library (e.g., NIST).
-
Quantify the relative abundance of each fatty acid by integrating the peak area of its corresponding FAME.
-
General Protocol for ¹H-NMR Analysis of Unsaturated Fatty Acids
-
Sample Preparation:
-
Dissolve the fatty acid sample in a deuterated solvent (e.g., CDCl₃).
-
-
NMR Spectroscopy:
-
Acquire ¹H NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Typical spectral parameters include a sufficient number of scans for a good signal-to-noise ratio and a relaxation delay of at least 5 seconds.
-
-
Spectral Analysis:
-
Characteristic Chemical Shifts (in CDCl₃):
-
Terminal vinyl protons (CH₂=CH-): ~5.8 ppm (ddt) and ~5.0 ppm (m).
-
Internal vinyl protons (-CH=CH-): ~5.4 ppm (m).
-
Allylic protons (-CH₂-CH=CH-): ~2.0-2.3 ppm (m).
-
Carboxylic acid proton (-COOH): A broad singlet, typically >10 ppm.
-
α-methylene protons (-CH₂-COOH): ~2.35 ppm (t).
-
Methyl group protons (-CH₃): ~0.9 ppm (t for terminal, doublet for branched).
-
-
Conclusion
This comparative guide provides a foundational overview of this compound and its branched-chain isomers. While comprehensive experimental data for many of the isomers remains elusive, the information compiled here highlights the structural diversity within this class of C7 unsaturated fatty acids. The differences in branching and double bond position are expected to influence their physicochemical properties and biological activities. Further experimental investigation is warranted to fully characterize these compounds and explore their potential applications in various scientific and industrial fields. The provided protocols offer a starting point for researchers aiming to analyze and characterize these molecules.
References
6-Heptenoic Acid as a Putative Substrate for Fatty Acid Elongases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 6-heptenoic acid as a potential substrate for fatty acid elongases. Due to a lack of direct experimental data on the elongation of this compound, this document synthesizes current knowledge on the substrate specificity of fatty acid elongase enzymes to provide a predictive comparison and a framework for future research.
Introduction to Fatty Acid Elongation
Fatty acid elongation is a crucial metabolic process that extends the carbon chain of fatty acids. This process is carried out by a family of enzymes known as fatty acid elongases (ELOVLs in mammals), which are located in the endoplasmic reticulum.[1] The elongation cycle involves a series of four reactions that add a two-carbon unit from malonyl-CoA to an existing fatty acyl-CoA substrate.[1][2] The first and rate-limiting step, the condensation of malonyl-CoA with the acyl-CoA, is catalyzed by the ELOVL enzyme and determines the substrate specificity of the overall reaction.[1][2]
In mammals, there are seven identified ELOVL enzymes (ELOVL1-7), each exhibiting distinct preferences for the chain length and degree of saturation of their fatty acid substrates.[1][3] These enzymes play critical roles in various physiological processes, and their dysregulation has been implicated in diseases such as metabolic syndrome, cardiovascular diseases, and neurological disorders.[4][5]
This compound: A Novel Candidate for Elongation?
This compound is a medium-chain unsaturated fatty acid with a seven-carbon backbone. While the metabolism of long-chain and very-long-chain fatty acids is well-documented, the role of shorter, odd-chain fatty acids like this compound in elongation pathways remains largely unexplored. Understanding if and how this compound is metabolized by elongases could open new avenues for research into lipid metabolism and the development of therapeutics targeting these pathways.
Comparative Analysis of Elongase Substrate Specificity
Direct experimental data on the efficacy of this compound as a substrate for any of the seven mammalian ELOVL enzymes is not currently available in the scientific literature. However, by examining the known substrate specificities of these enzymes, we can infer its potential as a substrate and compare it to well-characterized alternatives.
The table below summarizes the known substrate preferences of mammalian ELOVL enzymes and provides a predictive comparison for this compound.
| Enzyme | Preferred Substrate Chain Length | Saturation Preference | Known Substrates | Potential for this compound (C7:1) Elongation | Rationale |
| ELOVL1 | C18-C26[6] | Saturated & Monounsaturated[6] | Stearoyl-CoA (C18:0) | Unlikely | Substrate preference is for much longer chain fatty acids. |
| ELOVL2 | C20-C22[1] | Polyunsaturated[1] | Arachidonoyl-CoA (C20:4n-6) | Unlikely | Specific for long-chain polyunsaturated fatty acids. |
| ELOVL3 | C16-C22[6] | Saturated & Monounsaturated[6] | Palmitoyl-CoA (C16:0), Stearoyl-CoA (C18:0) | Unlikely | Prefers substrates with significantly longer carbon chains. |
| ELOVL4 | ≥C26[6] | Saturated & Polyunsaturated[6] | Lignoceroyl-CoA (C24:0) | Highly Unlikely | Exclusively elongates very-long-chain fatty acids. |
| ELOVL5 | C18-C20[1] | Polyunsaturated[1] | Eicosapentaenoyl-CoA (C20:5n-3) | Unlikely | Specific for long-chain polyunsaturated fatty acids. |
| ELOVL6 | C12-C16[6] | Saturated & Monounsaturated[6] | Lauroyl-CoA (C12:0), Myristoyl-CoA (C14:0), Palmitoyl-CoA (C16:0) | Plausible | Acts on the shortest known fatty acyl-CoA substrates. Has been shown to elongate odd-chain C13 and C15 fatty acids.[6][7] |
| ELOVL7 | C16-C20[6] | Saturated & Monounsaturated[6][8] | Palmitoyl-CoA (C16:0), Stearoyl-CoA (C18:0) | Unlikely | Substrate preference is for longer chain fatty acids. |
Inference: Based on the available data, ELOVL6 is the most promising candidate for potentially elongating this compound. Its known activity on C12-C16 fatty acids and, more significantly, its demonstrated ability to elongate odd-chain C13 and C15 fatty acids, suggest a degree of flexibility in substrate recognition that might accommodate a C7 fatty acid.[6][7] However, it is important to note that even for ELOVL6, a C7 substrate would be considerably shorter than its preferred substrates.
Experimental Protocols
To empirically determine the viability of this compound as an elongase substrate, the following experimental protocols, adapted from established methods, can be employed.[1]
Key Experiment: In Vitro Fatty Acid Elongase Assay
Objective: To determine if this compound can be elongated by a specific ELOVL enzyme (e.g., ELOVL6) in a cell-free system.
Materials:
-
Microsomal fractions prepared from cells overexpressing the ELOVL of interest (e.g., ELOVL6).
-
6-heptenoyl-CoA (substrate).
-
[2-¹⁴C]Malonyl-CoA (radiolabeled donor).
-
NADPH.
-
Reaction buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.4).
-
Hexane-acetic acid extraction solution (98:2 v/v).
-
Scintillation cocktail.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the microsomal protein (e.g., 50-100 µg), 6-heptenoyl-CoA (e.g., 50 µM), and reaction buffer.
-
Initiation: Start the reaction by adding NADPH (e.g., 1 mM) and [2-¹⁴C]Malonyl-CoA (e.g., 50 µM, ~1 µCi).
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20-30 minutes).
-
Termination and Saponification: Stop the reaction by adding a strong base (e.g., 2.5 M KOH) and heat at 70°C for 1 hour to saponify the fatty acyl-CoAs.
-
Acidification: Acidify the reaction mixture with a strong acid (e.g., 5 M HCl).
-
Extraction: Extract the fatty acids by adding the hexane-acetic acid solution, vortexing, and centrifuging to separate the phases.
-
Quantification: Transfer the upper organic phase to a scintillation vial, add scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.
-
Controls: Include negative controls without the acyl-CoA substrate and without NADPH to determine background levels.
Data Analysis: The amount of radiolabeled malonyl-CoA incorporated into the fatty acid product is a measure of elongase activity. Results can be expressed as nmol of malonyl-CoA incorporated per mg of microsomal protein per minute.
Visualizing the Context
Fatty Acid Elongation Pathway
The following diagram illustrates the general enzymatic steps involved in the microsomal fatty acid elongation cycle.
Caption: The four sequential reactions of the microsomal fatty acid elongation cycle.
Proposed Experimental Workflow
This diagram outlines the workflow for testing this compound as a substrate for a specific elongase enzyme.
Caption: Workflow for determining the activity of fatty acid elongases with this compound.
Signaling Pathways and a Potential Role for this compound Metabolites
Fatty acids and their elongated products are not just metabolic intermediates; they are also important signaling molecules.[5] For instance, the products of ELOVL6 activity, such as stearate (B1226849) (C18:0) and oleate (B1233923) (C18:1), influence pathways related to insulin (B600854) sensitivity and hepatic lipid accumulation.[5] If this compound is elongated, its C9 and longer derivatives could potentially enter these signaling cascades, influencing gene expression and cellular responses.
Caption: Hypothetical pathway for the influence of elongated this compound on cellular signaling.
Conclusion and Future Directions
While direct evidence is currently lacking, the substrate specificity of ELOVL6 suggests that this compound is a plausible, albeit likely inefficient, substrate for fatty acid elongation. Empirical validation through in vitro and cell-based assays is a critical next step to confirm this hypothesis. Should this compound prove to be a substrate, further research will be warranted to understand the metabolic fate and potential signaling roles of its elongated products. This could provide novel insights into the regulation of lipid homeostasis and may identify new targets for therapeutic intervention in metabolic diseases. Researchers are encouraged to use the provided experimental framework as a starting point for these investigations.
References
- 1. Mammalian Fatty Acid Elongases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of Three Types of Elongases from Different Fungi and Site-Directed Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mammalian fatty acid elongases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The structural basis of fatty acid elongation by the ELOVL elongases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comprehensive review of the family of very-long-chain fatty acid elongases: structure, function, and implications in physiology and pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The ELOVL6 gene product catalyzes elongation of n-13:0 and n-15:0 odd chain saturated fatty acids in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The elongation of very long-chain fatty acid 6 gene product catalyses elongation of n-13 : 0 and n-15 : 0 odd-chain SFA in human cells | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 8. biorxiv.org [biorxiv.org]
Comparative Cytotoxicity of Unsaturated Fatty Acids: A Guide for Researchers
A comprehensive review of the cytotoxic profiles of various unsaturated fatty acids, providing researchers, scientists, and drug development professionals with comparative data and detailed experimental insights. While this guide explores the cytotoxic effects of several key unsaturated fatty acids, it is important to note that a thorough literature search did not yield specific experimental data on the cytotoxicity of 6-heptenoic acid.
The study of unsaturated fatty acids (UFAs) and their effects on cell viability has garnered significant interest in the scientific community, particularly in the context of cancer research. Various UFAs have demonstrated selective cytotoxicity towards cancer cells, prompting investigations into their potential as therapeutic agents. This guide provides a comparative overview of the cytotoxic effects of several common unsaturated fatty acids, supported by experimental data from peer-reviewed studies.
Quantitative Cytotoxicity Data
The cytotoxic effects of unsaturated fatty acids are dependent on the specific fatty acid, its concentration, the cell line tested, and the duration of exposure. The following table summarizes key quantitative data from various studies.
| Fatty Acid | Cell Line | Assay | Concentration | Effect |
| Oleic Acid (C18:1) | Jurkat (T lymphocyte) | Cytometry | Not specified | Less toxic than linoleic acid[1] |
| Human Neoplastic B and T-cell lines | Proliferation Assay | Up to 100 µM | No significant effect on proliferation[2] | |
| Linoleic Acid (C18:2) | Jurkat (T lymphocyte) | Cytometry | Not specified | More toxic than oleic acid, induces apoptosis and necrosis[1] |
| Human Neoplastic B and T-cell lines | Proliferation Assay | Up to 100 µM | No significant effect on proliferation[2] | |
| α-Linolenic Acid (ALA) (C18:3) | Fresh human tumor explants | Fluorescent Cytoprint Assay (FCA) | 500 µM - 2 mM | >90% cytotoxicity[3] |
| γ-Linolenic Acid (GLA) (C18:3) | Fresh human tumor explants | Fluorescent Cytoprint Assay (FCA) | 500 µM - 2 mM | >90% cytotoxicity[3] |
| Human breast cancer cells | Not specified | Not specified | Cytotoxic effect correlated with lipid peroxidation[4] | |
| Arachidonic Acid (C20:4) | Human breast cancer cells | Not specified | Not specified | Highly cytotoxic, correlated with lipid peroxidation[4] |
| Docosahexaenoic Acid (DHA) (C22:6) | Human Neoplastic B and T-cell lines | Proliferation Assay | ≥ 20 µM | Cytotoxic[2] |
| Human breast cancer cells | Not specified | Not specified | Least effective in inducing cytotoxicity and lipid peroxidation[4] |
Experimental Protocols
The assessment of cytotoxicity is conducted using a variety of established experimental protocols. Below are detailed methodologies for some of the key assays cited in the studies.
Cell Viability and Proliferation Assays
These assays measure the number of viable cells in a population after exposure to a test compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
-
Cells are seeded in 96-well plates and incubated with varying concentrations of the fatty acid for a specified period.
-
The MTT reagent is added to each well and incubated, allowing viable cells with active mitochondrial dehydrogenases to convert the yellow MTT to purple formazan (B1609692) crystals.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically 570 nm). The absorbance is directly proportional to the number of viable cells.
-
-
Fluorescent Cytoprint Assay (FCA):
-
Fresh surgical tumor explants are minced and enzymatically digested to obtain micro-organ cultures.
-
These micro-organ cultures are exposed to different concentrations of unsaturated fatty acids.
-
After the exposure period, cell viability is assessed using fluorescent dyes that stain live and dead cells differently.
-
The percentage of cytotoxic activity is determined by quantifying the fluorescence of the treated cultures compared to untreated controls.
-
Apoptosis Assays
These methods detect the biochemical and morphological changes characteristic of programmed cell death (apoptosis).
-
Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining:
-
Cells are treated with the fatty acid of interest.
-
After treatment, cells are harvested and washed.
-
Cells are then resuspended in a binding buffer and stained with Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the apoptotic cell membrane) and PI (a fluorescent nucleic acid stain that cannot cross the membrane of live cells).
-
The stained cells are analyzed by a flow cytometer. The results differentiate between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).
-
-
Caspase Activity Assays:
-
Cell lysates are prepared from fatty acid-treated and control cells.
-
The lysates are incubated with a specific caspase substrate that is conjugated to a fluorophore or a chromophore.
-
Cleavage of the substrate by active caspases releases the fluorescent or colored molecule.
-
The fluorescence or absorbance is measured to quantify caspase activity, a key indicator of apoptosis.
-
Signaling Pathways in Unsaturated Fatty Acid-Induced Cytotoxicity
Unsaturated fatty acids can induce cytotoxicity through various signaling pathways. One of the prominent mechanisms is the induction of apoptosis, often mediated by the generation of reactive oxygen species (ROS) and subsequent lipid peroxidation.
References
- 1. Probing the Global Cellular Responses to Lipotoxicity Caused by Saturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging mechanisms of lipid peroxidation in regulated cell death and its physiological implications [ouci.dntb.gov.ua]
- 3. portlandpress.com [portlandpress.com]
- 4. scilit.com [scilit.com]
spectroscopic comparison of 6-Heptenoic acid and its positional isomers
A comprehensive spectroscopic comparison of 6-heptenoic acid and its positional isomers—2-heptenoic acid, 3-heptenoic acid, 4-heptenoic acid, and 5-heptenoic acid—reveals distinct differences in their infrared (IR), nuclear magnetic resonance (NMR), and mass spectra. These differences, arising from the varied placement of the carbon-carbon double bond, provide a clear method for their differentiation and characterization.
This guide offers a detailed analysis of the spectroscopic data for these C7 unsaturated fatty acids, providing researchers, scientists, and drug development professionals with a valuable resource for identification and structural elucidation. The data presented is a compilation from various spectral databases and scientific literature.
Structural Overview
The positional isomers of heptenoic acid share the same molecular formula, C₇H₁₂O₂, and molecular weight, 128.17 g/mol . However, the location of the double bond significantly influences the electronic environment of the molecule, leading to unique spectroscopic fingerprints for each isomer.
Infrared (IR) Spectroscopy Comparison
The IR spectra of all heptenoic acid isomers are characterized by a very broad O-H stretching band from approximately 3300 to 2500 cm⁻¹ and a strong C=O stretching band between 1700 and 1725 cm⁻¹. The key distinguishing features lie in the C=C stretching and C-H bending vibrations associated with the double bond.
| Isomer | O-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | C=C Stretch (cm⁻¹) | =C-H Bend (cm⁻¹) |
| This compound | ~3300-2500 (broad) | ~1711 | ~1641 | ~995, ~912 |
| 5-Heptenoic Acid | ~3300-2500 (broad) | ~1710 | ~1655 (weak) | ~965 (trans) |
| 4-Heptenoic Acid | ~3300-2500 (broad) | ~1710 | ~1650 (weak) | ~967 (trans) |
| 3-Heptenoic Acid | ~3300-2500 (broad) | ~1708 | ~1653 (weak) | ~968 (trans) |
| 2-Heptenoic Acid | ~3300-2500 (broad) | ~1697 | ~1651 | ~980 (trans) |
Note: Data for 5-heptenoic and 4-heptenoic acid are based on typical values for similar structures due to limited availability of experimental spectra.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Comparison
The ¹H NMR spectra provide a wealth of information for distinguishing between the isomers. The chemical shifts and splitting patterns of the vinylic protons (protons on the double bond) and allylic protons (protons on the carbon adjacent to the double bond) are particularly diagnostic. The carboxylic acid proton typically appears as a broad singlet between 10-12 ppm.
| Isomer | Vinylic Protons (δ, ppm) | Allylic Protons (δ, ppm) | Other Notable Signals (δ, ppm) |
| This compound | ~5.8 (m, 1H), ~5.0 (m, 2H) | ~2.1 (q, 2H) | ~2.3 (t, 2H, α-CH₂) |
| 5-Heptenoic Acid | ~5.4 (m, 2H) | ~2.0-2.2 (m, 4H) | ~2.3 (t, 2H, α-CH₂) |
| 4-Heptenoic Acid | ~5.4 (m, 2H) | ~2.0-2.2 (m, 4H) | ~2.4 (t, 2H, α-CH₂) |
| 3-Heptenoic Acid | ~5.5 (m, 2H) | ~2.1 (q, 2H), ~3.0 (d, 2H) | ~0.9 (t, 3H, CH₃) |
| 2-Heptenoic Acid | ~7.0 (dt, 1H), ~5.8 (dt, 1H) | ~2.2 (q, 2H) | ~0.9 (t, 3H, CH₃) |
Note: Data for 5-heptenoic and 4-heptenoic acid are estimated based on analogous structures.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Comparison
The ¹³C NMR spectra further confirm the position of the double bond. The chemical shifts of the carboxylic carbon, the sp² hybridized carbons of the double bond, and the adjacent sp³ hybridized carbons are key identifiers.
| Isomer | COOH (δ, ppm) | C=C (δ, ppm) | Other Notable Signals (δ, ppm) |
| This compound | ~179 | ~138, ~115 | ~33 (α-C), ~28, ~24 |
| 5-Heptenoic Acid | ~180 | ~130, ~128 | ~34 (α-C), ~31, ~22 |
| 4-Heptenoic Acid | ~180 | ~131, ~125 | ~34 (α-C), ~29, ~22 |
| 3-Heptenoic Acid | ~178 | ~135, ~121 | ~41 (α-C), ~29, ~13 |
| 2-Heptenoic Acid | ~172 | ~150, ~122 | ~34 (α-C), ~31, ~22, ~13 |
Note: Data for 5-heptenoic and 4-heptenoic acid are estimated based on analogous structures.
Mass Spectrometry (MS) Comparison
Electron ionization mass spectrometry (EI-MS) of the heptenoic acid isomers results in a molecular ion peak at m/z 128. The fragmentation patterns, while sometimes complex, can offer clues to the double bond's location. A prominent fragmentation for many unsaturated fatty acids is a McLafferty rearrangement.
| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 128 | 111, 97, 84, 69, 55, 41 |
| 5-Heptenoic Acid | 128 | 113, 99, 85, 71, 57, 43 |
| 4-Heptenoic Acid | 128 | 113, 99, 85, 71, 57, 43 |
| 3-Heptenoic Acid | 128 | 113, 99, 85, 71, 57, 43 |
| 2-Heptenoic Acid | 128 | 113, 99, 85, 71, 57, 43 |
Note: Fragmentation patterns for the internal isomers (3-, 4-, and 5-) can be very similar, making definitive identification by EI-MS alone challenging.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific instrument parameters may vary.
Infrared (IR) Spectroscopy
A small amount of the neat liquid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory in an FTIR spectrometer. The spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Validating the Purity of Synthetic 6-Heptenoic Acid: A Comparative Guide by NMR and MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the purity of synthetically produced 6-heptenoic acid using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We present a comparative analysis of the spectral features of this compound against its potential process-related impurities, enabling confident assessment of sample purity. Detailed experimental protocols and data presentation are included to facilitate direct application in a laboratory setting.
Introduction to Purity Validation
In pharmaceutical research and development, the purity of a synthetic compound is paramount to ensure its safety, efficacy, and reproducibility in downstream applications. This compound, a valuable building block in organic synthesis, is often synthesized via the reduction of 6-heptynoic acid. This common synthetic route can introduce specific impurities, namely unreacted starting material (6-heptynoic acid) and over-reduced product (heptanoic acid). This guide focuses on the identification and differentiation of these species from the desired product using standard analytical techniques.
Predicted Impurity Profile
The primary synthesis strategy for this compound involves the partial reduction of 6-heptynoic acid. The choice of reduction method dictates the stereochemistry of the resulting double bond and influences the potential impurity profile.
-
Lindlar's Catalyst (with H₂): This poisoned catalyst is used for the syn-addition of hydrogen, yielding cis-(Z)-6-heptenoic acid. Incomplete reaction can leave residual 6-heptynoic acid.
-
Sodium in Liquid Ammonia (Na/NH₃): This dissolving metal reduction results in the anti-addition of hydrogen, producing trans-(E)-6-heptenoic acid. Similarly, unreacted 6-heptynoic acid can be a potential impurity.
-
Over-reduction: Both methods carry the risk of over-reduction, leading to the fully saturated heptanoic acid.
Therefore, the primary impurities to monitor for are:
-
6-Heptynoic Acid (Starting Material)
-
Heptanoic Acid (Over-reduced Product)
Comparative Data Analysis
The following tables summarize the expected ¹H NMR, ¹³C NMR, and Mass Spectrometry data for this compound and its potential impurities. These tables serve as a reference for interpreting experimental data.
Table 1: ¹H NMR Data (Chemical Shifts in ppm)
| Proton Assignment | This compound (cis/trans) | 6-Heptynoic Acid | Heptanoic Acid |
| -COOH | ~10-12 | ~10-12 | ~10-12 |
| -CH=CH- | ~5.4 - 5.8 (multiplet) | - | - |
| CH₂=CH- | ~4.9 - 5.1 (multiplet) | - | - |
| ≡C-H | - | ~1.9 (triplet) | - |
| -CH₂-COOH | ~2.35 (triplet) | ~2.4 (triplet) | ~2.3 (triplet) |
| -CH₂-C= or -CH₂-C≡ | ~2.0 - 2.2 (multiplet) | ~2.2 (multiplet) | - |
| Internal -CH₂- | ~1.4 - 1.7 (multiplet) | ~1.5-1.8 (multiplet) | ~1.2 - 1.6 (multiplet) |
| -CH₃ | - | - | ~0.9 (triplet) |
Table 2: ¹³C NMR Data (Chemical Shifts in ppm)
| Carbon Assignment | This compound (cis/trans) | 6-Heptynoic Acid | Heptanoic Acid |
| -COOH | ~180 | ~180 | ~180 |
| -CH=CH₂ | ~138 | - | - |
| -CH=CH₂ | ~115 | - | - |
| -C≡CH | - | ~84 | - |
| -C≡CH | - | ~68 | - |
| -CH₂-COOH | ~34 | ~33 | ~34 |
| Other -CH₂- | ~24, ~28, ~33 | ~18, ~24, ~28 | ~22, ~25, ~29, ~31 |
| -CH₃ | - | - | ~14 |
Table 3: Mass Spectrometry Data (m/z)
| Ion | This compound (C₇H₁₂O₂) | 6-Heptynoic Acid (C₇H₁₀O₂) | Heptanoic Acid (C₇H₁₄O₂) |
| Molecular Ion [M]⁺• | 128.08 | 126.07 | 130.10 |
| [M-OH]⁺ | 111.08 | 109.07 | 113.10 |
| [M-COOH]⁺ | 83.08 | 81.07 | 85.10 |
| McLafferty Rearrangement | 60 (characteristic for carboxylic acids) | 60 (characteristic for carboxylic acids) | 60 (characteristic for carboxylic acids) |
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the synthetic this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Instrumentation: A standard NMR spectrometer with a proton frequency of 300 MHz or higher is recommended.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-15 ppm, sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans), relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: spectral width of 200-220 ppm, a larger number of scans will be required for good sensitivity (e.g., 1024 or more), relaxation delay of 2-5 seconds.
-
-
Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the target compound and any impurities. Compare the chemical shifts and coupling patterns with the reference data in Tables 1 and 2.
2. Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent such as methanol (B129727) or acetonitrile.
-
Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is typically used for this type of analysis. Gas chromatography-mass spectrometry (GC-MS) is ideal for separating the components before detection.
-
GC-MS Parameters (Typical):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injection: Split injection mode.
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation of all components.
-
MS Detector: Scan a mass range of m/z 30-200.
-
-
Data Analysis: Identify the molecular ion peaks for this compound and any potential impurities. Analyze the fragmentation patterns and compare them to the data in Table 3.
Visualization of the Validation Workflow
The following diagram illustrates the logical workflow for validating the purity of synthetic this compound.
Caption: Workflow for Purity Validation of this compound.
By following this guide, researchers can confidently assess the purity of their synthetic this compound, ensuring the quality and reliability of their starting materials for further scientific investigation and development.
A Comparative Guide to the Metabolic Fates of 6-Heptenoic Acid and Saturated Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic pathways of 6-heptenoic acid, an unsaturated odd-chain fatty acid, and saturated fatty acids. Understanding these differences is crucial for research in metabolic diseases, drug development, and nutritional science, particularly in contexts where anaplerosis of the Krebs cycle is a therapeutic target.
Introduction
Fatty acids are fundamental to cellular energy metabolism, being broken down through β-oxidation to produce acetyl-CoA, which then enters the Krebs cycle. However, the structural differences between unsaturated and saturated, as well as odd-chain and even-chain fatty acids, lead to distinct metabolic fates with significant physiological consequences. This guide elucidates these differences, focusing on this compound as a representative unsaturated odd-chain fatty acid and heptanoic acid (a saturated odd-chain fatty acid) and palmitic acid (a common even-chain saturated fatty acid) as comparators.
Cellular Uptake and Activation
Both this compound and saturated fatty acids are taken up by cells via fatty acid transporters and passive diffusion.[1][2] Once inside the cell, they are activated to their coenzyme A (CoA) thioesters by acyl-CoA synthetases in an ATP-dependent reaction before they can be metabolized.[3] This initial activation step is common for all fatty acids.
β-Oxidation Pathways: A Tale of Two Fates
The primary catabolic pathway for fatty acids is β-oxidation, which occurs in the mitochondria.[4] This process involves a cyclical series of four reactions that shorten the fatty acyl-CoA chain by two carbons in each cycle, releasing acetyl-CoA.[4]
Saturated Fatty Acids
The β-oxidation of straight-chain saturated fatty acids is a straightforward process. For an even-chain saturated fatty acid like palmitic acid (C16:0), the cycle repeats until the entire molecule is converted into acetyl-CoA molecules.[4] For an odd-chain saturated fatty acid like heptanoic acid (C7:0), the final cycle of β-oxidation yields one molecule of acetyl-CoA and one molecule of propionyl-CoA.
This compound: An Unsaturated Odd-Chain Fatty Acid
The metabolism of this compound (C7:1) follows the general principles of unsaturated fatty acid β-oxidation. Due to the presence of a double bond, additional enzymes are required. The double bond at the 6th position (a Δ6 double bond) is encountered after two cycles of β-oxidation. At this point, the resulting acyl-CoA is a substrate for an isomerase that shifts the position of the double bond, allowing β-oxidation to continue.
The final β-oxidation cycle of this compound, like its saturated counterpart heptanoic acid, will produce one molecule of acetyl-CoA and one molecule of propionyl-CoA.
Metabolic Products and Energy Yield
The end products of β-oxidation for these fatty acids highlight their key metabolic difference.
| Fatty Acid | β-Oxidation Cycles | Acetyl-CoA Produced | Propionyl-CoA Produced | FADH₂ Produced | NADH Produced |
| This compound (C7:1) | 2 | 2 | 1 | 1* | 2 |
| Heptanoic Acid (C7:0) | 2 | 2 | 1 | 2 | 2 |
| Palmitic Acid (C16:0) | 7 | 8 | 0 | 7 | 7 |
*Note: The first cycle of β-oxidation of a monounsaturated fatty acid does not produce FADH₂ because the initial acyl-CoA dehydrogenase step is bypassed.
The total ATP yield from the complete oxidation of these fatty acids differs due to the production of propionyl-CoA from the odd-chain fatty acids.
| Fatty Acid | Total ATP Yield (Approximate) |
| This compound (C7:1) | ~45.5 ATP |
| Heptanoic Acid (C7:0) | ~47 ATP |
| Palmitic Acid (C16:0) | ~106 ATP |
Calculations are based on standard ATP equivalents: NADH = 2.5 ATP, FADH₂ = 1.5 ATP, Acetyl-CoA = 10 ATP, and the conversion of propionyl-CoA to succinyl-CoA consuming 1 ATP equivalent.
The Anaplerotic Role of Propionyl-CoA
The production of propionyl-CoA from odd-chain fatty acids like this compound and heptanoic acid is of significant metabolic importance. Propionyl-CoA is not directly fed into the Krebs cycle but is converted to succinyl-CoA in a three-step process.[5]
Succinyl-CoA is an intermediate of the Krebs cycle, and its introduction into the cycle is an anaplerotic reaction, meaning it replenishes the pool of Krebs cycle intermediates.[6] This is in contrast to even-chain saturated fatty acids, which are completely oxidized to acetyl-CoA and do not contribute to anaplerosis.[6]
This anaplerotic flux can enhance the cycle's capacity to handle acetyl-CoA and provide intermediates for biosynthetic pathways.[6]
Signaling Pathways and Metabolic Regulation
The differing metabolic fates of these fatty acids can influence cellular signaling and regulation.
-
Anaplerosis and Cellular Energy Status: By replenishing Krebs cycle intermediates, the metabolism of odd-chain fatty acids can support cellular energy production, particularly under conditions of high energy demand or metabolic stress.[4]
-
Propionyl-CoA Metabolism and Epigenetics: Recent studies suggest that propionyl-CoA levels can influence histone propionylation, an epigenetic modification that can regulate gene expression. This suggests a potential link between odd-chain fatty acid metabolism and the regulation of cellular processes beyond energy production.
Experimental Protocols
Protocol 1: In Vitro Fatty Acid Oxidation Assay
This protocol describes a method to measure the rate of fatty acid oxidation in cultured cells.
Materials:
-
Cell culture medium
-
Fatty acid-free bovine serum albumin (BSA)
-
Radiolabeled fatty acids (e.g., [1-¹⁴C]this compound and [1-¹⁴C]heptanoic acid)
-
Scintillation cocktail and vials
-
Scintillation counter
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
0.1 M NaOH
-
1 M HCl
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Preparation of Fatty Acid-BSA Conjugate: Prepare a solution of the radiolabeled fatty acid complexed with BSA in the cell culture medium.
-
Incubation: Remove the culture medium from the cells and wash with PBS. Add the fatty acid-BSA conjugate to the cells and incubate at 37°C for a specified time (e.g., 2-4 hours).
-
CO₂ Trapping: At the end of the incubation, add a small tube containing 0.1 M NaOH to each well to trap the ¹⁴CO₂ produced from fatty acid oxidation.
-
Acidification: Inject 1 M HCl into each well to release the dissolved ¹⁴CO₂ from the medium.
-
Scintillation Counting: Transfer the NaOH from the collection tubes to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the radioactive counts to the amount of protein per well to determine the rate of fatty acid oxidation.
Protocol 2: LC-MS/MS Analysis of Acyl-CoAs and TCA Cycle Intermediates
This protocol outlines a method for the quantitative analysis of intracellular acyl-CoA species and Krebs cycle intermediates.
Materials:
-
Formic acid
-
Ammonium acetate
-
Internal standards for each analyte
-
LC-MS/MS system
Procedure:
-
Metabolite Extraction:
-
Wash cultured cells with ice-cold PBS.
-
Add ice-cold 80% methanol to the cells and scrape them.
-
Transfer the cell suspension to a microcentrifuge tube and vortex vigorously.
-
Centrifuge at high speed to pellet the cell debris.
-
Transfer the supernatant containing the metabolites to a new tube.
-
-
LC-MS/MS Analysis:
-
Inject the extracted metabolites onto a reverse-phase C18 column.
-
Use a gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid) to separate the analytes.
-
Detect and quantify the analytes using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Quantify the concentration of each analyte by comparing its peak area to that of its corresponding internal standard.
-
Visualizations
Caption: Comparative metabolic pathways of saturated and unsaturated odd-chain fatty acids.
Caption: Experimental workflow for comparing fatty acid metabolism.
Conclusion
The metabolic fates of this compound and saturated fatty acids diverge significantly, primarily due to the presence of a double bond in the former and the odd-chain length of both. While both are ultimately catabolized for energy, the production of propionyl-CoA from odd-chain fatty acids provides an anaplerotic substrate for the Krebs cycle, a feature absent in the metabolism of even-chain saturated fatty acids. This distinction has important implications for cellular metabolism, energy homeostasis, and potentially, epigenetic regulation. The experimental protocols and visualizations provided in this guide offer a framework for researchers to further investigate these differences and their physiological consequences.
References
- 1. mdpi.com [mdpi.com]
- 2. Efficient Biosynthesis of Odd-Chain Fatty Acids via Regulating the Supply and Consumption of Propionyl-CoA in Schizochytrium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anaplerosis by medium-chain fatty acids through complex interplay with glucose and glutamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. narayanamedicalcollege.com [narayanamedicalcollege.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Comparative Guide to the Validation of Analytical Methods for Quantifying 6-Heptenoic Acid in Biological Samples
This guide provides a comprehensive comparison of analytical methodologies for the quantification of 6-heptenoic acid in various biological matrices. Tailored for researchers, scientists, and drug development professionals, this document outlines key performance data, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate analytical technique.
Introduction to Analytical Techniques
The accurate quantification of this compound, a terminal alkenoic acid, in biological samples such as plasma, urine, and tissue is crucial for various research and clinical applications. The two predominant analytical platforms for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Each technique offers distinct advantages and disadvantages in terms of sample preparation, sensitivity, and throughput.
Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique for the analysis of volatile and thermally stable compounds. For non-volatile analytes like this compound, a chemical derivatization step is typically required to increase volatility. GC-MS provides high chromatographic resolution and is often considered a robust and reliable method.
Liquid Chromatography-Mass Spectrometry (LC-MS) has gained prominence for its versatility in analyzing a wide range of compounds, including those that are non-volatile or thermally labile, without the need for derivatization.[1] LC-MS/MS, a variation using tandem mass spectrometry, offers exceptional sensitivity and specificity.[2]
Quantitative Performance Comparison
The following table summarizes the typical validation parameters for GC-MS and LC-MS based methods for the analysis of fatty acids and organic acids in biological samples. These values can be considered representative for the analysis of this compound.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Limit of Detection (LOD) | 5–100 nM[1] | 0.01 ng/mL to low nanomolar range[3][4] |
| Limit of Quantification (LOQ) | Typically in the low micromolar to nanomolar range | 2.4–285.3 nmol/L[3] |
| Linearity (R²) | > 0.99[5] | > 0.99[6] |
| Precision (RSD%) | Inter-day and Intra-day precision is generally good | Intra-Assay: 2.01-8.05%, Inter-Assay: 6.05-13.10%[3] |
| Recovery | 94.89–109.32%[7] | >90%[3] |
| Sample Preparation | Requires derivatization, can be laborious[2] | Often direct injection after extraction, simpler[1][2] |
| Throughput | Slower due to longer run times and sample prep | Higher throughput capabilities[2] |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol outlines a general procedure for the quantification of this compound using GC-MS, which involves extraction and derivatization.
a. Sample Preparation: Extraction and Derivatization
-
Internal Standard Addition: Add a known amount of an appropriate internal standard (e.g., a deuterated analog of this compound) to the biological sample (e.g., 100 µL of plasma).
-
Extraction: Perform a liquid-liquid extraction. For instance, add methanol (B129727) and dichloromethane (B109758) to the sample, vortex, and centrifuge to separate the layers.[8] Alternatively, acidify the sample with hydrochloric acid and extract the fatty acids with a solvent like methyl tert-butyl ether.[7]
-
Saponification (for total fatty acid analysis): To analyze both free and esterified this compound, a saponification step is required to hydrolyze the esters. This can be achieved by heating the sample with a methanolic sodium hydroxide (B78521) solution.[9]
-
Derivatization: The extracted and dried fatty acids are not volatile enough for GC analysis and must be derivatized. A common method is esterification to form fatty acid methyl esters (FAMEs). This can be done by reacting the extract with a reagent like boron trifluoride in methanol under heat.[9] Another approach is derivatization with pentafluorobenzyl (PFB) bromide, which is suitable for analysis by negative chemical ionization GC-MS, offering high sensitivity.[8]
-
Final Extraction: After derivatization, the FAMEs or PFB esters are extracted into an organic solvent such as heptane (B126788) or isooctane (B107328) for injection into the GC-MS.[8][9]
b. GC-MS Analysis
-
Column: A high-polarity polyethylene (B3416737) glycol (PEG) type column (e.g., DB-FFAP) is often used for the separation of free fatty acids or their derivatives.[7]
-
Carrier Gas: Helium is typically used as the carrier gas.[7]
-
Injection: 1 µL of the final extract is injected.
-
Oven Temperature Program: A temperature gradient is employed to separate the analytes. For example, start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a final temperature (e.g., 200-240°C).[7]
-
Mass Spectrometry: The mass spectrometer is operated in either full scan mode for initial identification or selected ion monitoring (SIM) mode for targeted quantification to enhance sensitivity and specificity.[5][7]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method
This protocol provides a general workflow for quantifying this compound using LC-MS/MS, which often requires less sample preparation.
a. Sample Preparation: Extraction
-
Internal Standard Addition: Spike the biological sample with a suitable internal standard.
-
Protein Precipitation/Extraction: For plasma or serum, a simple protein precipitation step is often sufficient. This can be done by adding a cold solvent like isopropanol (B130326) or acetonitrile (B52724), followed by centrifugation.[1] For more complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) might be necessary to remove interferences.[1]
-
Dilution: The supernatant containing the extracted this compound may be diluted with an appropriate solvent before injection.[1]
b. LC-MS/MS Analysis
-
Column: A reversed-phase C18 or C8 column is commonly used for the separation of fatty acids.[1][3]
-
Mobile Phase: A gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid) is typically used.[2]
-
Ionization: Electrospray ionization (ESI) in negative ion mode is generally preferred for the analysis of fatty acids as it readily forms [M-H]⁻ ions.[3]
-
Mass Spectrometry: The analysis is performed in Multiple Reaction Monitoring (MRM) mode for quantification. This involves selecting the precursor ion (the deprotonated this compound) and a specific product ion generated after fragmentation, which provides high specificity.[3]
Methodology Visualization
The following diagrams illustrate the typical experimental workflows for the quantification of this compound using GC-MS and LC-MS.
Caption: GC-MS workflow for this compound quantification.
Caption: LC-MS/MS workflow for this compound quantification.
Objective Comparison and Recommendations
GC-MS is a powerful and reliable technique, particularly when high chromatographic separation is required. However, the mandatory derivatization step adds complexity and time to the sample preparation process, potentially introducing variability.[2] It remains a valuable method, especially in laboratories where it is already well-established for fatty acid analysis.
LC-MS/MS offers several advantages for the quantification of this compound in a high-throughput setting. The simpler sample preparation, often involving a "dilute-and-shoot" approach after protein precipitation, significantly reduces sample turnaround time.[2] The high sensitivity and specificity of MRM analysis make it ideal for detecting low concentrations of analytes in complex biological matrices.[2][3]
Recommendation: For researchers and drug development professionals requiring high-throughput, sensitive, and specific quantification of this compound, LC-MS/MS is the recommended method . Its streamlined workflow and excellent analytical performance are well-suited for large-scale studies. GC-MS remains a viable alternative, particularly if existing infrastructure and expertise are in place, or if the separation of isomeric compounds is a primary concern. The choice of method should ultimately be guided by the specific requirements of the study, including the number of samples, required sensitivity, and available instrumentation.
References
- 1. lebchem.uni-wuppertal.de [lebchem.uni-wuppertal.de]
- 2. Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid quantification of 50 fatty acids in small amounts of biological samples for population molecular phenotyping - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ocl-journal.org [ocl-journal.org]
A Comparative Analysis of the Enzymatic Incorporation of 6-Heptenoic Acid and Its Analogs
This guide provides a comparative study of the enzymatic incorporation of 6-heptenoic acid and its analogs, targeting researchers, scientists, and drug development professionals. The focus is on providing quantitative data, detailed experimental protocols, and clear visualizations of the underlying processes to aid in the selection of appropriate biocatalysts and reaction conditions. The primary enzymes discussed are acyl-CoA synthetases (also known as acyl-CoA ligases) and lipases, which are crucial for the activation and esterification of fatty acids.
Data Presentation: Quantitative Comparison of Enzyme Activity
The enzymatic incorporation of fatty acids is critically dependent on the substrate specificity of the chosen enzyme. Below, we present quantitative data on the performance of a middle-chain fatty acyl-CoA ligase, RevS, with various heptenoic acid analogs and other medium-chain fatty acids. Additionally, a summary of conversion yields for lipase-catalyzed esterifications is provided to offer a broader comparative context.
Kinetic Parameters of Middle-Chain Acyl-CoA Ligase (RevS)
The enzyme RevS, a fatty acyl-CoA ligase, has been characterized for its activity with a range of medium-chain fatty acids. The following table summarizes the kinetic parameters, offering insights into the enzyme's substrate preference. The data reveals that RevS efficiently activates various heptenoic acid analogs, with a notable preference for those with the double bond at the (E)-2 position.
| Substrate | Apparent Km (mM) | Apparent kcat (s-1) | Apparent kcat/Km (M-1s-1) |
|---|---|---|---|
| Heptanoic acid | 0.4 ± 0.1 | 0.08 ± 0.00 | 200 |
| (E)-2-Heptenoic acid | 0.2 ± 0.1 | 0.10 ± 0.01 | 500 |
| (E)-3-Heptenoic acid | 0.4 ± 0.1 | 0.12 ± 0.01 | 300 |
| Octanoic acid | 0.2 ± 0.0 | 0.20 ± 0.01 | 1000 |
| Nonanoic acid | 0.3 ± 0.1 | 0.21 ± 0.01 | 700 |
| Decanoic acid | 0.3 ± 0.0 | 0.19 ± 0.01 | 633 |
| (E)-2-Hexenoic acid | 0.4 ± 0.1 | 0.08 ± 0.01 | 200 |
| (E)-2-Octenoic acid | 0.2 ± 0.0 | 0.19 ± 0.01 | 950 |
| (E)-2-Nonenoic acid | 0.3 ± 0.0 | 0.23 ± 0.01 | 767 |
| (E)-2-Decenoic acid | 0.3 ± 0.0 | 0.21 ± 0.01 | 700 |
Table 1: Kinetic parameters of purified RevS for various medium-chain fatty acids.[1]
Conversion Yields for Lipase-Catalyzed Esterification
| Fatty Acid | Alcohol | Lipase (B570770) | Reaction Time (h) | Conversion Yield (%) |
|---|---|---|---|---|
| Sorbic Acid | Glycerol | Candida antarctica lipase B (immobilized) | 72 | >95 |
| Valeric Acid | n-Hexanol | Rhizomucor miehei | 24 | ~60-70 |
| Lauric Acid | Glucose | Candida antarctica lipase (immobilized) | 48-72 | ~98 |
| Decanoic Acid | n-Butanol | Novozym 435 (Candida antarctica lipase B) | 24 | ~93 |
| 3-Phenylpropanoic Acid | (4-chlorophenyl)methanol | Rhizomucor miehei | 24 | ~73 |
Table 2: Representative conversion yields for lipase-catalyzed esterification reactions.[2][3][4]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. This section outlines the protocols for the key experiments cited in this guide, including the kinetic analysis of acyl-CoA synthetases and a general procedure for lipase-catalyzed esterification.
Kinetic Analysis of Acyl-CoA Synthetase (e.g., RevS)
This protocol describes the determination of kinetic parameters for an acyl-CoA synthetase.[1]
1. Enzyme Expression and Purification:
-
The gene encoding the acyl-CoA synthetase is cloned into an appropriate expression vector (e.g., pET-28a(+)) and transformed into a suitable host strain (e.g., E. coli BL21(DE3)).
-
The cells are cultured in a suitable medium (e.g., LB broth with kanamycin) at 37°C to an OD600 of 0.6.
-
Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a final concentration of 0.1 mM, and the culture is incubated at a lower temperature (e.g., 16°C) for an extended period (e.g., 20 hours).
-
Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole), and lysed by sonication.
-
The crude lysate is clarified by centrifugation, and the supernatant containing the His-tagged protein is loaded onto a Ni-NTA affinity column.
-
The column is washed with a wash buffer (lysis buffer with 20 mM imidazole), and the protein is eluted with an elution buffer (lysis buffer with 250 mM imidazole).
-
The purified protein is dialyzed against a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT, 10% glycerol) and stored at -80°C.
2. Kinetic Assay:
-
The acyl-CoA synthetase activity is measured using a coupled-enzyme assay that detects the production of AMP.
-
The reaction mixture contains:
-
100 mM Tris-HCl (pH 7.5)
-
10 mM MgCl2
-
2 mM ATP
-
0.5 mM CoA
-
Varying concentrations of the fatty acid substrate (e.g., 0.1 to 3 mM)
-
Coupling enzymes: myokinase (2 units), pyruvate (B1213749) kinase (1 unit), and lactate (B86563) dehydrogenase (2 units)
-
0.2 mM NADH
-
0.5 mM phosphoenolpyruvate
-
-
The reaction is initiated by the addition of the purified acyl-CoA synthetase.
-
The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm using a spectrophotometer.
-
Kinetic parameters (Km and kcat) are determined by fitting the initial velocity data to the Michaelis-Menten equation.[5]
General Protocol for Lipase-Catalyzed Esterification
This protocol provides a general framework for the enzymatic synthesis of fatty acid esters.[2][4]
1. Reaction Setup:
-
In a capped vial, combine the fatty acid (e.g., this compound, 1 equivalent), the alcohol (1-3 equivalents), and the immobilized lipase (e.g., Candida antarctica lipase B, typically 1-10% by weight of the substrates).
-
The reaction can be performed solvent-free or in a minimal amount of an organic solvent (e.g., acetone, hexane) to aid in substrate solubility.[3] For aqueous systems, a surfactant may be required to facilitate the reaction.[4]
-
The reaction mixture is incubated at a controlled temperature (typically 30-60°C) with constant shaking or stirring.
2. Reaction Monitoring:
-
The progress of the reaction is monitored by taking small aliquots at different time points.
-
The samples are analyzed by thin-layer chromatography (TLC), gas chromatography (GC), or high-performance liquid chromatography (HPLC) to determine the consumption of reactants and the formation of the ester product.[6][7]
3. Product Purification:
-
Upon completion of the reaction, the immobilized enzyme is removed by filtration.
-
If a solvent was used, it is removed under reduced pressure.
-
The resulting crude product is then purified, typically by column chromatography on silica (B1680970) gel, to isolate the desired ester.
4. Product Characterization:
-
The structure and purity of the final product are confirmed by spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key experimental workflows and reaction mechanisms discussed in this guide.
Caption: Workflow for the kinetic analysis of an acyl-CoA synthetase.
Caption: General workflow for lipase-catalyzed esterification.
Caption: Two-step reaction mechanism of acyl-CoA synthetase.
References
- 1. Identification of Middle Chain Fatty Acyl-CoA Ligase Responsible for the Biosynthesis of 2-Alkylmalonyl-CoAs for Polyketide Extender Unit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Quantitative enzymatic production of 6-O-acylglucose esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipase-catalyzed esterification in water enabled by nanomicelles. Applications to 1-pot multi-step sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzyme Kinetics & The Michaelis-Menten Equation – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 6. mdpi.com [mdpi.com]
- 7. digitalcommons.wofford.edu [digitalcommons.wofford.edu]
Safety Operating Guide
Proper Disposal of 6-Heptenoic Acid: A Guide for Laboratory Professionals
Effective management and disposal of 6-heptenoic acid are critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals on the proper handling and disposal of this compound, in line with established safety protocols.
Immediate Safety and Handling Precautions
This compound is classified as a corrosive material that can cause severe skin burns and eye damage.[1][2] Therefore, adherence to strict safety measures is imperative.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat when handling this compound.[3]
-
Ventilation: All handling of this chemical should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of vapors or mists.[1]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible in the immediate vicinity of the handling area.[1]
-
Spill Response: In the event of a spill, evacuate the area and prevent further leakage if it is safe to do so. Absorb the spill with an inert material such as sand or vermiculite (B1170534) and collect it into a suitable, closed container for disposal.[1][4] All materials used for spill cleanup must be treated as hazardous waste.[5]
Step-by-Step Disposal Protocol
The standard and required method for the disposal of this compound is to treat it as hazardous waste, which must be handled by a licensed professional waste disposal service.[3][4] Do not discharge this compound into drains or the environment.[1][4]
-
Waste Identification and Segregation:
-
Container Management:
-
Use a container made of a material compatible with corrosive organic acids, such as high-density polyethylene (B3416737) (HDPE) or glass.[7][8] Avoid using metal containers.[7][8]
-
The container must be in good condition, with a secure, leak-proof lid.[6] Keep the container closed except when adding waste.[6]
-
Do not overfill the container; a general guideline is to fill it to no more than 90% of its capacity to allow for vapor expansion.[9]
-
-
Labeling:
-
Storage:
-
Store the hazardous waste container in a designated and properly managed Satellite Accumulation Area (SAA).[8][10]
-
The SAA should be at or near the point of waste generation and inspected weekly for any signs of leakage.[8]
-
Ensure secondary containment, such as a spill tray, is used for the waste container.[5][6]
-
-
Arranging for Disposal:
Pre-treatment Considerations: Neutralization
In some instances, laboratory protocols may involve the neutralization of acidic waste before disposal. This should only be performed by trained personnel following a validated and approved procedure. A generalized protocol for neutralizing a carboxylic acid like this compound is as follows:
-
Dilution: Always work in a fume hood. Slowly add the this compound to a large volume of cold water with stirring. Never add water to the acid.
-
Neutralization: Slowly add a weak base, such as a sodium bicarbonate solution, to the diluted acid. Monitor the pH of the solution.
-
Completion: Continue adding the base until the pH of the solution is neutral (pH 6-8).
-
Disposal: The resulting neutralized solution may be suitable for drain disposal, depending on local regulations and the absence of other hazardous materials. However, it is imperative to consult with your institution's EHS department before proceeding with any drain disposal.
Quantitative Data Summary
| Parameter | Value/Information | Source |
| UN Number | UN3265 | [2] |
| Proper Shipping Name | Corrosive liquid, acidic, organic, n.o.s. (this compound) | [2] |
| Hazard Class | 8 | [2] |
| Packing Group | III | [2] |
| Storage Temperature | 2-8°C | |
| Flash Point | > 110 °C / > 230 °F | [2] |
| Density | 0.946 g/mL at 25 °C |
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. angenechemical.com [angenechemical.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. ehs.stanford.edu [ehs.stanford.edu]
- 7. acewaste.com.au [acewaste.com.au]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. ethz.ch [ethz.ch]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Operational Guide for Handling 6-Heptenoic Acid
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 6-Heptenoic acid (CAS No. 1119-60-4). Adherence to these protocols is essential for ensuring a safe laboratory environment and regulatory compliance.
Hazard Identification and Classification
This compound is classified as a hazardous substance that requires careful handling.[1][2][3][4] It is a corrosive material that can cause severe skin burns and serious eye damage.[1][2][3][4]
GHS Hazard Classification for this compound
| Hazard Class | Hazard Category | Signal Word | Hazard Statement | Pictogram |
|---|---|---|---|---|
| Skin Corrosion/Irritation | Category 1B / 1C | Danger | H314: Causes severe skin burns and eye damage | GHS05 |
| Specific target organ toxicity (single exposure) | Category 3 | Danger | May cause respiratory irritation | GHS07 |
Source: Information aggregated from multiple Safety Data Sheets.[1][2][3][4]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure through skin contact, eye contact, or inhalation.[1][5] All handling of this compound should be performed within a certified chemical fume hood to minimize the inhalation of vapors.[1][5]
Summary of Recommended Personal Protective Equipment (PPE)
| Protection Type | Specific Equipment | Rationale and Best Practices |
|---|---|---|
| Eye & Face Protection | Chemical safety goggles and a face shield | Essential for protecting eyes and face from splashes. Standard safety glasses are not sufficient. Must conform to EN166 (EU) or NIOSH (US) standards.[1][6] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber) | Inspect gloves for degradation or perforations before each use.[5][7] Dispose of contaminated gloves immediately and wash hands thoroughly after removal.[5][8] |
| Body Protection | Chemical-resistant laboratory coat | A fully fastened lab coat provides a primary barrier against accidental spills and splashes.[5] For larger quantities, impervious clothing may be necessary.[6] |
| Respiratory Protection | Use in a chemical fume hood | All work should be conducted in a well-ventilated area, preferably a chemical fume hood, to avoid inhaling vapors.[1][5] If exposure limits are exceeded, a NIOSH/MSHA-approved respirator with an appropriate filter may be required.[6] |
| Foot Protection | Closed-toe shoes | Protects feet from spills and falling objects.[5] |
Caption: Logical workflow for selecting appropriate PPE when handling this compound.
Operational and Disposal Plans
Safe Handling Procedures and Experimental Workflow
Safe handling practices are crucial to prevent accidents and maintain the integrity of the chemical. Always work within a chemical fume hood, and ensure that eyewash stations and safety showers are readily accessible.[1]
-
Preparation :
-
Ensure a certified chemical fume hood is operational.
-
Gather all necessary materials, including this compound, solvents, glassware, and waste containers.
-
Don the appropriate PPE as specified in the table above.
-
-
Handling & Transfer :
-
Post-Handling Cleanup :
Caption: Standard workflow for a laboratory procedure involving this compound.
Storage Requirements
Proper storage is essential for safety and to maintain the chemical's stability.
-
Location : Store in a cool, dry, and well-ventilated area designated for corrosive materials.[1][2]
-
Container : Keep containers tightly closed to prevent leakage.[1][9] Containers that have been opened must be carefully resealed and kept upright.[9]
-
Temperature : Recommended storage temperature is 2-8°C.
-
Incompatibilities : Keep away from incompatible materials such as bases and reducing agents.[10]
Disposal Plan
Chemical waste must be managed to ensure environmental safety and regulatory compliance.
-
Waste Segregation : Collect waste containing this compound in a dedicated, properly labeled, and sealed container.[5] Do not mix with other waste streams.[5]
-
Disposal Method : Dispose of contents and container to an approved waste disposal plant.[1] This should be done through a licensed disposal company.[8]
-
Environmental Protection : Do not empty into drains or release into the environment.[1][8]
Emergency Procedures: First-Aid Measures
Immediate medical attention is required for any exposure.[1] Show the Safety Data Sheet to the attending physician.[1]
First-Aid Measures for this compound Exposure
| Exposure Route | First-Aid Instructions |
|---|---|
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1] |
| Skin Contact | Take off immediately all contaminated clothing.[1] Wash off immediately with plenty of water for at least 15 minutes.[1] Call a physician immediately.[1] Wash contaminated clothing before reuse.[1] |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing.[1] If not breathing, give artificial respiration.[1] Do not use the mouth-to-mouth method if the victim ingested or inhaled the substance.[1] Call a physician immediately.[1] |
| Ingestion | Rinse mouth.[1] Do NOT induce vomiting, as this is contraindicated for corrosive materials.[1][10] Call a physician immediately.[1] |
References
- 1. fishersci.com [fishersci.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. echemi.com [echemi.com]
- 4. Page loading... [guidechem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. leelinework.com [leelinework.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. This compound - Safety Data Sheet [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
